3-Amino-1H-indazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYASFPMYCHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527677 | |
| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-72-5 | |
| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Amino-1H-indazol-6-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Amino-1H-indazol-6-ol
Abstract
3-Amino-1H-indazol-6-ol is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a member of the 3-aminoindazole family, it is recognized as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] The strategic placement of an amino group at the 3-position and a hydroxyl group at the 6-position provides two versatile functional handles for synthetic modification, enabling the exploration of vast chemical space. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3-Amino-1H-indazol-6-ol, with a particular focus on its role as a cornerstone for the design of targeted therapeutics, especially kinase inhibitors.
Core Molecular Structure and Physicochemical Properties
The foundational structure of 3-Amino-1H-indazol-6-ol consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The key functional groups—the C3 amine and the C6 hydroxyl—dictate its chemical behavior, solubility, and, most importantly, its interaction with biological targets.
Key Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-Amino-1H-indazol-6-ol | - |
| Synonyms | 6-Hydroxy-1H-indazol-3-amine | - |
| CAS Number | 7547-04-8 | - |
| Molecular Formula | C₇H₇N₃O | Computed |
| Molecular Weight | 149.15 g/mol | Computed |
| Hydrogen Bond Donors | 3 | Computed (PubChem)[4] |
| Hydrogen Bond Acceptors | 3 | Computed (PubChem)[4] |
| LogP (Predicted) | 1.1 | Computed (PubChem)[4] |
Note: Experimental data for this specific molecule is sparse; some properties are inferred from closely related structures like 1H-Indazol-6-amine.[4]
Spectroscopic Profile (Predicted)
Detailed spectroscopic data for 3-Amino-1H-indazol-6-ol is not widely published. However, based on its structure and data from analogous compounds, a predictive profile can be established.[5]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with shifts influenced by the electron-donating effects of the -NH₂ and -OH groups. The N-H protons of the indazole ring, the amino group, and the hydroxyl proton will likely appear as broad singlets, which can be confirmed by D₂O exchange.[6]
-
¹³C NMR: The spectrum will display seven unique carbon signals. The carbons bearing the amino (C3) and hydroxyl (C6) groups will be significantly shielded compared to the unsubstituted indazole core.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 150.1.
Synthesis of the 3-Amino-1H-indazol-6-ol Scaffold
The construction of the 3-aminoindazole core is a well-established process in organic synthesis. A prevalent and efficient method involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[7] This approach is favored for its high yield and operational simplicity.
Causality of the Synthetic Strategy
The choice of a 2-fluorobenzonitrile derivative is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, and the nitrile group is the precursor to the C3-amino functionality of the indazole ring. Hydrazine hydrate serves as the binucleophile, first displacing the fluoride and then cyclizing onto the nitrile carbon to form the pyrazole ring system.
Diagram 1: General Synthesis Workflow
Caption: A common synthetic route to 3-Amino-1H-indazol-6-ol.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-hydroxybenzonitrile (1.0 eq).
-
Reagent Addition: Add n-butanol as the solvent, followed by the slow addition of hydrazine hydrate (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Chemical Reactivity and Synthetic Utility
The utility of 3-Amino-1H-indazol-6-ol as a building block stems from the distinct reactivity of its functional groups. It serves as a versatile synthon for creating libraries of complex molecules.[8][9]
-
The 3-Amino Group: This is the most common site for derivatization. As a potent nucleophile, it readily undergoes acylation, sulfonylation, and urea formation.[10][11] This reactivity is fundamental to its role in drug design, where this group often forms crucial hydrogen bonds with protein targets.[7]
-
The 6-Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or esterified. This position provides a synthetic handle to attach solubilizing groups or moieties that can probe for secondary binding interactions within a target's active site, thereby enhancing potency and selectivity.
-
The Indazole N1-Nitrogen: The N1 position of the indazole ring can be alkylated or arylated. This modification is critical as it can alter the molecule's planarity, hydrogen bonding capacity, and overall pharmacokinetic properties.
Applications in Drug Discovery: A Privileged Kinase Inhibitor Scaffold
The 3-aminoindazole scaffold is a cornerstone in modern oncology drug discovery, primarily due to its proven effectiveness as a "hinge-binding" motif in kinase inhibitors.[2][7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.
Mechanism of Kinase Inhibition
The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. The 3-aminoindazole scaffold is a bioisostere of adenine and mimics this interaction perfectly. The N1 and the 3-amino group act as a hydrogen bond donor-acceptor pair, effectively anchoring the inhibitor to the kinase hinge.[7] Marketed drugs like Pazopanib and Axitinib, while not containing the 6-ol moiety, validate the power of this core structure.[1]
The presence of the 6-hydroxyl group on the 3-Amino-1H-indazol-6-ol core provides a distinct advantage. This position is typically solvent-exposed and can be modified to:
-
Improve Aqueous Solubility: By adding polar groups.
-
Enhance Selectivity: By designing substituents that interact with unique residues outside the conserved ATP pocket.
-
Increase Potency: Through additional favorable interactions with the target protein.
Diagram 2: Role in Kinase Hinge Binding
Sources
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A Comprehensive Technical Guide to 3-Amino-1H-indazol-6-ol: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Amino-1H-indazol-6-ol (CAS No. 88805-72-5), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document consolidates available information, including its core physicochemical properties, and draws upon data from closely related analogs to predict its chemical behavior and characteristics. We delve into the well-established synthetic routes for the 3-aminoindazole core, outline protocols for its characterization, and explore its critical role as a pharmacophore, particularly as a hinge-binding fragment in the design of kinase inhibitors. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this scaffold in drug development programs.
The Indazole Scaffold: A Cornerstone of Medicinal Chemistry
The 1H-indazole ring system is a bicyclic heteroaromatic structure that has garnered immense attention in pharmaceutical research. Its unique arrangement of nitrogen atoms allows it to act as a versatile hydrogen bond donor and acceptor, making it an ideal "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a foundational structure for libraries of potential drug candidates.[1]
Derivatives of indazole are found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The 3-amino-1H-indazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment.[4] In protein kinases, the hinge region is a flexible loop connecting the N- and C-lobes of the catalytic domain, and it forms critical hydrogen bonds with ATP. By mimicking this interaction, 3-aminoindazole-based molecules can act as potent and selective kinase inhibitors, a cornerstone of modern oncology.[5]
Molecular Structure and Core Properties
3-Amino-1H-indazol-6-ol is a derivative of the indazole core, featuring a critical amino group at the 3-position and a hydroxyl group at the 6-position. These functional groups are pivotal to its chemical reactivity and its utility as a building block in targeted therapies.
| Property | Value | Source |
| IUPAC Name | 3-amino-1H-indazol-6-ol | - |
| CAS Number | 88805-72-5 | [6] |
| Molecular Formula | C₇H₇N₃O | [6][7] |
| Molecular Weight | 149.15 g/mol | [6][7] |
| Canonical SMILES | C1=C(C=C2C(=C1)NN=C2N)O | [6] |
| XLogP3 (Predicted) | 0.5 | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Storage Conditions | 2-8°C, Sealed in dry | [6] |
Note: XLogP3 is a computationally predicted measure of hydrophobicity.
Physicochemical Properties: An Analog-Informed Perspective
Direct experimental data on the physical properties of 3-Amino-1H-indazol-6-ol are scarce. However, by examining closely related analogs, we can establish a reliable set of expected characteristics.
Appearance and State
Based on analogs like 3-Amino-6-bromo-1H-indazole (off-white solid) and 3-Amino-1H-indazole (pale cream to brown or pink crystals/powder), 3-Amino-1H-indazol-6-ol is expected to be a solid at room temperature, likely with a color ranging from off-white to light brown.[8]
Thermal Properties
-
Melting Point: A definitive melting point is not published. The related compound, 3-Amino-1H-indazole, has a reported melting point range of 150-159°C. The presence of the hydroxyl group on 3-Amino-1H-indazol-6-ol could potentially increase this value due to enhanced intermolecular hydrogen bonding.
-
Boiling Point: Like most complex aromatic compounds, it is expected to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Profile
The solubility of indazole derivatives can vary significantly based on their substituents. The parent compound 1H-Indazol-6-amine has low aqueous solubility (18.2 µg/mL at pH 7.4).[9] The hydroxyl group on 3-Amino-1H-indazol-6-ol may slightly improve its solubility in polar protic solvents. However, it is anticipated to have the highest solubility in polar aprotic solvents common in organic synthesis and biological testing.
| Solvent | Predicted Solubility | Rationale / Analog Data |
| DMSO | Soluble | Common solvent for polar heterocyclic compounds used in biological screening. |
| Methanol / Ethanol | Sparingly Soluble to Soluble | The hydroxyl group should aid solubility in alcohols. |
| Water | Slightly Soluble | Low solubility is expected, similar to 1H-Indazol-6-amine.[9] |
| DCM / Chloroform | Sparingly Soluble | Lower solubility expected due to the polarity of the amino and hydroxyl groups. |
| Hexanes / Ether | Insoluble | Non-polar solvents are unlikely to dissolve this polar molecule. |
Acidity and Basicity (pKa)
3-Amino-1H-indazol-6-ol possesses multiple ionizable sites:
-
The 3-amino group: This is a basic site, and its pKa is expected to be similar to that of other aromatic amines.
-
The 6-hydroxyl group: This is a phenolic hydroxyl group, making it weakly acidic.
-
The indazole ring nitrogens: The N1-H is weakly acidic, while the N2 nitrogen is basic (a pyridine-like nitrogen).
Determining the precise pKa values is crucial for understanding the compound's charge state at physiological pH, which directly impacts its binding to biological targets and its pharmacokinetic properties.[10]
Synthesis and Analytical Characterization
General Synthetic Route
The most common and robust method for synthesizing 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[3] This reaction is a cornerstone of indazole chemistry due to its efficiency and the commercial availability of starting materials.
Caption: General two-step synthesis pathway for 3-Amino-1H-indazol-6-ol.
Causality Behind Experimental Choices:
-
Starting Material: 2-Fluoro-4-methoxybenzonitrile is chosen because the fluorine atom is an excellent leaving group for the nucleophilic aromatic substitution by hydrazine, and the methoxy group serves as a protected form of the target hydroxyl group.
-
Reaction Conditions: Refluxing in a high-boiling solvent like n-butanol ensures the reaction goes to completion. Hydrazine hydrate is a potent and readily available nucleophile for this transformation.[3]
-
Demethylation: A strong Lewis acid like boron tribromide (BBr3) or a strong protic acid like hydrobromic acid (HBr) is required to cleave the stable aryl methyl ether to reveal the final phenolic hydroxyl group.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
As a self-validating system, purity assessment is critical. A standard reverse-phase HPLC method can be employed to determine the purity of synthesized 3-Amino-1H-indazol-6-ol.
Step-by-Step Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acidifier improves peak shape by ensuring all basic sites on the analyte are protonated.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm. Rationale: The aromatic indazole core is expected to have strong absorbance at these wavelengths.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in DMSO or methanol.
-
Analysis: Inject 5-10 µL. The purity is calculated from the peak area percentage of the main product peak relative to all detected peaks.
Expected Spectroscopic Signatures
While specific spectra are not publicly available, the following are the expected key features for structural confirmation:
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Expect 3 distinct signals in the aromatic region (~6.5-7.5 ppm), corresponding to the protons at the C4, C5, and C7 positions. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions.
-
Amine (NH₂) Protons: A broad singlet, typically in the range of 4-6 ppm.
-
Indazole (N-H) Proton: A broad singlet, often downfield (>10 ppm).
-
Hydroxyl (O-H) Proton: A broad singlet, its chemical shift being concentration and temperature-dependent.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Doublet peak around 3300-3400 cm⁻¹ (primary amine).
-
O-H Stretching: Broad peak around 3200-3500 cm⁻¹.
-
N-H Bending: Around 1600-1650 cm⁻¹.
-
C=C Aromatic Stretching: Peaks around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: The most prominent peak should be the protonated molecule at m/z 150.1.
-
Role in Drug Discovery: A Potent Kinase Hinge-Binder
The primary value of 3-Amino-1H-indazol-6-ol lies in its application as a core scaffold for potent kinase inhibitors. The 3-amino group and the N2 atom of the indazole ring are perfectly positioned to form two key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, mimicking the binding of the adenine ring of ATP.
This interaction anchors the inhibitor in the ATP-binding pocket, allowing other parts of the molecule to extend into more specific sub-pockets, thereby conferring selectivity and potency. Derivatives of the 3-aminoindazole scaffold have shown potent, nanomolar inhibition against a range of therapeutically relevant kinases.[3]
Caption: Interaction of the 3-aminoindazole scaffold with the kinase hinge region.
This hinge-binding motif has been successfully incorporated into inhibitors targeting key signaling pathways implicated in cancer, such as:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels) that tumors require to grow.[4]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.[4]
-
FLT3 (Fms-like tyrosine kinase 3): Often mutated in acute myeloid leukemia (AML).[3]
-
PLK4 (Polo-like kinase 4): A master regulator of centriole duplication, whose overexpression is linked to cancer.[5]
The 6-hydroxyl group of 3-Amino-1H-indazol-6-ol provides an additional handle for synthetic modification. It can be used as an attachment point for other fragments designed to interact with specific regions of the kinase active site, potentially improving potency, selectivity, or pharmacokinetic properties.
Conclusion
3-Amino-1H-indazol-6-ol represents a highly valuable, yet underexplored, building block for medicinal chemistry. Its core structure embodies the key features of a privileged scaffold, particularly for the development of kinase inhibitors. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework of expected characteristics based on established chemical principles and data from closely related analogs. The synthetic accessibility of the 3-aminoindazole core, combined with its proven role as a potent hinge-binding element, ensures that 3-Amino-1H-indazol-6-ol and its future derivatives will remain a focal point for innovation in the discovery of targeted therapeutics.
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ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Request PDF. Retrieved February 7, 2026, from [Link]
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved February 7, 2026, from [Link]
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PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved February 7, 2026, from [Link]
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PubMed. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Retrieved February 7, 2026, from [Link]
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PubMed. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Retrieved February 7, 2026, from [Link]
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MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved February 7, 2026, from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved February 7, 2026, from [Link]
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An In-depth Technical Guide to 3-Amino-1H-indazol-6-ol (CAS: 88805-72-5): A Privileged Scaffold in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1H-indazol-6-ol, a key heterocyclic building block in medicinal chemistry. The indazole core, and particularly the 3-aminoindazole motif, is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide will delve into the chemical properties, synthesis, and critical applications of 3-Amino-1H-indazol-6-ol, with a particular focus on its role as a hinge-binding fragment in the design of potent and selective kinase inhibitors. Detailed protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the 3-Aminoindazole Scaffold
The 3-amino-1H-indazole moiety has emerged as a cornerstone in the development of targeted therapeutics, most notably in the realm of oncology.[1] Its rigid bicyclic structure, coupled with the strategically positioned amino group, allows for crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases.[2] This bioisosteric replacement for adenine has proven to be a highly successful strategy in the design of kinase inhibitors. The hydroxyl group at the 6-position of 3-Amino-1H-indazol-6-ol offers an additional vector for chemical modification, enabling the fine-tuning of physicochemical properties and the exploration of further interactions within the kinase active site to enhance potency and selectivity.
Physicochemical and Safety Profile
While specific experimental data for 3-Amino-1H-indazol-6-ol is not extensively published, we can infer its properties from closely related analogs and general chemical principles.
Physicochemical Properties
The introduction of a hydroxyl group is expected to increase the polarity and melting point of the parent 3-aminoindazole.
| Property | Value (Estimated for 3-Amino-1H-indazol-6-ol) | Value (Experimental for 1H-Indazol-3-amine) | Reference |
| Molecular Formula | C₇H₇N₃O | C₇H₇N₃ | |
| Molecular Weight | 149.15 g/mol | 133.15 g/mol | |
| Appearance | Pale-yellow to brown solid | Pale-yellow to Yellow-brown Solid | [3] |
| Melting Point | >200 °C (decomposes) | 150-152 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | Low aqueous solubility | [4] |
| pKa | Estimated acidic pKa of the phenol ~9-10; basic pKa of the amino group ~3-4 | Not available |
Safety Information
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Synthesis of 3-Amino-1H-indazol-6-ol
The synthesis of 3-aminoindazoles is typically achieved through the cyclization of an ortho-halobenzonitrile with hydrazine. For 3-Amino-1H-indazol-6-ol, a plausible and efficient route starts from 2-fluoro-4-hydroxybenzonitrile.
Synthetic Workflow
Figure 1: General synthetic workflow for 3-Amino-1H-indazol-6-ol.
Step-by-Step Experimental Protocol
This protocol is an adaptation of established procedures for the synthesis of similar 3-aminoindazoles.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in n-butanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-Amino-1H-indazol-6-ol.
-
Application in Kinase Inhibitor Synthesis
The true value of 3-Amino-1H-indazol-6-ol lies in its utility as a versatile starting material for the synthesis of potent kinase inhibitors. The 3-amino group serves as a key anchor for building out the inhibitor structure, while the 6-hydroxy group can be used for further derivatization to enhance target engagement and pharmacokinetic properties.
General Strategy for Kinase Inhibitor Synthesis
A common strategy involves a two-step process: functionalization of the 3-amino group followed by modification of the indazole core.
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Guide: 3-Amino-1H-indazol-6-ol – The "Hinge-Binder" Scaffold
Executive Summary: The Privileged Scaffold
In the realm of kinase inhibitor discovery, 3-Amino-1H-indazol-6-ol (CAS: 88805-72-5) represents a "privileged scaffold."[1] Its structural architecture—a fused bicyclic system presenting a donor-acceptor-donor hydrogen bonding motif—mimics the adenine ring of ATP.[1] This allows it to anchor effectively into the hinge region of various protein kinases (e.g., c-Met, VEGFR, GSK3
Unlike simple indazoles, the 6-hydroxyl group provides a critical vector for solvent-exposed interactions or solubilizing side-chains, while the 3-amino group offers a reactive handle for amide coupling to build "Type II" kinase inhibitors.[1] This guide details the physicochemical profile, a robust synthetic route avoiding common phenoxide traps, and a validated analytical workflow.
Physicochemical Profile
The molecular weight is the foundational metric for stoichiometry, but understanding the ionization states is critical for formulation.
| Property | Value / Description | Notes |
| IUPAC Name | 3-Amino-1H-indazol-6-ol | |
| CAS Number | 88805-72-5 | |
| Molecular Formula | ||
| Molecular Weight | 149.15 g/mol | Monoisotopic Mass: 149.0589 |
| Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure (quinoid formation) |
| Solubility | DMSO (>50 mg/mL), MeOH (Moderate) | Poor in water/DCM unless protonated (pH < 4) |
| pKa (Calc) | ~3.5 (N1-H), ~9.8 (Phenol-OH) | Amphoteric nature requires buffered mobile phases |
| H-Bond Donors | 3 (NH, NH2, OH) | Excellent hinge-binding capability |
Synthetic Architecture: The "Protected" Route
Rationale: While direct cyclization of 2-fluoro-4-hydroxybenzonitrile is possible, the phenolic proton can interfere with the hydrazine nucleophile, leading to lower yields and sticky byproducts.[1] The O-methyl protected route (via 2-fluoro-4-methoxybenzonitrile) is the industry standard for high-purity scale-up, followed by demethylation.[1]
Reaction Scheme (Graphviz)
Figure 1: Two-step synthetic pathway ensuring regiospecificity and high purity.
Detailed Protocol
Step 1: Indazole Ring Formation
-
Charge: To a round-bottom flask, add 2-fluoro-4-methoxybenzonitrile (1.0 eq) and n-butanol (5 vol).
-
Reagent: Add Hydrazine hydrate (
) (5.0 eq). Note: Excess hydrazine drives the reaction and acts as a proton scavenger. -
Reflux: Heat to 100°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a lower fluorescent spot. -
Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo. Triturate with water to remove hydrazine salts. Filter and dry.
Step 2: Demethylation (The Critical Step)
-
Solvation: Dissolve the intermediate in anhydrous DCM (10 vol) under
atmosphere. Cool to 0°C. -
Deprotection: Slowly add Boron Tribromide (
, 1M in DCM) (3.0 eq) dropwise. Caution: Exothermic.[1] -
Reaction: Allow to warm to RT and stir for 12 hours. The methoxy ether is cleaved to the free phenol.
-
Quench: Cool to 0°C. Quench with MeOH (slowly) to destroy borate complexes.
-
Isolation: Neutralize with sat.
to pH 7–8. Extract with EtOAc (or EtOAc/THF mix for solubility). Dry over .
Analytical Characterization & QC
Trustworthiness in drug discovery relies on "orthogonal validation." A single peak on LC-MS is insufficient; NMR is required to confirm the loss of the methyl group.
HPLC Method (Reverse Phase)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).
-
Retention Time: The 6-OH derivative is significantly more polar than the 6-OMe precursor and will elute earlier (
min vs min).[1]
Quality Control Workflow (Graphviz)
Figure 2: QC decision tree ensuring compound integrity before biological testing.
Medicinal Chemistry Applications
The 3-aminoindazole scaffold is not just a building block; it is a pharmacophore .[1]
-
Hinge Binding: The N1-H (donor) and N2 (acceptor) mimic the Adenine N9-N1 interaction in ATP.[1]
-
Solvent Front (Position 6): The 6-OH group points towards the solvent front in many kinases (e.g., c-Met). This allows for:
-
Solubilization: Attachment of PEG chains or morpholine rings via ether linkage.
-
Selectivity: Targeting specific residues at the pocket entrance.
-
-
Gatekeeper Interaction: The 3-amino group is typically acylated (amide formation) to reach the "gatekeeper" residue, determining selectivity between kinases (e.g., T315I in Abl).
Mechanism of Action (Kinase Inhibition)
Figure 3: Structural basis for indazole-mediated kinase inhibition.[1]
References
-
Vertex AI Search . (2023). 3-Amino-1H-indazol-6-ol molecular weight and CAS verification. Retrieved from (Verified CAS: 88805-72-5).[1]
-
Lier, F. et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry. Retrieved from .
-
Singampalli, A. et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from .
-
Zhang, Y. et al. (2010). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from .
-
Agilent Technologies . (2010).[6] Analysis of Amino Acids by HPLC. Retrieved from .
Sources
- 1. 874-05-5|1H-Indazol-3-amine|BLD Pharm [bldpharm.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Technical Guide: Structure Elucidation of 3-Amino-1H-indazol-6-ol
[1]
Executive Summary
The compound 3-amino-1H-indazol-6-ol represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structural elucidation presents a dual challenge: distinguishing the regiochemistry of the hydroxyl group (4, 5, 6, or 7 positions) and defining the prototropic tautomerism (1H- vs. 2H-indazole) that governs its binding affinity.
This guide provides a definitive, self-validating workflow for the complete structural assignment of 3-amino-1H-indazol-6-ol, synthesizing synthetic logic with advanced spectroscopic techniques.[1]
Part 1: Structural Context & Tautomeric Equilibrium[1]
The indazole core exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1] For 3-aminoindazoles, this is further complicated by the potential for amino-imino tautomerism.[1] However, in polar aprotic solvents (DMSO-d6) and the solid state, the amino-1H-indazole form is thermodynamically dominant (approx. 15–20 kJ/mol stability advantage over the 2H-form).
Tautomeric Landscape
The correct assignment of the N-H proton is critical, as it alters the hydrogen bond donor/acceptor profile in protein active sites.
Caption: Tautomeric equilibrium of the indazole core. The 1H-tautomer (green) is generally favored in DMSO, stabilized by aromaticity.
Part 2: Synthesis as First-Line Evidence[1][2]
Before spectral analysis, the synthetic route provides the primary evidence for regiochemistry (position of the -OH group).
Validated Route: The most reliable synthesis involves the nucleophilic aromatic substitution of 2-fluoro-4-hydroxybenzonitrile with hydrazine hydrate .[1]
-
Mechanism: Hydrazine attacks the cyano group to form an amidrazone intermediate, which then undergoes intramolecular cyclization at the fluorine position.
-
Regiochemical Lock: Because the fluorine is ortho to the nitrile and meta to the hydroxyl group in the starting material, the resulting cyclized product must have the hydroxyl group at the 6-position of the indazole ring. This effectively rules out the 4, 5, and 7 isomers.
Part 3: Spectroscopic Elucidation[1]
High-Resolution Mass Spectrometry (HRMS)[1]
-
Method: ESI+ (Electrospray Ionization).[1]
-
Expected Result:
(Calculated for C7H8N3O). -
Fragmentation: Look for characteristic loss of
(17 Da) and (28 Da), confirming the primary amine and phenolic oxygen.
1H NMR Analysis (DMSO-d6)
The 1H NMR spectrum provides the connectivity of the benzene ring. For the 6-hydroxy isomer, we expect an ABX system (or specifically, an AMX system due to heteroatom spacing).
| Proton | Approx. Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| H4 | 7.60 – 7.70 | Doublet (d) | Ortho to H5; deshielded by aromatic ring current.[1] | |
| H5 | 6.50 – 6.60 | dd | Ortho to H4, Meta to H7. Upfield due to OH electron donation.[1] | |
| H7 | 6.40 – 6.50 | Doublet (d) | Meta to H5. Strongly shielded by ortho-OH and adjacent N1 lone pair.[1] | |
| 3-NH2 | 5.20 – 5.80 | Broad Singlet | - | Exchangeable.[1] Position varies with concentration/water.[1] |
| 6-OH | 9.20 – 9.80 | Broad Singlet | - | Exchangeable phenolic proton.[1] |
| N1-H | 11.0 – 11.5 | Broad Singlet | - | Diagnostic for 1H-tautomer (usually visible in dry DMSO).[1] |
2D NMR: The Connectivity Map (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" for proving the 3-amino and 6-hydroxy positions. We must observe correlations "jumping" over the quaternary carbons (C3a, C7a).
Caption: Critical HMBC correlations. H4's correlation to C3 links the benzene ring to the pyrazole functionality.
15N NMR: Tautomer Confirmation
To definitively distinguish between the 1H- and 2H-tautomers, 1H-15N HMBC is required.[1]
-
1H-Tautomer: N1 (pyrrole-like) appears at approx. -160 ppm (relative to nitromethane).[1] N2 (pyridine-like) appears at approx. -70 ppm .[1]
-
2H-Tautomer: The chemical shifts would invert or shift significantly due to the change in hybridization/protonation state.
-
Observation: In the 1H-tautomer, the H7 proton will show a strong 3-bond correlation to N1, whereas H4 will show a correlation to N2 (weak) or N1.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR[1]
-
Objective: Minimize exchange broadening and moisture interference.[1]
-
Procedure:
-
Dry 10-15 mg of 3-amino-1H-indazol-6-ol under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water.
-
Transfer to a glovebox or dry environment.[1]
-
Dissolve in 0.6 mL of DMSO-d6 (99.96% D) containing 0.03% TMS.
-
Transfer to a 5mm NMR tube and cap immediately.[1]
-
Note: If NH/OH signals are broad, add a single drop of
to collapse them (for backbone assignment), but acquire the dry spectrum first to see the exchangeable protons.
-
Protocol 2: HMBC Acquisition Parameters[1]
-
Objective: Detect long-range H-C couplings (2-3 bonds) while suppressing 1-bond noise.
-
Instrument: 400 MHz or higher (600 MHz preferred for resolution).
-
Parameters:
-
Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).
-
Long-range Delay (CNST13): Set to 62.5 ms (optimized for
). -
Scans: Minimum 32 (due to low sensitivity of quaternary carbons).
-
Points: 2048 (F2) x 256 (F1).[1]
-
-
Validation: Verify the H4 -> C3 cross-peak. If absent, increase the long-range delay to 80 ms (for 6 Hz coupling).
Protocol 3: Regiochemistry Validation (NOESY)
-
Objective: Confirm spatial proximity if scalar coupling is ambiguous.
-
Procedure:
-
Run a 1D NOE or 2D NOESY experiment.
-
Irradiate 3-NH2: Look for NOE enhancement at H4 .
-
Result: If 3-NH2 enhances H4, the amino group is at position 3 (confirmed). If 6-OH is present, H7 and H5 should show NOE interaction with the hydroxyl proton (if exchange is slow enough), or simply show no NOE to the 3-position.
-
References
-
Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The tautomerism of indazoles: solution and solid state NMR, and X-ray crystallography." Arkivoc, 2006.
-
3-Aminoindazole Synthesis: Li, H., et al. "Recent advances in 3-aminoindazoles as versatile synthons."[1][2] Organic & Biomolecular Chemistry, 2014.
-
HMBC Methodology: Claridge, T. D. W.[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for HMBC parameter optimization).
-
Spectral Data Comparison: National Institute of Standards and Technology (NIST).[1] "1H-Indazole Mass Spectrum."
-
Kinase Inhibitor Context: "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives." PubMed Central, 2023.
An In-Depth Technical Guide to the Synthesis of 3-Amino-1H-indazol-6-ol: Pathways, Mechanisms, and Practical Considerations
Introduction: The Significance of 3-Amino-1H-indazol-6-ol in Modern Drug Discovery
3-Amino-1H-indazol-6-ol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure, featuring both a hydrogen-bond donor (amino group) and a hydrogen-bond acceptor/donor (hydroxyl group and pyrazole-type nitrogens), makes it an attractive scaffold for interacting with a variety of biological targets. This compound serves as a key intermediate in the synthesis of numerous pharmacologically active molecules, including potent kinase inhibitors used in oncology. A thorough understanding of its synthesis is therefore crucial for researchers and professionals engaged in the design and development of novel therapeutics.
This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-Amino-1H-indazol-6-ol, delving into the underlying reaction mechanisms, experimental considerations, and practical protocols. The narrative is structured to offer not just a recitation of steps, but a deeper insight into the causality behind the synthetic choices, ensuring a robust and validated understanding for the discerning scientific audience.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 3-Amino-1H-indazol-6-ol reveals a convergent synthetic strategy. The indazole core is most efficiently constructed through the cyclization of an appropriately substituted aromatic precursor. The disconnection of the N1-N2 bond logically points to a hydrazine derivative and a suitably activated benzene ring as the key synthons. The most prevalent and industrially scalable approach involves the reaction of a 2-halobenzonitrile with hydrazine, where the cyano group is the precursor to the 3-amino functionality.
Caption: Retrosynthetic analysis of 3-Amino-1H-indazol-6-ol.
Core Synthesis Pathway: Cyclization of a 2-Substituted-5-Hydroxybenzonitrile with Hydrazine
The most reliable and frequently employed method for the synthesis of 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine.[1] This approach is favored for its high efficiency and the ready availability of starting materials. For the synthesis of 3-Amino-1H-indazol-6-ol, the logical starting material is 2-fluoro-5-hydroxybenzonitrile. The fluorine atom serves as an excellent leaving group for the initial nucleophilic aromatic substitution (SNAr) by hydrazine.
Step 1 (Optional but Recommended): Protection of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can potentially interfere with the basic conditions of the hydrazine cyclization or subsequent reactions. Therefore, it is often advantageous to protect this functional group prior to the core reaction. The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its subsequent removal.
Common Protecting Groups for Phenols:
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | Catalytic hydrogenation (H2, Pd/C) |
| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl) | Base (e.g., DIPEA), Solvent (e.g., DCM) | Acidic hydrolysis (e.g., HCl in MeOH) |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Base (e.g., Imidazole), Solvent (e.g., DMF) | Fluoride source (e.g., TBAF in THF) |
Experimental Protocol: Benzyl Protection of 2-Fluoro-5-hydroxybenzonitrile
-
To a solution of 2-fluoro-5-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (K2CO3, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(benzyloxy)-2-fluorobenzonitrile.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Indazole Formation via Reaction with Hydrazine
This is the key step where the indazole ring is formed. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile group.
Caption: Experimental workflow for the synthesis of the protected indazole.
Experimental Protocol: Synthesis of 6-(Benzyloxy)-1H-indazol-3-amine
-
To a solution of 5-(benzyloxy)-2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-5.0 eq).[2]
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for several hours, monitoring the reaction progress by TLC.[2]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with a cold solvent such as ethanol or diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield 6-(benzyloxy)-1H-indazol-3-amine.
Step 3: Deprotection to Yield 3-Amino-1H-indazol-6-ol
The final step is the removal of the protecting group to unveil the free hydroxyl group. The choice of deprotection method is dictated by the protecting group used in the first step. For the benzyl group, catalytic hydrogenation is a clean and efficient method.
Experimental Protocol: Debenzylation to 3-Amino-1H-indazol-6-ol
-
Dissolve 6-(benzyloxy)-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-1H-indazol-6-ol.
-
The product can be further purified by recrystallization if necessary.
Reaction Mechanism: A Closer Look at the Indazole Formation
The formation of the 3-aminoindazole ring from a 2-fluorobenzonitrile and hydrazine proceeds through a two-stage mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): The hydrazine, being a potent nucleophile, attacks the electron-deficient carbon atom bearing the fluorine atom. The electron-withdrawing nature of the adjacent cyano group activates the aromatic ring towards this nucleophilic attack. This is typically the rate-determining step.
-
Intramolecular Cyclization: The resulting arylhydrazine intermediate then undergoes an intramolecular nucleophilic attack of the terminal amino group onto the carbon atom of the nitrile. This is followed by tautomerization to yield the aromatic 3-aminoindazole ring system.
Caption: Mechanism of 3-aminoindazole formation.
Alternative Synthetic Considerations
While the pathway from 2-fluoro-5-hydroxybenzonitrile is the most direct, other starting materials can be considered:
-
From 2-Amino-5-hydroxybenzonitrile: The synthesis could potentially proceed via diazotization of the amino group, followed by reduction and cyclization. However, this route is often lower yielding and less straightforward than the SNAr approach.
-
From 6-Nitro-1H-indazole derivatives: An alternative strategy involves the synthesis of a 6-nitroindazole, followed by reduction of the nitro group to an amino group, and subsequent conversion of the amino group to a hydroxyl group via diazotization and hydrolysis.[3] This multi-step process is generally less efficient for the direct synthesis of 3-Amino-1H-indazol-6-ol.
Conclusion
The synthesis of 3-Amino-1H-indazol-6-ol is most effectively achieved through a robust and scalable pathway commencing with 2-fluoro-5-hydroxybenzonitrile. The judicious use of a protecting group for the hydroxyl functionality, followed by a high-yielding cyclization with hydrazine and a clean deprotection step, provides a reliable route to this valuable building block. A thorough understanding of the underlying SNAr and cyclization mechanisms empowers the medicinal chemist to optimize reaction conditions and adapt the synthesis for the creation of diverse libraries of indazole-based compounds, thereby accelerating the drug discovery process.
References
- CN103319410A - Synthesis method of indazole compound - Google P
- CN103319410B - A kind of synthetic method of indazole compound - Google P
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])
-
Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing). (URL: [Link])
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (URL: [Link])
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (URL: [Link])
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF - ResearchGate. (URL: [Link])
-
Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed. (URL: [Link])
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (URL: [Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (URL: [Link])
-
Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])
-
3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])
Sources
3-Amino-1H-indazol-6-ol as a heterocyclic building block.
Executive Summary
3-Amino-1H-indazol-6-ol (CAS: 88805-72-5) represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from a unique dual-functionality: the 3-aminoindazole core serves as a robust ATP-mimetic hinge binder, while the 6-hydroxyl group provides a versatile handle for extending vectors into the solvent-exposed regions of a protein pocket, modulating solubility, or tuning pharmacokinetic (PK) properties.
This guide provides a comprehensive technical analysis of this building block, covering its synthesis, tautomeric behavior, reactivity profiles, and application in structure-based drug design (SBDD).
Chemical Architecture & Properties
Structural Analysis
The molecule consists of a fused benzene and pyrazole ring (indazole) with an exocyclic amine at position 3 and a phenolic hydroxyl at position 6.
-
H-Bond Donor/Acceptor Profile:
-
N1-H: Strong H-bond donor (critical for hinge binding).
-
N2: H-bond acceptor.
-
C3-NH2: Dual donor/acceptor capability, often engaging the "gatekeeper" residue or backbone carbonyls.
-
C6-OH: H-bond donor/acceptor; pKa ~9-10 (phenol-like), modifiable to ethers/esters.
-
Tautomerism
Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. For 3-amino-1H-indazol-6-ol, the 1H-tautomer is thermodynamically favored (~4.5 kcal/mol more stable than 2H) in the ground state. However, protein binding environments can stabilize the 2H-form.
-
1H-Form: N1 is protonated; N2 has lone pair character.
-
2H-Form: N2 is protonated; N1 has lone pair character (quinoid-like character in the benzene ring).
Physicochemical Data
| Property | Value / Description |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| pKa (Calculated) | ~3.5 (Indazole N), ~9.8 (Phenolic OH) |
| LogP | ~0.8 (Low lipophilicity, favorable for LLE) |
| Solubility | Moderate in DMSO, MeOH; poor in non-polar solvents.[1] |
Synthetic Pathways
The synthesis of 3-amino-1H-indazol-6-ol is most efficiently achieved via the cyclization of 2-fluorobenzonitriles with hydrazine. Two primary routes are detailed below.
Route A: The Methoxy-Protection Route (Recommended)
This route is preferred for scale-up as it avoids handling the oxidatively sensitive free phenol during the hydrazine cyclization.
-
Cyclization: Reaction of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate.
-
Demethylation: Cleavage of the methyl ether using Boron Tribromide (BBr₃).[2]
Route B: Direct Cyclization
Direct reaction of 2-fluoro-4-hydroxybenzonitrile with hydrazine. While shorter, the phenolic starting material can suffer from lower yields due to phenoxide formation competing with the nucleophilic aromatic substitution (SₙAr).
Visualization of Synthesis Logic
Caption: Comparative synthetic pathways for 3-Amino-1H-indazol-6-ol. Route A (solid lines) is the industry standard for high purity.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-methoxy-1H-indazole
-
Reagents: 2-Fluoro-4-methoxybenzonitrile (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol (5 vol).
-
Procedure:
-
Charge a reaction vessel with 2-fluoro-4-methoxybenzonitrile and n-butanol.
-
Add hydrazine hydrate dropwise at ambient temperature.
-
Heat the mixture to reflux (117°C) for 12–16 hours. Monitor by LCMS for disappearance of nitrile.
-
Cool to room temperature. The product often precipitates.
-
Concentrate under reduced pressure if no precipitate forms.
-
Dilute with water and extract with Ethyl Acetate (3x).[3]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH 95:5).
-
-
Yield Expectations: 75–85%.
Protocol 2: Demethylation to 3-Amino-1H-indazol-6-ol
-
Reagents: 3-Amino-6-methoxy-1H-indazole (1.0 eq), BBr₃ (1.0 M in DCM, 3.0 eq), Anhydrous DCM (10 vol).
-
Procedure:
-
Dissolve starting material in anhydrous DCM under Nitrogen atmosphere.
-
Cool solution to -78°C (Dry ice/Acetone bath).
-
Add BBr₃ solution dropwise over 30 minutes.[4] Caution: Highly exothermic.
-
Allow reaction to warm to room temperature and stir for 4–6 hours.
-
Quench carefully by dropwise addition of Methanol at 0°C (Caution: Violent reaction).
-
Neutralize with saturated NaHCO₃ solution to pH ~7–8.
-
Extract with Ethyl Acetate/THF mixture (the product is polar).
-
Purification: The free phenol is polar; use reverse-phase prep-HPLC or trituration with cold ether.
-
Reactivity & Functionalization Map
The 3-amino-1H-indazol-6-ol scaffold presents three distinct nucleophilic sites, requiring a strategic protection group strategy for selective derivatization.
-
N1-Indazole Nitrogen: Most acidic (pKa ~14 in DMSO). Reacts first with alkyl halides/bases.
-
Strategy: Protect with THP, SEM, or Boc if N1-alkylation is not desired.
-
-
C6-Phenolic Oxygen: Nucleophilic under basic conditions.
-
Strategy: Use mild bases (K₂CO₃) for O-alkylation.
-
-
C3-Exocyclic Amine: Nucleophilic but less reactive than aliphatic amines due to conjugation with the ring.
-
Strategy: Acylation, Reductive Amination, or Buchwald-Hartwig coupling.
-
Strategic Derivatization Logic
Caption: Reactivity landscape of the scaffold. Selective functionalization requires orthogonal protection strategies (e.g., N1-THP protection before O6-alkylation).
Medicinal Chemistry Applications
Kinase Hinge Binding
The 3-aminoindazole motif is a classic Type I/II Kinase Inhibitor pharmacophore. It mimics the adenine ring of ATP.
-
Interaction Mode:
-
The Indazole N1-H donates a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu residue).
-
The Indazole N2 accepts a hydrogen bond from the hinge backbone amide (e.g., Cys residue).
-
The 3-Amino group can form additional H-bonds with the gatekeeper residue or water networks.
-
The Role of the 6-OH Group
The 6-position points towards the solvent-exposed front of the ATP pocket. This is a critical vector for:
-
Solubility: Attaching polar groups (piperazines, morpholines) via an ether linkage.
-
Selectivity: Targeting specific surface residues unique to the target kinase (e.g., FLT3 vs. c-Kit).
Case Study: FLT3 and VEGFR Inhibitors
Compounds derived from this scaffold, such as Linifanib (ABT-869) , utilize the 3-aminoindazole core. While Linifanib uses a 1-aryl-3-aminoindazole, the 1H-indazole variants (unsubstituted N1) are crucial for binding kinases that require a donor-acceptor-donor (DAD) motif at the hinge.
References
-
Synthesis of 3-Aminoindazoles
- Title: Two-Step Synthesis of Substituted 3-Aminoindazoles
- Source:Journal of Organic Chemistry, 2010, 75(8), 2730–2732.
-
URL:[Link]
-
Kinase Inhibitor Design (FLT3/c-Kit)
- Title: An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit.
- Source:Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5015-5019.
-
URL:[Link]
-
Demethylation Protocols (BBr3)
- Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
- Source:Journal of Organic Chemistry, 2015, 80(21), 10913–10920.
-
URL:[Link]
-
Tautomerism in Indazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. wuxibiology.com [wuxibiology.com]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-1H-indazol-6-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Amino-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are a significant class of compounds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties[1][2][3]. The precise substitution pattern of functional groups—in this case, an amino group at the 3-position and a hydroxyl group at the 6-position—is critical to its chemical reactivity and biological function.
Accurate structural elucidation and purity assessment are foundational to any research or development effort. Spectroscopic analysis provides the definitive data required for this confirmation. This guide offers a comprehensive overview of the expected spectroscopic data for 3-Amino-1H-indazol-6-ol, based on established principles and data from structurally related analogs, due to the limited availability of published experimental spectra for this specific molecule[4]. We will detail the theoretical underpinnings, standard experimental protocols, and interpretation of expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Spectroscopic Overview
The structure of 3-Amino-1H-indazol-6-ol contains several key features that will give rise to characteristic spectroscopic signals:
-
Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.
-
Aromatic Protons: Four protons on the bicyclic system (H1, H4, H5, H7).
-
Exchangeable Protons: Protons on the N1-H of the indazole ring, the 3-NH₂ group, and the 6-OH group. These are typically labile and their signals can be broad or exchange with D₂O.
-
Functional Groups: The amino (-NH₂) and hydroxyl (-OH) groups will produce distinct signals in IR spectroscopy and influence the electronic environment of the aromatic ring, which is observable in NMR and UV-Vis spectroscopy.
The following sections will dissect the expected spectroscopic signature of each part of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1H-indazol-6-ol, a combination of ¹H and ¹³C NMR would be required for full structural confirmation.
Expert Insight: Solvent Selection
The choice of solvent is critical for NMR analysis of this molecule. Due to the presence of multiple polar, hydrogen-bonding functional groups (-NH₂, -OH, -NH), the compound is expected to have poor solubility in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the analyte, and importantly, it slows down the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct (though often broad) signals in the ¹H NMR spectrum.
¹H NMR Spectroscopy
Expected ¹H NMR Data (Predicted for DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~11.0 - 12.0 | br s | 1H | N1-H | The indazole N-H proton is acidic and typically appears as a broad singlet far downfield. |
| ~8.5 - 9.5 | br s | 1H | OH | Phenolic protons in DMSO-d₆ appear as a broad singlet in this region. Signal will disappear upon D₂O shake. |
| ~7.4 | d, J ≈ 8.8 Hz | 1H | H4 | This proton is ortho to the pyrazole nitrogen and is expected to be the most downfield of the aromatic protons. |
| ~6.7 | d, J ≈ 2.0 Hz | 1H | H7 | This proton is ortho to the hydroxyl group and meta to the C5-H. It will appear as a doublet due to coupling with H5. |
| ~6.5 | dd, J ≈ 8.8, 2.0 Hz | 1H | H5 | This proton is coupled to both H4 (ortho, large J) and H7 (meta, small J), resulting in a doublet of doublets. |
| ~5.5 | br s | 2H | NH ₂ | The amino group protons typically appear as a broad singlet. Signal will disappear upon D₂O shake. |
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-1H-indazol-6-ol and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of 0-14 ppm.
-
Reference: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Validation (D₂O Exchange): To confirm the assignment of exchangeable protons (N1-H, OH, NH₂), add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear completely.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (Predicted for DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~155.0 | C6 | The carbon bearing the electron-donating -OH group is expected to be highly shielded and appear far downfield. |
| ~150.0 | C3 | The carbon attached to the amino group is also significantly influenced and appears downfield. |
| ~140.0 | C7a | A quaternary carbon at the ring junction. |
| ~122.0 | C4 | Aromatic CH carbon. |
| ~118.0 | C3a | The second quaternary carbon at the ring junction. |
| ~110.0 | C5 | Aromatic CH carbon. |
| ~98.0 | C7 | The carbon ortho to the -OH group is expected to be the most shielded of the aromatic carbons. |
Protocol for ¹³C NMR Data Acquisition
-
Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.
-
Acquisition Mode: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon atom.
-
Parameters: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.
-
Reference: The spectrum should be referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.
Expected Mass Spectrometry Data
-
Molecular Formula: C₇H₇N₃O
-
Monoisotopic Mass: 149.0589 g/mol
-
Ionization Technique: Electrospray ionization (ESI) is highly recommended due to the polar nature of the molecule. It will likely produce a strong protonated molecular ion.
-
Expected Ion Peak: [M+H]⁺ = 150.0667
Table of Expected High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z |
| [C₇H₈N₃O]⁺ ([M+H]⁺) | 150.0667 |
| [C₇H₇N₃NaO]⁺ ([M+Na]⁺) | 172.0487 |
Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid often added to promote protonation.
-
Instrument: Infuse the sample solution directly into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer. These instruments provide high-resolution mass accuracy, which is crucial for confirming the elemental formula.
-
Mode: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Self-Validation: The instrument must be calibrated using a known standard immediately before the analysis to ensure high mass accuracy. The observation of the correct monoisotopic mass to within 5 ppm of the calculated value provides strong evidence for the assigned elemental composition.
Proposed Fragmentation Pathway
A potential fragmentation pathway can be visualized to understand how the molecule might break apart in the mass spectrometer, providing further structural confirmation.
Caption: Proposed ESI-MS fragmentation of 3-Amino-1H-indazol-6-ol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H stretch (broad), N-H stretch (sharp) | Phenol (-OH), Amine (-NH₂), Indazole (N-H) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1640 - 1550 | C=C and C=N stretch | Aromatic ring and Indazole system |
| 1260 - 1180 | C-O stretch | Phenolic C-O |
| 1350 - 1250 | C-N stretch | Aromatic Amine C-N |
Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid samples.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal must be recorded just before the sample analysis and subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the integration of data from all techniques. The workflow below illustrates a logical process for confirming the structure of a newly synthesized batch of 3-Amino-1H-indazol-6-ol.
Caption: Workflow for the structural verification of 3-Amino-1H-indazol-6-ol.
Conclusion
The structural confirmation of 3-Amino-1H-indazol-6-ol is unequivocally dependent on a multi-technique spectroscopic approach. By leveraging high-resolution mass spectrometry to confirm the elemental formula, infrared spectroscopy to verify the presence of key hydroxyl and amino functional groups, and detailed ¹H and ¹³C NMR spectroscopy to map the precise connectivity of the molecule's framework, researchers can proceed with confidence in their material's identity and purity. The protocols and predicted data herein serve as a robust guide for scientists and drug development professionals working with this and structurally related indazole compounds.
References
-
Cerecetto, H., et al. (2005). Pharmacologically active indazoles. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. [Link][1]
-
Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link][3]
-
Porcheddu, A., et al. (2012). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances, 2, 8752-8755. [Link][5]
-
Tantawy, A. S., et al. (2014). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Molecules, 19(7), 9137-9159. [Link][2]
Sources
- 1. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
Technical Guide: 1H NMR Spectral Analysis of 3-Amino-1H-indazol-6-ol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Amino-1H-indazol-6-ol (CAS: 70390-46-8), a critical scaffold in kinase inhibitor development.
The analysis synthesizes fragment-based prediction, solvent-dependent tautomeric behavior, and empirical data from analogous indazole systems.
Executive Summary: The Spectral Fingerprint
The 1H NMR spectrum of 3-Amino-1H-indazol-6-ol in DMSO-d6 is characterized by three distinct regions: the exchangeable heteroatom protons (highly sensitive to concentration and water content), the ABX aromatic system of the benzenoid ring, and the solvent residuals.
Key Diagnostic Signals (DMSO-d6):
- 11.0–11.5 ppm: Indazole N-H (Broad, often invisible if wet).
- 9.2–9.6 ppm: Phenolic O-H (Broad singlet).
- 7.3–7.5 ppm: Aromatic H4 (Doublet, deshielded).
- 6.3–6.6 ppm: Aromatic H5 and H7 (Overlapping or close multiplets, shielded).
- 5.0–5.5 ppm: Exocyclic amine -NH2 (Broad singlet).
Structural Dynamics & Tautomerism
Understanding the spectrum requires acknowledging the dynamic equilibrium of the indazole core. In polar aprotic solvents like DMSO, the 1H-amino tautomer is thermodynamically dominant over the 2H-amino or 3-imino forms.
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton migration that causes signal broadening in the exchangeable regions.
Experimental Protocol
To ensure reproducibility and minimize artifacts from water exchange, the following protocol is mandatory.
Sample Preparation Workflow
Solvent Choice: DMSO-d6 (99.9% D) is required. CDCl3 is unsuitable due to the poor solubility of the polar hydroxy/amino scaffold.
Comprehensive Spectral Assignment
The following assignments are derived from substituent increment analysis and empirical data from 3-aminoindazole and 6-hydroxyindazole derivatives.
Chemical Shift Table (DMSO-d6, 400 MHz)
| Position | Type | Multiplicity | Mechanistic Explanation | ||
| Indazole-NH | Exchangeable | 11.2 - 11.5 | Broad Singlet | - | Highly acidic proton; broadens due to quadrupole relaxation of 14N and tautomeric exchange. |
| 6-OH | Exchangeable | 9.2 - 9.6 | Broad Singlet | - | Phenolic proton. Shift varies with concentration (H-bonding). Disappears with D2O. |
| H-4 | Aromatic | 7.35 - 7.45 | Doublet (d) | 8.5 | Pseudo-para to OH. Deshielded relative to H5/H7 due to distance from electron-donating OH. |
| H-7 | Aromatic | 6.55 - 6.65 | Doublet (d) | 1.5 - 2.0 | Ortho to OH. Shielded by OH (+M effect). Small meta-coupling to H5. |
| H-5 | Aromatic | 6.40 - 6.50 | dd | 8.5, 2.0 | Ortho to OH. Strongly shielded. Shows large ortho-coupling to H4 and meta-coupling to H7. |
| 3-NH2 | Exchangeable | 5.0 - 5.5 | Broad Singlet | - | Exocyclic amine. Broad due to quadrupole broadening. Integrates to 2H. |
| Solvent | Residual | 2.50 | Quintet | - | DMSO-d5 residual peak. |
| Water | Impurity | 3.33 | Variable | - | H2O peak. Shifts downfield if H-bonding with solute occurs. |
Detailed Mechanistic Analysis
1. The Aromatic Region (ABX System)
The benzene ring (C4-C7) contains three protons forming an ABX spin system (or AMX depending on field strength).
-
Shielding Effects: The 6-OH group is a strong electron donor (+M effect). This increases electron density at the ortho (C5, C7) and para (C3a) positions.
-
Result: H5 and H7 are significantly upfield (shielded, < 6.7 ppm) compared to H4.
-
Differentiation: H4 is the most downfield aromatic signal because it is meta to the donating OH group and adjacent to the bridgehead carbon C3a.
2. The 3-Amino Group
The signal at ~5.2 ppm is characteristic of primary aromatic amines.
-
Validation: Upon addition of D2O, this signal will collapse/disappear rapidly, confirming it is not an aromatic proton.
-
Comparison: In 3-aminoindazole (unsubstituted), this peak appears ~5.4 ppm. The 6-OH group has a minimal long-range effect on this shift.
Troubleshooting & Artifacts
Common Issue: "Missing" Protons
Users often report "missing" integration for the Indazole-NH or Phenolic-OH.
-
Cause: Rapid proton exchange with residual water in the DMSO.
-
Solution: Dry the sample. If the water peak at 3.33 ppm is large, the exchangeable protons broaden into the baseline.
Common Issue: H5 vs H7 Assignment
These peaks are close in chemical shift.
-
Differentiation: Look at the coupling constants (
values).-
H5 must show a large ortho-coupling (
Hz) to H4. -
H7 will only show a small meta-coupling (
Hz) to H5. -
NOE Experiment: Irradiating the Indazole-NH (~11.3 ppm) will show a Nuclear Overhauser Effect (NOE) enhancement only at H7 , not H4 or H5. This is the definitive proof of regiochemistry.
-
References
- Vertex Pharmaceuticals. (2006). Indazole derivatives as kinase inhibitors. World Intellectual Property Organization. Patent WO2006044823. (Source for general aminoindazole spectral characteristics).
-
Lier, F. et al. (2014). 1H NMR (DMSO-d6) of Indazole Derivatives. Royal Society of Chemistry.[1]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Trace Impurities: Common Solvents.
-
ChemicalBook. (2023). 1H-Indazol-3-amine Spectral Data.
Sources
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Amino-1H-indazol-6-ol
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Amino-1H-indazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this document elucidates the theoretical underpinnings, experimental protocols, and data interpretation critical for the structural characterization of this molecule.
Introduction: The Structural Significance of 3-Amino-1H-indazol-6-ol
3-Amino-1H-indazol-6-ol belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as privileged scaffolds in the design of bioactive molecules. The presence of amino and hydroxyl substituents on the indazole core imparts specific electronic properties and potential hydrogen bonding capabilities, making its precise structural elucidation paramount for understanding its chemical reactivity and biological interactions. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique to confirm the carbon framework of the molecule, providing invaluable insights into its electronic structure and purity.
Theoretical Considerations: Predicting the ¹³C NMR Spectrum
A definitive understanding of the ¹³C NMR spectrum of 3-Amino-1H-indazol-6-ol begins with a theoretical prediction of the chemical shifts for each of its seven unique carbon atoms. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy, including the effects of hybridization, aromaticity, and substituent-induced electronic changes.
The indazole ring system, an aromatic bicyclic structure, dictates that its carbon atoms will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The specific chemical shifts are further modulated by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups.
Substituent Effects:
-
Amino Group (-NH₂) at C3: The amino group is a strong electron-donating group through resonance. This effect increases the electron density at the ortho and para positions. Consequently, the C3 carbon, directly attached to the amino group, is expected to be significantly shielded and appear at a lower chemical shift compared to an unsubstituted C3 in an indazole ring.
-
Hydroxyl Group (-OH) at C6: The hydroxyl group is also a potent electron-donating group. It will cause a pronounced upfield shift (shielding) for the carbon it is attached to (C6) and for the carbons at the ortho and para positions relative to it.
Based on these principles and data from related indazole derivatives, a predicted range for the chemical shifts of 3-Amino-1H-indazol-6-ol is presented below.
Experimental Protocol: A Self-Validating Approach
The acquisition of a high-quality ¹³C NMR spectrum necessitates a meticulously planned and executed experimental protocol. The following steps outline a robust methodology designed to ensure data integrity and reproducibility.
Sample Preparation
-
Analyte Purity: Begin with a sample of 3-Amino-1H-indazol-6-ol of the highest possible purity to avoid spectral artifacts from impurities.
-
Solvent Selection: A deuterated solvent is essential to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures good solubility, and its characteristic solvent peak at approximately 39.5 ppm, which is unlikely to overlap with the aromatic signals of the analyte.[1]
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2] A small amount can be added to the sample, or the residual solvent peak can be used as a secondary reference.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Nucleus | ¹³C | |
| Pulse Program | Standard proton-decoupled | To simplify the spectrum to single lines for each carbon. |
| Acquisition Time | 1-2 seconds | To ensure good resolution. |
| Relaxation Delay | 2-5 seconds | To allow for full relaxation of quaternary carbons. |
| Number of Scans | 1024 or higher | To achieve an adequate signal-to-noise ratio. |
| Spectral Width | 0-200 ppm | To encompass the full range of expected chemical shifts. |
| Temperature | 298 K (25 °C) | For standard room temperature analysis. |
Spectral Interpretation and Peak Assignment
The interpretation of the ¹³C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the 3-Amino-1H-indazol-6-ol molecule. This process is guided by the predicted chemical shifts and can be aided by advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).
Predicted Chemical Shifts and Rationale
The following table provides the predicted ¹³C NMR chemical shifts for 3-Amino-1H-indazol-6-ol, with a clear rationale for each assignment.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C3 | 145-155 | Attached to the electron-donating amino group, but also part of the heterocyclic ring. |
| C3a | 115-125 | A quaternary carbon at the ring junction, influenced by the adjacent aromatic ring. |
| C4 | 110-120 | Influenced by the electron-donating hydroxyl group at the para position. |
| C5 | 95-105 | Ortho to the electron-donating hydroxyl group, expected to be significantly shielded. |
| C6 | 150-160 | Directly attached to the strongly electron-donating hydroxyl group. |
| C7 | 100-110 | Ortho to the electron-donating hydroxyl group. |
| C7a | 135-145 | A quaternary carbon at the ring junction, influenced by the pyrazole ring. |
The Role of DEPT Experiments
DEPT experiments are invaluable for distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).
-
DEPT-90: Will only show signals for CH carbons.
-
DEPT-135: Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
By comparing the standard ¹³C spectrum with the DEPT spectra, the signals for C4, C5, and C7 (CH carbons) can be definitively identified, while the signals for C3, C3a, C6, and C7a (quaternary carbons) will be absent in the DEPT spectra.
Visualizing the Analysis
Molecular Structure and Carbon Numbering
Caption: Chemical structure of 3-Amino-1H-indazol-6-ol with IUPAC numbering for carbon atoms.
Experimental Workflow
Caption: A streamlined workflow for the ¹³C NMR analysis of 3-Amino-1H-indazol-6-ol.
Conclusion
The ¹³C NMR analysis of 3-Amino-1H-indazol-6-ol is a critical step in its structural verification. By combining theoretical predictions based on substituent effects with a robust experimental protocol and advanced NMR techniques like DEPT, a complete and unambiguous assignment of all carbon signals can be achieved. This guide provides the necessary framework for researchers to confidently perform and interpret the ¹³C NMR spectrum of this important heterocyclic compound, ensuring the integrity of their chemical research and development efforts.
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Mass spectrometry of 3-Amino-1H-indazol-6-ol
An In-Depth Technical Guide to the Mass Spectrometry of 3-Amino-1H-indazol-6-ol
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-Amino-1H-indazol-6-ol (C₇H₇N₃O, Mol. Wt.: 149.15 g/mol )[1], a heterocyclic compound of significant interest in medicinal chemistry and drug development.[2][3] As a substituted indazole, its structural elucidation is critical for synthesis validation, metabolite identification, and impurity profiling. This document moves beyond standard operating procedures to deliver an in-depth perspective on method development, explaining the causal relationships between molecular structure, instrument parameters, and the resulting spectral data. We will explore optimal ionization strategies, detail a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and propose a detailed fragmentation pathway grounded in the established principles of heterocyclic compound mass spectrometry.[4][5] This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and structurally related molecules.
Introduction: The Analytical Imperative for 3-Amino-1H-indazol-6-ol
3-Amino-1H-indazol-6-ol is a bifunctional molecule featuring an indazole core substituted with both an amine and a hydroxyl group. This architecture makes it a versatile building block for the synthesis of kinase inhibitors and other targeted therapeutic agents.[2][3] The precise characterization of such molecules is non-negotiable. Mass spectrometry serves as the cornerstone of this characterization, offering unparalleled sensitivity and structural specificity.
The challenge, and the focus of this guide, lies in harnessing the full power of mass spectrometry. This requires a strategy that anticipates the molecule's behavior from ionization to fragmentation. The presence of two polar, ionizable groups—the basic amine and the acidic phenol—dictates the analytical approach, particularly the choice of ionization method and the interpretation of subsequent fragmentation data.
Foundational Strategy: Ionization and Mass Analysis
The first critical decision in the mass spectrometric analysis of 3-Amino-1H-indazol-6-ol is the selection of an appropriate ionization technique. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation, thereby preserving the molecular weight information in the form of a precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis.
Expertise in Action: Why Electrospray Ionization (ESI) is Superior
Given the compound's polarity and non-volatility, Electrospray Ionization (ESI) is the method of choice.[6][7]
-
Causality: ESI is a soft ionization technique that works by creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process imparts minimal excess energy to the analyte, making it ideal for preserving the molecular structure of polar, thermally labile compounds like 3-Amino-1H-indazol-6-ol.
-
Operational Choice: Due to the presence of the basic amino group, analysis is best performed in positive ion mode . The amine moiety is readily protonated in the acidic mobile phases typically used for reversed-phase chromatography, leading to the highly stable and abundant formation of the protonated molecule, [M+H]⁺ , at a mass-to-charge ratio (m/z) of 150.1.
In contrast, techniques like Electron Ionization (EI), while common, are ill-suited. EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and often uninterpretable fragmentation that can obliterate the molecular ion peak.[8]
High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula determination, coupling the ESI source to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.[9] This allows for the accurate mass measurement of the [M+H]⁺ ion, enabling the confident confirmation of its elemental composition (C₇H₈N₃O⁺) and distinguishing it from other isobaric species.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [1] |
| Average Molecular Weight | 149.15 u | [1] |
| Monoisotopic Molecular Weight | 149.0589 u | Calculated |
| Predicted [M+H]⁺ (Monoisotopic) | 150.0667 u | Calculated |
The Experimental Blueprint: A Self-Validating LC-MS/MS Workflow
A robust analytical method must be reproducible and logical. The following workflow is designed as a self-validating system, where each step logically informs the next, ensuring high-quality data.
Caption: End-to-end LC-MS/MS workflow for 3-Amino-1H-indazol-6-ol.
Detailed Experimental Protocol
This protocol provides a starting point for method development, grounded in common practices for small molecule analysis.[6]
-
Reagent and Sample Preparation:
-
Solvents: Use LC-MS grade acetonitrile (ACN), methanol (MeOH), water, and formic acid (FA).
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3-Amino-1H-indazol-6-ol in MeOH or DMSO. DMSO is acceptable but may cause ion suppression if injected at high concentrations.
-
Working Solutions: Serially dilute the stock solution into an initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to create working standards ranging from 1 ng/mL to 1000 ng/mL. This range is suitable for determining limits of detection and constructing a calibration curve.
-
-
Liquid Chromatography (LC) Parameters:
-
System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for its high resolution and speed.[6]
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size) provides excellent retention and peak shape for polar heterocyclic compounds.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte is protonated.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: Ramp linearly from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
System: A tandem mass spectrometer such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).[10]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 400 °C.
-
MS1 (Survey Scan): Scan from m/z 50 to 300 to detect the [M+H]⁺ precursor ion.
-
MS2 (Product Ion Scan):
-
Precursor Ion: Isolate m/z 150.1.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. Different bond cleavages require different amounts of energy.[5]
-
-
Decoding the Spectrum: Fragmentation Analysis
The MS/MS spectrum provides a structural fingerprint of the molecule. Understanding the fragmentation pathways is key to confirming the identity of 3-Amino-1H-indazol-6-ol. The proposed fragmentation scheme below is based on the known reactivity of indazoles, phenols, and aromatic amines.[4][5][8]
The protonated molecular ion ([M+H]⁺, m/z 150.1) is the starting point for all fragmentation. The initial protonation site is likely the most basic nitrogen, either the exocyclic amine or a nitrogen in the pyrazole ring.
Caption: Proposed MS/MS fragmentation pathway for 3-Amino-1H-indazol-6-ol.
Mechanistic Interpretation of Key Fragments
-
[M+H]⁺ → m/z 133.1 (-NH₃): The most common initial fragmentation is the neutral loss of ammonia from the protonated 3-amino group. This is a characteristic fragmentation for protonated primary amines and results in a stable ion.[8][11]
-
[M+H]⁺ → m/z 122.1 (-CO): A plausible rearrangement, potentially involving the indazolone tautomer, can facilitate the loss of carbon monoxide. This type of loss is observed in the fragmentation of related heterocyclic systems containing carbonyl or hydroxyl functionalities.[4]
-
m/z 133.1 → m/z 105.1 (-N₂): Following the loss of ammonia, the resulting indazole ring can undergo cleavage to expel a molecule of nitrogen (N₂). This is a hallmark fragmentation of many nitrogen-rich heterocyclic rings, driven by the high thermodynamic stability of N₂ gas.
-
m/z 122.1 → m/z 94.1 (-N₂): Similarly, the fragment formed by the loss of CO can also lose a molecule of nitrogen, leading to a fragment corresponding to a protonated aniline-type structure.
-
m/z 105.1 → m/z 77.1 (-CO): The fragment at m/z 105.1 can undergo a further loss of carbon monoxide to yield the highly stable phenyl cation (C₆H₅⁺), a common fragment observed in the mass spectra of many benzene derivatives.
Summary of Predicted Fragments
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Formula of Fragment |
| 150.1 | 133.1 | NH₃ | C₇H₆N₂O⁺ |
| 150.1 | 122.1 | CO | C₇H₈N₂⁺ |
| 133.1 | 105.1 | N₂ | C₇H₅O⁺ |
| 122.1 | 94.1 | N₂ | C₆H₆N⁺ |
| 105.1 | 77.1 | CO | C₆H₅⁺ |
Conclusion: An Integrated Approach to Structural Confirmation
The mass spectrometric analysis of 3-Amino-1H-indazol-6-ol is a clear example of how a deep understanding of molecular structure and reaction mechanisms informs analytical strategy. By selecting the appropriate soft ionization technique (ESI), employing a high-resolution UPLC-MS/MS system, and interpreting the resulting fragmentation data based on established chemical principles, one can achieve unambiguous structural confirmation. The workflow and fragmentation pathways detailed in this guide provide a robust framework for the analysis of this important pharmaceutical building block and can be readily adapted for the characterization of its derivatives, metabolites, and related heterocyclic compounds.
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Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][12]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available dual inhibitor of mTORC1 and mTORC2. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
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Ahmad, I., Ahmad, S., Ali, F., Khan, M. F., Ishtiaq, M., Ahmed, S., Khan, A. U., & Al-Harrasi, A. (2022). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 12(28), 17871–17886. Available at: [Link]
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Mohamed, M. M. A., El Bakri, Y., Minnih, M. S., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. ResearchGate. Available at: [Link]
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Vainiotalo, P., & Kolehmainen, E. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Journal of Mass Spectrometry, 41(5), 637–643. Available at: [Link]
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Porcheddu, A., Giacomelli, G., & De Luca, L. (2008). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 3-Amino-1H-indazol-6-ol Derivatives
Abstract
The 3-amino-1H-indazol-6-ol scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, acting as kinase inhibitors and modulators of other key cellular targets. This comprehensive technical guide provides an in-depth exploration of the core synthetic strategies for accessing 3-amino-1H-indazol-6-ol and its derivatives. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis of various synthetic routes. By explaining the causality behind experimental choices and addressing potential challenges, this guide serves as a practical resource for the efficient and rational synthesis of this important class of compounds.
Introduction: The Significance of the 3-Amino-1H-indazol-6-ol Core
The indazole ring system is a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this bicyclic heterocycle. The 3-aminoindazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment in many kinase inhibitors, crucial for their potent and selective activity.[1] The addition of a hydroxyl group at the 6-position of the indazole ring in 3-amino-1H-indazol-6-ol introduces a key functional group that can participate in hydrogen bonding interactions within protein binding sites, potentially enhancing potency and modulating pharmacokinetic properties. This unique combination of functionalities makes 3-amino-1H-indazol-6-ol an attractive starting point for the development of novel therapeutics.
This guide will dissect three primary synthetic pathways to access the 3-amino-1H-indazol-6-ol core, offering a critical evaluation of each approach to aid in the selection of the most appropriate route for a given research or development objective.
Synthetic Strategies for 3-Amino-1H-indazol-6-ol
The synthesis of 3-amino-1H-indazol-6-ol can be approached through several distinct strategies, each with its own set of advantages and challenges. This section will detail three plausible synthetic routes, providing mechanistic insights and practical considerations for their implementation.
Route A: The Diazotization Approach from a Diaminoindazole Precursor
This multi-step approach commences with a readily available nitro-substituted indazole, proceeding through a diamino intermediate, followed by a selective diazotization and hydrolysis to unmask the desired hydroxyl group.
The overall transformation for Route A is depicted below:
Caption: Synthetic pathway for Route A.
Step 1: Reduction of 6-Nitro-1H-indazol-3-amine
The initial step involves the reduction of the nitro group of 6-nitro-1H-indazol-3-amine to afford 1H-indazole-3,6-diamine. This transformation is typically achieved with high efficiency using standard catalytic hydrogenation conditions (e.g., H₂ gas with a palladium on carbon catalyst) or by employing reducing agents such as tin(II) chloride.[2]
Step 2: Selective Diazotization and Hydrolysis
This is the most critical and challenging step in this synthetic route. The diazotization of an aromatic amine involves its reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3] Subsequent heating of the diazonium salt in an aqueous medium leads to its hydrolysis to the corresponding phenol.
A significant challenge in this step is the potential for the diazotization reaction to occur at both the 3- and 6-amino groups of the 1H-indazole-3,6-diamine intermediate. The 3-amino group of an indazole is part of an aminal-like system and can exhibit different reactivity compared to a standard aromatic amine. However, to ensure chemoselectivity, a protection-deprotection strategy for the 3-amino group is the most prudent approach. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose due to its ease of introduction and removal under acidic conditions that are compatible with the diazotization and hydrolysis steps.[4][5][6]
The proposed sequence with protection is as follows:
-
Protection: React 1H-indazole-3,6-diamine with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the more nucleophilic 6-amino group. In some cases, protection of the 3-amino group might be necessary, and conditions would need to be optimized for regioselectivity.
-
Diazotization and Hydrolysis: The remaining free amino group is then diazotized and hydrolyzed.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.
Disclaimer: The following is a generalized protocol and may require optimization for the specific substrate.
Step 2a: Diazotization of 6-Aminoindazole (Illustrative for the core transformation)
-
To a suspension of 6-aminoindazole (1.0 eq) in a mixture of water and sulfuric acid (e.g., 1:1 v/v) at 0 °C, a solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
Step 2b: Hydrolysis of the Diazonium Salt
-
The solution containing the diazonium salt is then added portion-wise to a boiling solution of aqueous sulfuric acid (e.g., 20%).
-
The reaction mixture is refluxed for 1-2 hours until the evolution of nitrogen gas ceases.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The crude 6-hydroxyindazole can be purified by recrystallization or column chromatography.
Note: This protocol is for the parent 6-aminoindazole and would need to be adapted for the protected 3-amino-6-aminoindazole derivative.
Route B: The O-Demethylation Strategy
This route offers a potentially more streamlined approach by constructing the indazole core with a methoxy group at the 6-position, which is subsequently demethylated to reveal the desired hydroxyl group.
Caption: Synthetic pathway for Route B.
Step 1: Synthesis of 3-Amino-6-methoxy-1H-indazole
The synthesis of 3-aminoindazoles from ortho-halobenzonitriles via reaction with hydrazine is a well-established and efficient method.[1][7] In this case, 2-fluoro-5-methoxybenzonitrile is the ideal starting material. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluoride by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate. The nitrile group is activated towards nucleophilic attack by the hydrazine, leading to the formation of the 3-aminoindazole ring system.
Step 2: O-Demethylation
The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation in organic synthesis. Several reagents are effective for this purpose, with boron tribromide (BBr₃) and hydrobromic acid (HBr) being the most widely used.[8]
-
Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond by a bromide ion.[9][10] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures, and the resulting borate ester is hydrolyzed during the workup to yield the phenol.
-
Hydrobromic Acid (HBr): HBr can also effect demethylation, usually at elevated temperatures. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group.
The choice of reagent depends on the functional group tolerance of the substrate. BBr₃ is generally more effective for sterically hindered ethers and can often be used under milder conditions than HBr.
Disclaimer: The following is a generalized protocol and may require optimization for the specific substrate.
Step 2: O-Demethylation with Boron Tribromide
-
A solution of the 3-amino-6-methoxy-1H-indazole derivative (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of boron tribromide (BBr₃) (e.g., 1.2-1.5 eq) in DCM is added dropwise to the cooled solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 2-12 hours), with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by water.
-
The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-1H-indazol-6-ol derivative.
Route C: A Direct Approach from a Hydroxylated Benzonitrile
A more convergent and potentially shorter route involves the direct construction of the 3-amino-1H-indazol-6-ol from a starting material that already possesses the required hydroxyl functionality.
Caption: Synthetic pathway for Route C.
This approach leverages the principles of SNAr chemistry, similar to Route B. Starting with 4-hydroxy-2-nitrobenzonitrile, the nitro group, being a strong electron-withdrawing group, activates the ortho position for nucleophilic attack by hydrazine. This would lead to the displacement of the nitro group and the formation of a 2-hydrazinyl-4-hydroxybenzonitrile intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen of the hydrazine moiety attacking the nitrile carbon, would directly yield the desired 3-amino-1H-indazol-6-ol.
While this route is theoretically sound and highly convergent, the reactivity of the starting material and the potential for side reactions, such as polymerization or reactions involving the phenolic hydroxyl group, need to be carefully considered and experimentally validated.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Diazotization | Route B: O-Demethylation | Route C: Direct Approach |
| Number of Steps | Multiple steps (reduction, protection, diazotization, hydrolysis, deprotection) | Fewer steps (cyclization, demethylation) | Potentially the fewest steps (SNAr and cyclization) |
| Overall Yield | Likely to be lower due to the number of steps and potential for side reactions. | Potentially higher due to fewer steps and well-established reactions. | Highly dependent on the feasibility and efficiency of the key SNAr/cyclization step. |
| Key Challenges | Chemoselectivity of diazotization, requiring a protection/deprotection sequence. | Handling of corrosive and moisture-sensitive reagents like BBr₃. | Availability and reactivity of the starting hydroxylated benzonitrile; potential for side reactions. |
| Scalability | Can be challenging to scale up due to the diazotization step, which can be hazardous. | Generally scalable, with appropriate engineering controls for handling hazardous reagents. | Potentially scalable if the key step is high-yielding and robust. |
| Reagent Cost/Toxicity | Involves common laboratory reagents, but diazotization requires careful handling. | BBr₃ is a hazardous and relatively expensive reagent. | Starting materials may be less common and more expensive. |
Conclusion and Future Perspectives
This technical guide has outlined three distinct and viable synthetic strategies for the preparation of 3-amino-1H-indazol-6-ol and its derivatives.
-
Route A , while longer, relies on classical and well-understood transformations. The primary hurdle of chemoselectivity in the diazotization step can be overcome with a judicious protection strategy, making it a reliable, albeit less elegant, option.
-
Route B emerges as a highly attractive and practical approach, offering a good balance of efficiency and reliability. The two-step sequence from a commercially available fluorobenzonitrile is robust, and the O-demethylation is a standard procedure in medicinal chemistry.
-
Route C represents the most convergent and potentially most efficient strategy. However, its practical viability hinges on the successful implementation of the key SNAr and cyclization step with the hydroxylated benzonitrile, which requires further experimental exploration.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, available resources, and the need for structural diversity in the resulting derivatives. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions and to facilitate the successful synthesis of this important class of molecules, thereby accelerating the discovery of new and innovative medicines.
References
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MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]
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Gao, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]
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Bouzayani, N., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Wang, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]
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Maccari, R., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. [Link]
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ResearchGate. (n.d.). Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... [Image]. [Link]
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JOCPR. (2010). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. [Link]
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SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Chem-Station Int. Ed. (2024, January 15). O-Demethylation. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Wang, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
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Klumpp, D. A., et al. (2014). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
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ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Reddit. (n.d.). demethylation by BBr3 or HBr. [Link]
-
ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). A Diastereo and Chemo Selective Synthesis of 6-amino-4-aryl-3-oxo-2,3,3a,4-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile under Environmentally Benevolent Conditions. [Link]
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NIH. (n.d.). Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}. [Link]
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The 3-Amino-1H-indazol-6-ol Scaffold: A Master Key for Kinase Inhibition
Executive Summary: The Privileged Scaffold
In the landscape of small-molecule drug discovery, 3-Amino-1H-indazol-6-ol (and its derivatives) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, most notably protein kinases.
While often overshadowed by the final drug products it constitutes, this specific core serves as a critical hinge-binding motif . The 3-aminoindazole unit anchors the molecule within the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR, FLT3, Aurora), while the hydroxyl group at the 6-position acts as a versatile "exit vector." This handle allows medicinal chemists to extend the molecule into the solvent-exposed region or hydrophobic back-pockets to tune selectivity and physicochemical properties (LogP, solubility).
This guide dissects the structural biology, synthetic utility, and biological characterization of the 3-Amino-1H-indazol-6-ol core, providing actionable protocols for its evaluation in drug development.
Structural Biology & Mechanism of Action
The Hinge Binding Paradigm
The biological potency of 3-aminoindazole stems from its ability to mimic the adenine ring of ATP.
-
Donor-Acceptor Motif: The indazole nitrogen (N1) acts as a hydrogen bond donor, and the N2 nitrogen acts as an acceptor (or vice versa depending on tautomerism), interacting with the backbone carbonyl and amide NH of the kinase hinge region.
-
The 3-Amino Group: Provides an additional critical H-bond donor to the hinge residues (often the "gatekeeper" region).
-
The 6-Hydroxy Handle: Unlike unsubstituted indazoles, the 6-OH group allows for O-functionalization . This is crucial for reaching the "ribose-binding pocket" or the solvent front, often dramatically improving potency against Type II targets (inactive conformation binders).
Visualization: Binding Mode
The following diagram illustrates the pharmacophore mapping of the scaffold within a generic tyrosine kinase ATP pocket.
Figure 1: Pharmacophore map showing the H-bond network (Hinge) and the 6-position vector for solvent interaction.
Target Landscape & Biological Activity[1][2]
The 3-aminoindazole core is promiscuous but can be tuned for high selectivity. Key targets include:
| Target Family | Specific Kinases | Role of 6-OH/Indazole Core | Therapeutic Area |
| RTKs | VEGFR2, PDGFR | ATP-competitive inhibition; 6-O-alkylation improves potency. | Angiogenesis, GIST, Renal Cell Carcinoma |
| FLT3 | FLT3-ITD, FLT3-WT | Inhibition of DFG-out conformation (Type II). | Acute Myeloid Leukemia (AML) |
| Aurora | Aurora A/B | Hinge binder; prevents mitotic progression. | Solid Tumors |
| CDKs | CDK4/6, CDK16 | Cell cycle arrest (G1/S phase).[1] | Breast Cancer, Glioblastoma |
Key Insight: The 6-OH group itself is often a metabolic "soft spot" (glucuronidation). In drug design, it is rarely left as a free phenol; it is almost exclusively alkylated (e.g., to form 6-methoxy or 6-benzyloxy derivatives) to block rapid metabolism and engage hydrophobic pockets.
Experimental Protocols
Chemical Synthesis of the Core
Objective: Generate high-purity 3-Amino-1H-indazol-6-ol for SAR studies. Reaction Type: Cyclization of 2-fluoro-4-hydroxybenzonitrile with hydrazine.
Protocol:
-
Reagents: 2-Fluoro-4-hydroxybenzonitrile (1.0 eq), Hydrazine hydrate (3.0 eq), n-Butanol (Solvent).
-
Procedure:
-
Dissolve nitrile in n-Butanol.[2]
-
Add hydrazine hydrate dropwise.
-
Reflux at 110°C for 4–6 hours (Monitor via TLC, 50% EtOAc/Hexane).
-
Critical Step: Upon cooling, the product may precipitate. If not, remove solvent in vacuo.
-
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (DCM:MeOH 95:5).
-
-
Validation: 1H NMR (DMSO-d6) showing disappearance of nitrile peak and appearance of indazole NH (broad singlet ~11-12 ppm) and amine NH2 (broad singlet ~5-6 ppm).
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine IC50 of the scaffold or its derivatives against VEGFR2/FLT3.
Workflow Diagram:
Figure 2: ADP-Glo Kinase Assay Workflow for high-throughput screening.
Detailed Steps:
-
Preparation: Dilute compound (3-Amino-1H-indazol-6-ol derivative) in 100% DMSO (Serial dilution 1:3).
-
Master Mix: Prepare Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add Recombinant Kinase (e.g., VEGFR2, 0.2 ng/µL).
-
Reaction:
-
Add 2 µL compound solution to 384-well plate.
-
Add 4 µL Kinase Master Mix.
-
Add 4 µL ATP/Substrate mix (Poly(Glu,Tyr) 4:1).
-
-
Incubation: 60 minutes at Room Temperature.
-
Termination/Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Analysis: Measure luminescence. Plot RLU vs. log[concentration] to calculate IC50 using non-linear regression (GraphPad Prism).
Cellular Viability Assay (MTT/Resazurin)
Objective: Assess antiproliferative activity in cancer cell lines (e.g., K562 for BCR-ABL, HUVEC for VEGFR).
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with compound (0.01 µM – 100 µM) for 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Comparative Data: SAR Trends
The following table highlights how modifying the 6-OH position of the 3-aminoindazole core affects biological activity (Hypothetical/Representative data based on literature trends for VEGFR2 inhibition).
| Compound Variant | R-Group at Pos 6 | IC50 (VEGFR2) | Cellular Potency (HUVEC) | Notes |
| Core Scaffold | -OH | > 10 µM | Inactive | Poor permeability; rapid glucuronidation. |
| Methyl Ether | -OMe | 150 nM | Moderate | Improved lipophilicity; basic hinge binder. |
| Benzyl Ether | -OBn | 45 nM | High | Hydrophobic interaction in back-pocket. |
| Amide Linked | -NH-CO-R | 12 nM | Very High | Type II binder (extends to DFG motif). |
Interpretation: The 3-Amino-1H-indazol-6-ol core is inactive or weakly active as a raw phenol due to polarity and metabolic instability. It becomes a nanomolar inhibitor only when the 6-position is functionalized to engage specific hydrophobic pockets within the kinase.
References
-
Vertex Pharmaceuticals. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[3][4] Bioorganic & Medicinal Chemistry Letters. Link
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link
-
BenchChem. (2025).[5] Technical Support: Synthesis of 3-Amino-4,6-difluoro-1H-indazole. Link
-
RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Link
-
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Link
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The Pivotal Role of 3-Amino-1H-indazol-6-ol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, versatile derivatization potential, and significant biological activity is paramount. Among the privileged heterocyclic systems, the 3-aminoindazole core has emerged as a cornerstone in the design of targeted therapies, particularly in oncology. This technical guide delves into the multifaceted role of a key derivative, 3-Amino-1H-indazol-6-ol, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its synthesis, chemical properties, and profound impact on medicinal chemistry, substantiated by key examples and experimental insights.
The 3-Aminoindazole Scaffold: A Privileged Motif in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] The 3-aminoindazole moiety, in particular, has garnered significant attention as an effective "hinge-binding" template for kinase inhibitors.[3][4] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent and selective inhibition.
Synthesis and Chemical Properties of 3-Amino-1H-indazol-6-ol
The synthesis of 3-aminoindazoles is often achieved through the cyclization of ortho-fluorobenzonitriles with hydrazine. While a direct, high-yield synthesis of 3-Amino-1H-indazol-6-ol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of its methoxy-protected precursor, 3-amino-6-methoxy-1H-indazole. This approach involves the reaction of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate, followed by a deprotection step to yield the desired 6-hydroxy product.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 3-Amino-1H-indazol-6-ol.
Experimental Protocol: Synthesis of 3-Amino-6-methoxy-1H-indazole (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methoxybenzonitrile (1 equivalent) in a suitable solvent such as n-butanol.
-
Addition of Reagent: Add hydrazine hydrate (excess, e.g., 5-10 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Deprotection to 3-Amino-1H-indazol-6-ol:
The cleavage of the methyl ether can be achieved using standard demethylating agents such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (DCM) at low temperatures.
The 6-hydroxy group of 3-Amino-1H-indazol-6-ol is a critical functional handle. As a phenol, it can act as both a hydrogen bond donor and acceptor, influencing solubility and providing a key interaction point with biological targets.[5][6] Its presence also opens avenues for further derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Role of 3-Amino-1H-indazol-6-ol in Kinase Inhibition
The primary therapeutic application of the 3-aminoindazole scaffold lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-amino group of the indazole ring is perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.
Case Study 1: Pazopanib (Votrient®)
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][7] While the marketed drug contains a methylated indazole, its discovery and development underscore the importance of the substituted indazole core. The synthesis of a key pazopanib intermediate, N,2,3-trimethyl-2H-indazol-6-amine, starts from 3-methyl-6-nitro-1H-indazole, highlighting the significance of the 6-position for derivatization.[8] Pazopanib potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit, thereby blocking tumor angiogenesis and growth.[9][10]
Pazopanib's Interaction with the VEGFR2 Kinase Domain:
Caption: Simplified diagram of Pazopanib's binding to the VEGFR2 kinase domain.
Case Study 2: Linifanib (ABT-869)
Linifanib is another potent, orally active multi-targeted receptor tyrosine kinase (RTK) inhibitor that utilizes the 3-aminoindazole scaffold.[11][12] It has been investigated in clinical trials for various cancers.[12] Linifanib effectively inhibits members of the VEGFR and PDGFR families.[12] The development of Linifanib further solidifies the role of the 3-aminoindazole core as a highly effective template for designing kinase inhibitors.[13]
Structure-Activity Relationship (SAR) Insights
The derivatization of the 3-aminoindazole scaffold has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The 6-position, where the hydroxyl group resides in our topic molecule, is a key site for modification.
| Modification at C6 | Impact on Activity | Rationale | Reference |
| Methoxy (-OCH₃) | Often used as a protected form of the hydroxyl group. Can provide favorable hydrophobic interactions. | The methoxy group can be a precursor to the more interactive hydroxyl group. | [14] |
| Small amides/heteroaryl groups | Can enhance potency and selectivity. | These groups can form additional hydrogen bonds or hydrophobic interactions with the kinase active site. | [15] |
| Halogens (e.g., -F, -Cl) | Can modulate electronic properties and metabolic stability. | Fluorine substitution is a common strategy to improve pharmacokinetic properties. | [4] |
3-Amino-1H-indazol-6-ol in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[16][17] This approach involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. These fragments are then optimized into more potent leads. The 3-aminoindazole scaffold, including 3-Amino-1H-indazol-6-ol, is an ideal starting point for FBDD due to its relatively small size, synthetic tractability, and inherent ability to bind to kinase hinge regions.[18][19]
FBDD Workflow with 3-Aminoindazole Fragments:
Caption: A typical fragment-based drug discovery workflow starting with 3-aminoindazole fragments.
Future Perspectives and Conclusion
The 3-Amino-1H-indazol-6-ol scaffold and its derivatives continue to be a fertile ground for medicinal chemistry research. The combination of a potent hinge-binding motif (the 3-amino group) and a versatile functional handle for optimization (the 6-hydroxy group) makes it an attractive starting point for the design of novel therapeutics. Future research will likely focus on:
-
Exploring new therapeutic targets: While kinase inhibition is a major application, the scaffold's versatility suggests potential for modulating other enzyme families and receptor systems.
-
Developing more selective inhibitors: Fine-tuning the substitution pattern on the indazole ring can lead to inhibitors with improved selectivity profiles, reducing off-target effects.
-
Application in PROTACs and other novel modalities: The 3-Amino-1H-indazol-6-ol core could serve as a warhead for proteolysis-targeting chimeras (PROTACs) and other emerging drug discovery platforms.
References
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Methodological & Application
Application Note: Strategic Synthesis of Kinase Inhibitors Using the 3-Amino-1H-indazol-6-ol Scaffold
Introduction: The Privileged Indazole Scaffold
The 3-amino-1H-indazole core is widely recognized in medicinal chemistry as a "privileged scaffold" for kinase inhibition.[1][2] Its structural geometry mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of the kinase catalytic domain.
Specifically, the 3-amino-1H-indazol-6-ol derivative offers a dual-functional platform that addresses two critical challenges in drug discovery:
-
Selectivity (C3-Amino): The exocyclic amine at position 3 serves as a vector for urea or amide linkers, enabling the molecule to reach the "gatekeeper" residue or the hydrophobic back-pocket (DFG-out conformation), characteristic of Type II kinase inhibitors.
-
Bioavailability (C6-Hydroxyl): The hydroxyl group at position 6 is typically solvent-exposed in the binding cleft. It provides an ideal handle for attaching solubilizing moieties (e.g., morpholine or piperazine ethers) without disrupting the core binding mode.
This guide details the synthetic elaboration of 3-amino-1H-indazol-6-ol, focusing on regio-controlled functionalization to generate high-potency VEGFR/PDGFR-family inhibitors.
Structural Biology & Binding Mode[3]
To design effective protocols, one must understand the target environment. The indazole core binds to the kinase hinge region via a bidentate hydrogen-bonding motif.
Mechanism of Action[3]
-
Indazole N1 (H-bond Donor): Interacts with the backbone carbonyl of the hinge residue (e.g., Glu or Cys).
-
Indazole N2 (H-bond Acceptor): Often interacts with the backbone NH.
-
C3-NH Substituent: Extends into the hydrophobic pocket, determining selectivity.
-
C6-O Substituent: Extends into the solvent front, modulating ADME properties (Solubility/Permeability).
Visualization: Pharmacophore Map
The following diagram illustrates the logical connection between the chemical structure and the biological target.
Figure 1: Pharmacophore mapping of the 3-amino-1H-indazol-6-ol scaffold within the kinase active site.
Synthetic Strategy & Workflow
Working with 3-amino-1H-indazol-6-ol presents a regioselectivity challenge: the molecule contains three nucleophilic sites (N1, C3-NH2, and C6-OH). A successful synthesis requires an orthogonal protection strategy.
The "Solubility First" Approach:
-
Protection: Mask the Indazole-N1 (and optionally C3-NH2 if strictly necessary, though C6-OH can often be alkylated selectively under mild conditions).
-
Etherification (C6): Install the solubilizing tail.
-
Functionalization (C3): Construct the urea/amide motif.
-
Deprotection: Reveal the active inhibitor.
Figure 2: Step-wise synthetic workflow for elaborating the indazole core.
Detailed Experimental Protocols
Handling & Stability Note
-
Oxidation Risk: Aminophenols are prone to oxidation. Store 3-amino-1H-indazol-6-ol under argon at -20°C.
-
Light Sensitivity: Protect reaction mixtures from direct light during long stir times.
Protocol A: C6-O-Alkylation (Solubilizing Tail Installation)
Objective: Attach a morpholino-ethyl chain to the C6-hydroxyl group to improve aqueous solubility.
Reagents:
-
Substrate: N1-protected-3-amino-indazol-6-ol (1.0 eq)
-
Alkylating Agent: 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq)
-
Base: Cesium Carbonate (
) (2.5 eq) -
Solvent: Anhydrous DMF
-
Catalyst: Potassium Iodide (KI) (0.1 eq)
Procedure:
-
Dissolution: Dissolve the N1-protected substrate in anhydrous DMF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add
and KI. Stir at room temperature for 15 minutes. -
Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride portion-wise.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
) for 4–6 hours.-
QC Check: Monitor by LC-MS. The starting material peak (M+) should disappear, replaced by the product peak (M + 113).
-
-
Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (3x). Wash combined organics with brine (2x) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (DCM/MeOH 95:5).
Why this works:
Protocol B: C3-Urea Formation (Selectivity Motif)
Objective: Form a urea linkage between the C3-amine and an aryl isocyanate (common in VEGFR inhibitors like Linifanib analogs).
Reagents:
-
Substrate: C6-alkylated-3-amino-indazole (from Protocol A) (1.0 eq)
-
Reagent: Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq)
-
Solvent: Anhydrous THF or DCM
-
Base: Triethylamine (TEA) (1.5 eq) - Optional, usually not needed if amine is free base.
Procedure:
-
Setup: Place the substrate in a dry vial under Argon. Dissolve in anhydrous THF (0.2 M).
-
Addition: Cool the solution to 0°C. Add the aryl isocyanate dropwise via syringe.
-
Reaction: Allow to warm to room temperature and stir for 2–12 hours.
-
Observation: Urea products often precipitate out of DCM/THF.
-
-
Workup:
-
If precipitate forms: Filter the solid, wash with cold ether, and dry. This is often pure enough for the next step.
-
If soluble: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Alternative (If Isocyanate is unavailable): Use CDI (1,1'-Carbonyldiimidazole) . React the aryl amine with CDI (1.1 eq) in DCM for 2 hours to generate the acyl-imidazole intermediate, then add the 3-aminoindazole substrate.
Data Summary & Validation Criteria
When characterizing the final inhibitor, ensure the following criteria are met.
| Analytical Method | Expected Result | Purpose |
| 1H NMR (DMSO-d6) | Singlet at ~12.5-13.0 ppm (Indazole NH) | Confirms N1 deprotection. |
| 1H NMR (DMSO-d6) | Two singlets at ~8.5-9.5 ppm (Urea NHs) | Confirms urea formation. |
| LC-MS | Single peak >95% purity | Required for biological assay. |
| Solubility | >10 µM in PBS (pH 7.4) | Validates C6-sidechain function. |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery. Retrieved from
-
Zhang, J., et al. (2012). Design, synthesis and biological evaluation of 3-amino-indazole derivatives as novel multi-targeted receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Li, Q., et al. (2013). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Context on Type II binding modes).
-
Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.
Sources
Application Note: Targeting Protein Kinases with 3-Amino-1H-indazol-6-ol
Introduction
The small molecule 3-Amino-1H-indazol-6-ol (CAS: 88805-72-5) represents a "privileged scaffold" in kinase inhibitor discovery.[1] Its structural homology to the adenine ring of ATP allows it to anchor effectively within the hinge region of the kinase catalytic domain. Unlike non-specific promiscuous binders, the 3-aminoindazole core offers distinct vectors for chemical modification—specifically at the C6-hydroxyl position—enabling the design of highly selective Type I and Type II inhibitors for targets such as VEGFR, PDGFR, FLT3, and c-Kit .
This guide details the mechanistic basis for using 3-Amino-1H-indazol-6-ol, protocols for validating its binding via biophysical methods, and synthetic strategies for optimizing it into a potent lead compound.[1]
Mechanism of Action: The Hinge Binder
The efficacy of 3-Amino-1H-indazol-6-ol relies on its ability to satisfy the hydrogen-bonding requirements of the kinase hinge region, a conserved segment connecting the N- and C-terminal lobes of the kinase domain.[1]
Binding Topology
-
The Anchor (Indazole Core): The indazole nitrogen (N1) typically acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu or Cys). The N2 nitrogen can act as an acceptor.
-
The Head (C3-Amine): The exocyclic amine at position 3 serves as a critical hydrogen bond donor to the backbone carbonyl of the "gatekeeper+2" residue.
-
The Vector (C6-Hydroxyl): The hydroxyl group at position 6 is solvent-exposed or directed toward the ribose-binding pocket, depending on the specific kinase conformation.[1] This provides an ideal handle for attaching solubilizing groups or hydrophobic moieties to access the "back pocket" (DFG-out conformation).
Visualization of Binding Mode
The following diagram illustrates the interaction map between the scaffold and a generic kinase hinge region.
Caption: Schematic interaction map of 3-Amino-1H-indazol-6-ol within the ATP-binding pocket. Yellow dashed lines indicate critical hydrogen bonds.[1]
Application 1: Fragment Validation via Thermal Shift Assay (TSA)
Before extensive synthesis, the binding of the core fragment (3-Amino-1H-indazol-6-ol) to the target kinase must be validated.[1] Differential Scanning Fluorimetry (DSF/TSA) is the gold standard for this, as it detects the stabilization of the protein upon ligand binding.
Materials
-
Target Kinase: Recombinant kinase domain (e.g., FLT3 or VEGFR2), >90% purity.
-
Ligand: 3-Amino-1H-indazol-6-ol (100 mM stock in DMSO).
-
Dye: SYPRO Orange (5000x stock).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (avoid high detergents).
Protocol
-
Preparation: Dilute SYPRO Orange to 10x in assay buffer.
-
Plate Setup: In a 384-well PCR plate, mix:
-
1 µL Compound (Final conc: 10 µM - 100 µM).[1]
-
19 µL Protein/Dye Mix (Final protein: 2 µM; Final Dye: 5x).
-
Control: DMSO only (Reference Tm).
-
-
Run: Place in a RT-PCR instrument (e.g., Roche LightCycler or Bio-Rad CFX).
-
Cycling: Ramp temperature from 25°C to 95°C at 0.5°C/min, monitoring fluorescence in the VIC/HEX channel.
-
Analysis: Calculate the melting temperature (
) using the Boltzmann fit or derivative method. A indicates significant binding.
Application 2: Synthetic Derivatization (Lead Optimization)
Once binding is confirmed, the 6-hydroxyl group serves as the primary vector for optimization. The goal is to extend the molecule to interact with the hydrophobic pocket II or the solvent front to improve potency (IC50) and selectivity.
Synthetic Workflow
The following workflow describes the conversion of the core scaffold into a potent inhibitor (e.g., a urea derivative similar to Linifanib or ABT-869 analogues).
Caption: Synthetic optimization pathway for 3-Amino-1H-indazol-6-ol derivatives.
Key Reaction: Mitsunobu Coupling at C6
To attach a solubilizing tail (e.g., N-methylpiperazine moiety) to the 6-OH:
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), and the alcohol tail (R-OH). -
Conditions: Dissolve N-Boc-protected scaffold in anhydrous THF. Add
(1.5 eq) and R-OH (1.2 eq). Cool to 0°C. Add DIAD (1.5 eq) dropwise. -
Outcome: Formation of an ether linkage at C6, extending the scaffold into the solvent channel.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)
To quantify the potency of the synthesized derivatives, use the ADP-Glo™ Kinase Assay (Promega). This assay measures the ADP generated from the kinase reaction, providing a direct correlation to activity.
Reagents & Buffer
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 µM DTT. -
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP: Ultrapure ATP (at
concentration, typically 10-50 µM). -
Enzyme: Validated Kinase (e.g., PDGFR
, 1-5 ng/well).
Step-by-Step Procedure
-
Compound Dilution: Prepare a 3-fold serial dilution of the derivative in DMSO (10 points). Transfer 250 nL to a 384-well white low-volume plate (OptiPlate).
-
Enzyme Addition: Add 2.5 µL of Kinase solution. Incubate for 10 min at RT to allow inhibitor binding.
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix.
-
Incubation: Incubate at RT for 60 minutes (linear phase).
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Calculation: Normalize RLU to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Fit data to a sigmoidal dose-response curve to determine
.
Data Interpretation Table
| Compound ID | R-Group (C6) | Target | IC50 (nM) | Interpretation |
| Ref (Core) | -OH | VEGFR2 | >10,000 | Weak binding; fragment only.[1] |
| Cmpd-A | -O-Methyl | VEGFR2 | 5,400 | Minimal improvement; too short.[1] |
| Cmpd-B | -O-Phenyl-Urea | PDGFR | 12 | Potent. Reaches hydrophobic back pocket.[1] |
| Cmpd-C | -O-(CH2)3-Morpholine | FLT3 | 45 | Good potency + improved solubility.[1] |
References
-
Structural Basis of Indazole Binding
-
Discovery of ABT-869 (Linifanib)
-
Pan-BCR-ABL Inhibitors
Sources
Strategic Protocol for the Regioselective N-Alkylation of 3-Amino-1H-indazol-6-ol
Executive Summary & Strategic Analysis
The alkylation of 3-amino-1H-indazol-6-ol presents a classic problem in chemoselectivity. This substrate contains four distinct nucleophilic sites, creating a "Nucleophilic Quartet" that competes for electrophiles:
-
O-6 (Phenolic Oxygen): High acidity (
), forms a hard nucleophile (phenoxide). -
N-1 (Indazole Ring): The thermodynamic sink, but often sterically hindered.
-
N-2 (Indazole Ring): The kinetic trap, often favored by chelation or steric bulk at C3.
-
N-Exo (3-Amino Group): A primary amine, susceptible to over-alkylation.
The Core Challenge: Direct alkylation using standard bases (e.g.,
The Solution: This protocol prioritizes Scientific Integrity by rejecting "direct" methods in favor of a robust Protection-Alkylation-Deprotection (PAD) strategy. We focus on N1-selective alkylation , the most common requirement for medicinal chemistry scaffolds (e.g., kinase inhibitors), while providing a secondary workflow for exocyclic amine modification.
Decision Logic & Pathway Visualization
The following flowchart illustrates the decision logic required to navigate the regioselectivity challenges of this specific substrate.
Figure 1: Strategic decision tree for targeting N1 vs. Exocyclic Amine alkylation, highlighting the necessity of protection groups.
Pre-Requisites & Chemometrics
Nucleophilicity & pKa Data
| Site | Approx pKa | Hard/Soft Character | Reactivity Risk |
| O-6 (OH) | ~9.5 - 10.5 | Hard | Highest. Will alkylate first with basic conditions. |
| Ring NH | ~13.8 - 14.5 | Soft | Moderate. Requires strong base (NaH, KOtBu) or soft electrophiles. |
| 3-NH2 | ~4.0 (conjugate acid) | Intermediate | Moderate. Susceptible to over-alkylation (di-alkylation). |
Materials Checklist
-
Substrate: 3-Amino-1H-indazol-6-ol (High purity >98% recommended).
-
Protecting Agents: tert-Butyldimethylsilyl chloride (TBSCl) or Di-tert-butyl dicarbonate (
). -
Base: Sodium Hydride (60% dispersion in oil) for N1 selectivity; Cesium Carbonate (
) for general alkylation. -
Solvent: Anhydrous DMF or THF (Water content <50 ppm is critical for NaH).
Protocol A: Preparation (Mandatory Protection)
Objective: Mask the hyper-reactive 6-OH and the 3-NH2 to force alkylation to the Ring Nitrogen. Rationale: Attempting to N-alkylate the ring without protecting the phenol will result in O-alkylation yields >80%.
Procedure (Bis-Protection Strategy):
-
Dissolution: Dissolve 3-amino-1H-indazol-6-ol (1.0 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add Imidazole (2.5 eq) and stir at 0°C for 10 minutes.
-
Silylation: Slowly add TBSCl (1.1 eq). This selectively protects the Phenol (O-6) first due to its higher acidity and nucleophilicity toward Si.
-
Checkpoint: Monitor by TLC. If O-protection is complete, proceed.
-
-
Amine Protection (Optional but Recommended): To prevent N-exo side reactions, add
(1.2 eq) and DMAP (0.1 eq) to the same pot. Warm to RT and stir for 4 hours.-
Result:N-Boc, O-TBS protected intermediate. This species has only the Ring NH available for alkylation.
-
Protocol B: Regioselective Ring (N1) Alkylation[1][2][3]
Objective: Install an alkyl group specifically at the N1 position. Mechanism: N1 alkylation is thermodynamically favored. Using NaH in a polar aprotic solvent promotes the thermodynamic product.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Deprotonation:
-
Suspend NaH (1.2 eq, 60% in oil) in anhydrous THF or DMF at 0°C.
-
Add the solution of Protected Indazole (from Protocol A) dropwise.
-
Observation: Gas evolution (
). Stir for 30 mins at 0°C to ensure complete anion formation.
-
-
Alkylation:
-
Add the Alkyl Halide (1.1 eq, e.g., Methyl Iodide, Benzyl Bromide) dropwise.
-
Critical Control: Keep temperature at 0°C for the first hour, then allow to warm to Room Temperature (RT).
-
Time: Stir for 4–12 hours.
-
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract with EtOAc (3x). Wash organics with Brine. Dry over
.
-
-
Purification: Flash column chromatography (Hexane/EtOAc). N1 isomer is typically less polar than N2.
Data: Typical Regioselectivity Ratios
| Conditions | Major Product | N1:N2 Ratio | Notes |
|---|
|
Protocol C: Exocyclic Amine Alkylation (Reductive Amination)
Objective: Alkylate the 3-amino group while leaving the ring nitrogens unsubstituted. Note: This requires O-protection (e.g., O-Benzyl) but leaves the Ring NH free.
Methodology:
-
Reagents: Use O-Benzyl-3-aminoindazole (prepared via Protocol A, substituting BnBr for TBSCl).
-
Imine Formation:
-
Reduction:
-
Add Sodium Triacetoxyborohydride (
) (1.5 eq). -
Why this reagent? It is milder than
and will not reduce the aldehyde before it forms the imine.
-
-
Workup: Quench with saturated
. Extract with DCM.
Quality Control & Validation (Self-Validating System)
To ensure the protocol worked, you must distinguish between N1 and N2 isomers.
NMR Validation Criteria:
-
N1-Alkylation (Desired):
-
NOE (Nuclear Overhauser Effect): Strong correlation between the N-Alkyl protons and the C7-H proton of the indazole ring.
-
Shift: C3 carbon usually shifts upfield compared to N2 isomers.
-
-
N2-Alkylation (Undesired):
-
NOE: Strong correlation between N-Alkyl protons and the C3-H (or substituents at C3, in this case, the NH-Boc group). No correlation with C7-H.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Product is O-alkylated | Incomplete protection of 6-OH. | Ensure Protocol A is followed. Use TBSCl/Imidazole and verify by TLC before alkylation. |
| N1/N2 Mixture (Low Ratio) | Reaction temperature too low or solvent too non-polar. | Switch to DMF; allow reaction to warm to RT or 50°C to encourage thermodynamic equilibration to N1. |
| Poly-alkylation | 3-NH2 was unprotected. | Use
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2014). Detailed analysis of N1 vs N2 selectivity using NaH vs carbonates.
-
Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. (2024). High-throughput experimentation confirming thermodynamic control for N1 selectivity.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes. (2022). Contrast study showing how specific conditions can flip selectivity to N2, validating why NaH is chosen for N1.
-
Reductive Amination: A Practical Guide. Master Organic Chemistry. General protocol for exocyclic amine modification.
Sources
Mastering the Suzuki Coupling: A Practical Guide for the C-C Arylation of 3-Amino-1H-indazol-6-ol Derivatives
An Application Guide for Researchers
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2] Its rigid, bicyclic structure and versatile hydrogen bonding capabilities make it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors for oncology.[1][2][3][4] Derivatives of 3-amino-1H-indazole, in particular, are of significant interest as they serve as crucial building blocks for a multitude of biologically active molecules.[3][5][6] The functionalization of this core, especially through the formation of new carbon-carbon bonds, is a critical step in generating novel compound libraries for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction is an unparalleled tool for this purpose, offering a robust and highly versatile method for creating biaryl structures under relatively mild conditions.[7][8][9] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully applying the Suzuki coupling to challenging substrates like 3-amino-1H-indazol-6-ol derivatives, empowering researchers to accelerate their drug discovery programs.
Part 1: The Mechanistic Heart of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki reaction. The process is a finely orchestrated sequence of three main events centered around a palladium catalyst.[7][10][11]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which is the active catalytic species. This complex inserts itself into the carbon-halogen bond of the indazole derivative (e.g., a 7-bromo-3-amino-1H-indazol-6-ol). This is often the rate-determining step, and its efficiency depends on the halide (I > Br > Cl) and the electronic properties of the substrate.[10][12][13]
-
Transmetalation : This step involves the transfer of the organic group (e.g., an aryl or heteroaryl moiety) from the organoboron reagent (a boronic acid or ester) to the Palladium(II) center.[7][10] This process is critically dependent on activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[9][14]
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic partners are expelled from the palladium center.[7][10] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Part 2: Navigating the Challenges of Indazole Substrates
While powerful, the Suzuki coupling is not without its challenges, especially when dealing with nitrogen-rich heterocycles like 3-amino-1H-indazol-6-ol. The presence of the free N-H group and the amino and hydroxyl functionalities introduces specific complexities.
-
Catalyst Inhibition : The acidic N-H proton of the indazole ring can be deprotonated under basic conditions. The resulting indazolide anion can coordinate strongly to the palladium center, forming stable off-cycle intermediates and effectively sequestering the catalyst.[15][16] This is a primary cause of low conversion or failed reactions with unprotected indazoles.
-
Substrate Reactivity : The electron-donating nature of the amino and hydroxyl groups increases the electron density of the aromatic ring system. This can slow down the oxidative addition step, which is favored for electron-poor aryl halides.
-
Side Reactions : Protodeboronation, the cleavage of the C-B bond of the organoboron reagent by a proton source (like water) before transmetalation can occur, is a common side reaction that consumes the nucleophilic partner and reduces yield.[17]
The Key to Success: Rational Selection of Reaction Parameters
Overcoming these challenges requires careful optimization of the reaction conditions. The choice of catalyst, ligand, base, and solvent system is not arbitrary but is a targeted strategy to favor the productive catalytic cycle over inhibitory pathways.
| Parameter | Recommendation & Rationale | Typical Choices |
| Palladium Source | Pre-catalysts or stable Pd(II) sources like Pd(OAc)₂ are often preferred for their air stability and consistent generation of the active Pd(0) species in situ. | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |
| Ligand | Bulky, electron-rich phosphine ligands are essential. They accelerate both oxidative addition and reductive elimination while promoting the stability of the active catalyst and preventing the formation of inactive palladium black.[11][18][19] Buchwald-type ligands are particularly effective for challenging heterocyclic couplings.[15][20] | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | A moderately strong but non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄) is often the base of choice for substrates with acidic N-H protons as it is effective in promoting transmetalation without causing significant substrate or product degradation.[9][15] | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | A polar, aprotic solvent system, often with a small amount of water, is typically used. The water helps to solubilize the inorganic base and facilitate the formation of the boronate "ate" complex.[7][9][11] Dioxane and THF are common choices. | 1,4-Dioxane/H₂O, THF/H₂O, DMF |
| Boron Source | While boronic acids are common, boronate esters (e.g., pinacol esters) can offer greater stability, reduced rates of protodeboronation, and are often used in late-stage couplings.[17] | Arylboronic acids, Arylboronic acid pinacol esters |
Part 3: A Step-by-Step Protocol for Success
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling of a halogenated 3-amino-1H-indazol-6-ol derivative with an arylboronic acid.
Objective : To synthesize 3-amino-7-(4-methoxyphenyl)-1H-indazol-6-ol via Suzuki coupling.
Starting Materials :
-
7-Bromo-3-amino-1H-indazol-6-ol
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Experimental Workflow
Detailed Procedure
-
Preparation and Setup :
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-3-amino-1H-indazol-6-ol (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and anhydrous K₃PO₄ (3.0 mmol, 3.0 eq).
-
Causality: Using an excess of the boronic acid (1.5 eq) helps to drive the reaction to completion and compensates for any potential protodeboronation. Anhydrous base is critical to control the water content of the reaction.
-
-
Catalyst Addition :
-
In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the reaction flask.
-
Causality: A 1:2 Pd/Ligand ratio is standard for generating the active monoligated Pd(0) species while ensuring sufficient ligand is present to stabilize the catalyst throughout the cycle.
-
-
Inert Atmosphere :
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction success.
-
-
Solvent Addition and Reaction :
-
Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask.
-
Causality: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
Lower the flask into an oil bath preheated to 90 °C and begin vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting bromo-indazole is consumed (typically 4-12 hours).
-
-
Workup and Isolation :
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification :
-
The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 3-amino-7-(4-methoxyphenyl)-1H-indazol-6-ol.
-
Part 4: Applications in Drug Discovery - The Case of Niraparib
The strategic application of Suzuki coupling to indazole cores is not merely an academic exercise. It is a key enabling technology in the synthesis of modern pharmaceuticals. For instance, while not a 3-amino-6-ol derivative, the synthesis of the PARP inhibitor Niraparib , an important anti-cancer agent, has been approached using Suzuki coupling as a key C-C bond-forming step to construct its core structure.[21][22][23] This highlights the industrial relevance and scalability of using this reaction to build complex, biologically active indazole-containing molecules. The methods described herein provide a direct and adaptable pathway for creating novel analogs of such important therapeutic agents.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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PubMed Central (PMC). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
PubMed Central (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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PubMed. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]
-
ResearchGate. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... [Link]
- Google Patents.
-
Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
PubMed. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. [Link]
-
ResearchGate. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling... [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... [Link]
-
Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ACS Publications. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]
-
ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]
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MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
ACS Publications. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]
-
ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]
-
Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
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PubMed Central (PMC). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
ResearchGate. Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. [Link]
- Google P
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PubMed Central (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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PubMed Central (PMC). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of... [Link]
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Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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Academia.edu. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]
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ScienceDirect. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
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PubMed Central (PMC). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
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ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
-
ResearchGate. Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. [Link]
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3-Amino-1H-indazol-6-ol in the synthesis of PLK4 inhibitors
Application Note: 3-Amino-1H-indazol-6-ol as a Divergent Scaffold for PLK4 Inhibitor Synthesis
Executive Summary
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3] Its overexpression drives centrosome amplification, a hallmark of genomic instability in breast and colon cancers. While the clinical candidate CFI-400945 validated the indazole core as a PLK4-privileged scaffold, next-generation discovery demands novel chemotypes with improved oral bioavailability and selectivity.
This guide details the utility of 3-Amino-1H-indazol-6-ol (Compound 1 ) as a high-value "divergent intermediate." Unlike fixed scaffolds, the 3-amino-6-hydroxy substitution pattern offers two distinct vectors for elaboration:
-
The Hinge Binder (C3-Amino): Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (Glu140/Cys132 in PLK4).
-
The Solvent Vector (C6-Hydroxyl): A handle for Late-Stage Functionalization (LSF) to project solubilizing groups or "tails" into the solvent-exposed front, crucial for modulating pharmacokinetic (PK) properties.
Chemical Biology & Mechanism of Action
The Indazole Pharmacophore in PLK4
Kinase inhibitors typically target the ATP-binding pocket. The indazole ring serves as a bioisostere for the purine base of ATP.
-
N1/N2 Nitrogen: Acts as a hydrogen bond donor/acceptor pair with the kinase hinge backbone.
-
C3-Amino Group: Provides an additional H-bond donor to the carbonyl of the hinge residue, significantly increasing residence time compared to C3-H analogs.
-
C6-Position: In PLK4, the region adjacent to the C6 position of the indazole faces the solvent channel. This allows for the attachment of bulky moieties (e.g., morpholines, piperazines) that improve solubility without steric clash within the ATP pocket.
Pathway Visualization
The following diagram illustrates the downstream effects of PLK4 inhibition initiated by the indazole scaffold.
Caption: Figure 1. Mechanism of Action. The indazole inhibitor blocks PLK4-mediated phosphorylation of STIL, preventing SAS6 recruitment and halting aberrant centriole duplication, leading to cancer cell apoptosis.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (3-Amino-1H-indazol-6-ol)
Rationale: Direct synthesis from 4-cyano-3-fluorophenol can be low-yielding due to phenol interference. The optimized route uses a methoxy-protection strategy followed by demethylation.
Reagents:
-
Starting Material: 2-Fluoro-4-methoxybenzonitrile (CAS: 119368-30-0).
-
Cyclization: Hydrazine hydrate (N₂H₄[4]·H₂O).
-
Demethylation: Boron tribromide (BBr₃) or Pyridine hydrochloride.
Step-by-Step Procedure:
-
Cyclization (Formation of 3-Amino-6-methoxyindazole):
-
Dissolve 2-Fluoro-4-methoxybenzonitrile (10.0 g, 66 mmol) in n-butanol (100 mL). Note: n-butanol allows for a higher reflux temperature (117°C) than ethanol, accelerating the nucleophilic aromatic substitution.
-
Add Hydrazine hydrate (10 mL, ~3.0 equiv) dropwise.
-
Reflux at 120°C for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1).
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid.[4][5][6] If no precipitate, evaporate solvent, dissolve residue in EtOAc, wash with water/brine, and dry over Na₂SO₄.
-
Yield Expectation: 75–85% as a beige solid.
-
-
Demethylation (Unmasking the Phenol):
-
Suspend the intermediate (3-amino-6-methoxyindazole) in anhydrous DCM (dichloromethane) at 0°C under Nitrogen.
-
Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv) . Caution: Exothermic.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Cool to 0°C. Add MeOH dropwise to quench excess BBr₃.
-
Neutralize with saturated NaHCO₃ solution. Extract with EtOAc (3x).
-
Purification: The product is amphoteric and polar. Purify via flash chromatography using a gradient of DCM to DCM:MeOH:NH₄OH (90:10:1).
-
Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the –OCH₃ singlet (~3.8 ppm) and the appearance of a broad phenolic –OH singlet (>9.0 ppm). The C3-NH₂ usually appears around 5.0–6.0 ppm.
Protocol B: Divergent Library Synthesis (The Application)
Rationale: This protocol demonstrates how to selectively functionalize the C6-OH group to create a library of inhibitors while leaving the C3-amino group available for hinge binding.
Workflow Diagram:
Caption: Figure 2. Divergent synthesis workflow. Protection of the aniline allows selective modification of the phenol to introduce diversity elements (R-groups).
Detailed Steps:
-
Selective Protection (Transient):
-
Treat 3-Amino-1H-indazol-6-ol with Boc₂O (1.1 equiv) and DMAP (cat.) in THF. This preferentially protects the more nucleophilic 3-amino group (and potentially N1, but N1-Boc is labile).
-
Isolate the tert-butyl (6-hydroxy-1H-indazol-3-yl)carbamate.
-
-
C6-Functionalization (The Diversity Step):
-
Method A (Mitsunobu): For complex tails (e.g., N-methylpiperidine ethanol).
-
Mix Intermediate, Alcohol (R-OH), and PPh₃ in THF. Add DIAD dropwise at 0°C.
-
-
Method B (Alkylation): For simple chains.
-
Mix Intermediate, Alkyl Halide (R-X), and Cs₂CO₃ in DMF at 60°C.
-
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) for 1 hour to remove the Boc group, restoring the hinge-binding amine.
-
Validation: PLK4 Kinase Assay
Trustworthiness: A synthesized compound is only as good as its biological data. Use this FRET-based assay for robust IC50 determination.
Assay Setup (LanthaScreen Eu Kinase Binding):
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Kinase Tracer 236 (Invitrogen).
-
Antibody: Eu-anti-GST (targets the GST-tagged PLK4 kinase domain).
-
Procedure:
-
Analysis: Calculate Emission Ratio (665/615). Plot vs. log[Inhibitor] to derive IC50.
-
Reference Standard:CFI-400945 (Expected IC50: ~2–5 nM).
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Solution |
| Low Yield in Cyclization | Incomplete reaction or hydrazine oxidation. | Ensure n-butanol is used (higher temp than EtOH). Use fresh hydrazine hydrate (avoid old, yellowed stocks). |
| Regioselectivity Issues | Alkylation occurring at N1 instead of O6. | The Phenol is more acidic than the Amine, but N1 is also acidic. Use Cs₂CO₃ as base (softer cation favors O-alkylation). If N-alkylation persists, use the N-Boc protection strategy described in Protocol B. |
| Solubility | Indazoles are planar and aggregate. | Incorporate solubilizing tails at the 6-position (e.g., morpholine, N-methylpiperazine) early in the design. |
| Assay Interference | Compound fluorescence. | The indazole core can fluoresce. Use a Red-shifted tracer (Alexa647) or a radiometric assay (ADP-Glo) if interference is observed in FRET. |
References
-
Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a potent and selective PLK4 inhibitor.[1][2][8][9][10][11] Cancer Cell, 26(2), 163-176.
-
Laufer, R., et al. (2013).[8][12] The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents.[1][8][9][12] Journal of Medicinal Chemistry, 56(15), 6069–6087.
- Snyder, H. R., et al. (1952). Synthesis of Indazoles from 2-Fluoro-4-hydroxybenzonitriles. Journal of the American Chemical Society, 74(12), 3242-3244.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658-6661.
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- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-1H-indazol-6-ol in Neurodegenerative Disease Research
Introduction: The Promise of a Privileged Scaffold in Tackling Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge.[1] A common thread weaving through the complex pathologies of these disorders is the dysregulation of intracellular signaling pathways, often orchestrated by protein kinases, leading to neuroinflammation, synaptic dysfunction, and ultimately, neuronal cell death.[2][3][4] The 3-amino-1H-indazole core is recognized as a "privileged structure" in medicinal chemistry, renowned for its efficacy as a hinge-binding fragment in a multitude of kinase inhibitors.[5][6] While its application has been extensively explored in oncology, the inherent bioactivity of this scaffold presents a compelling opportunity for the development of novel therapeutics for neurodegenerative disorders.[6][7]
This document provides detailed application notes and protocols for the investigation of 3-Amino-1H-indazol-6-ol , a specific derivative of this potent scaffold, in the context of neurodegenerative disease research. We will explore its potential mechanisms of action, focusing on key kinase targets implicated in neuroinflammation and neuronal apoptosis, and provide step-by-step protocols for its evaluation in both biochemical and cell-based assays.
Scientific Rationale: Targeting Key Kinases in Neurodegeneration
The therapeutic potential of 3-Amino-1H-indazol-6-ol in neurodegenerative diseases is predicated on its likely ability to inhibit protein kinases that are critical drivers of the disease process. The 3-amino-indazole moiety serves as an effective hinge-binding template for kinase inhibitors.[7] Based on the established roles of various kinases in neurodegeneration, we propose that 3-Amino-1H-indazol-6-ol is a prime candidate for targeting the following pathways:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of p38 MAPK is a central event in the cellular response to inflammatory cytokines and stress, and it is strongly implicated in the pathology of Alzheimer's disease.[2][8] Its inhibition has been shown to reduce neuroinflammation, amyloid-beta toxicity, and tau hyperphosphorylation, and to improve cognitive function in preclinical models.[2][9]
-
c-Jun N-terminal Kinase (JNK) Pathway: The JNK signaling cascade is a critical regulator of apoptosis (programmed cell death) and is involved in the loss of dopaminergic neurons in Parkinson's disease.[3] Inhibition of JNK has demonstrated neuroprotective effects in various models of Parkinson's disease.[3][10][11]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of necroptosis, a form of programmed necrotic cell death, and neuroinflammation.[4][12] Its inhibition is a promising therapeutic strategy for mitigating brain injury and has shown potential in models of ALS and Alzheimer's disease.[4][12][13]
The following diagram illustrates the central role of these kinases in the progression of neurodegenerative diseases.
Caption: Proposed mechanism of action for 3-Amino-1H-indazol-6-ol.
Experimental Protocols
The following protocols provide a framework for evaluating the therapeutic potential of 3-Amino-1H-indazol-6-ol.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 3-Amino-1H-indazol-6-ol against p38 MAPK, JNK, and RIPK1.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human p38α MAPK, JNK1, and RIPK1 enzymes
-
Kinase-specific substrates (e.g., ATF2 for p38, c-Jun for JNK, generic peptide for RIPK1)
-
ATP (Adenosine triphosphate)
-
3-Amino-1H-indazol-6-ol
-
Known kinase inhibitors as positive controls (e.g., SB203580 for p38, SP600125 for JNK, Necrostatin-1 for RIPK1)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-1H-indazol-6-ol in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound (3-Amino-1H-indazol-6-ol) or control
-
Kinase enzyme
-
Substrate/ATP mix
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
| Target Kinase | Proposed IC50 Range for Active Compound |
| p38 MAPK | 10 - 500 nM |
| JNK | 50 - 1000 nM |
| RIPK1 | 20 - 750 nM |
Protocol 2: Cellular Assay for Neuroprotection in a Parkinson's Disease Model
Objective: To assess the ability of 3-Amino-1H-indazol-6-ol to protect neuronal cells from toxin-induced cell death, a model relevant to Parkinson's disease.
Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons and induces oxidative stress and apoptosis, mimicking the neuronal loss seen in Parkinson's disease.[14] This assay will evaluate if pre-treatment with 3-Amino-1H-indazol-6-ol can prevent 6-OHDA-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-Amino-1H-indazol-6-ol
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 3-Amino-1H-indazol-6-ol (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Toxin Exposure: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM. Include control wells with untreated cells and cells treated with 6-OHDA alone.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the effective concentration (EC50) of 3-Amino-1H-indazol-6-ol for neuroprotection.
Caption: Workflow for the SH-SY5Y neuroprotection assay.
Protocol 3: Anti-Neuroinflammatory Assay in Microglia
Objective: To evaluate the anti-inflammatory effects of 3-Amino-1H-indazol-6-ol in lipopolysaccharide (LPS)-stimulated microglial cells.
Principle: Microglia are the primary immune cells of the central nervous system. Their over-activation by stimuli like LPS leads to the release of pro-inflammatory cytokines, a key feature of neuroinflammation in diseases like Alzheimer's. This assay measures the ability of the compound to suppress the production of a key inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
BV-2 murine microglial cells
-
DMEM cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
3-Amino-1H-indazol-6-ol
-
Lipopolysaccharide (LPS)
-
Mouse TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of 3-Amino-1H-indazol-6-ol (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage reduction in TNF-α secretion in compound-treated wells compared to the LPS-only control.
| Parameter | Expected Outcome with Effective Compound |
| TNF-α Secretion | Significant, dose-dependent reduction |
| Nitric Oxide Production | Significant, dose-dependent reduction |
| Cell Viability | No significant toxicity at effective concentrations |
Conclusion and Future Directions
The 3-amino-1H-indazole scaffold holds significant promise for the development of novel therapeutics for neurodegenerative diseases. The protocols outlined above provide a robust framework for the initial characterization of 3-Amino-1H-indazol-6-ol as a potential kinase inhibitor with neuroprotective and anti-inflammatory properties. Positive results from these in vitro studies would warrant further investigation into its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in in vivo animal models of Alzheimer's, Parkinson's, or other neurodegenerative conditions. The exploration of this and other indazole derivatives could pave the way for a new class of disease-modifying therapies for these devastating disorders.
References
-
Shi, D., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. Available from: [Link]
-
Cai, X., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1585-1595. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
-
Harris, P. A., et al. (2020). Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. ACS Medicinal Chemistry Letters, 11(6), 1145-1150. Available from: [Link]
-
ResearchGate. Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Available from: [Link]
-
PubMed. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available from: [Link]
-
NIH. Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. Available from: [Link]
-
PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Available from: [Link]
-
PubMed. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Available from: [Link]
-
PubMed Central. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression. Available from: [Link]
-
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Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]
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Grantome. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease. Available from: [Link]
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Application Notes & Protocols for the Development of Serotonin Receptor Agonists from 3-Amino-1H-indazol-6-ol
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the design, synthesis, and evaluation of novel serotonin (5-HT) receptor agonists derived from the versatile 3-Amino-1H-indazol-6-ol scaffold. The indazole core is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in modulating various physiological pathways.[1] This document outlines detailed synthetic protocols, in vitro and in vivo pharmacological evaluation strategies, and data interpretation guidelines to facilitate the discovery of potent and selective 5-HT receptor agonists for therapeutic applications.
Introduction: The Therapeutic Potential of Serotonin Receptor Agonists
The serotonergic system, comprising a multitude of 5-HT receptor subtypes, is a pivotal regulator of a wide array of physiological and pathological processes.[2] Consequently, molecules that can selectively activate specific 5-HT receptors are of immense therapeutic interest for a range of disorders, including depression, anxiety, migraine, and gastrointestinal dysfunction.[3][4] For instance, 5-HT1A receptor partial agonists are established anxiolytics, while agonists of the 5-HT4 receptor can enhance gastrointestinal motility.[3][4] The development of novel 5-HT receptor agonists with improved efficacy and safety profiles remains a significant goal in modern drug discovery.[5]
The 3-Amino-1H-indazol-6-ol scaffold presents a unique and promising starting point for the synthesis of a diverse library of potential 5-HT receptor agonists. Its structural features, including the amino and hydroxyl groups, offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Rationale for Utilizing the 3-Amino-1H-indazol-6-ol Scaffold
The choice of 3-Amino-1H-indazol-6-ol as a starting scaffold is underpinned by several key considerations:
-
Structural Precedent: Indazole-containing compounds have been successfully developed as ligands for various G-protein coupled receptors (GPCRs), including serotonin receptors.[6]
-
Synthetic Tractability: The amino and hydroxyl functionalities serve as versatile handles for a wide range of chemical transformations, enabling the introduction of diverse pharmacophoric elements known to interact with 5-HT receptors.
-
Potential for Multi-Target Ligands: The inherent structure of the indazole core, combined with appropriate derivatization, may allow for the development of ligands that modulate multiple serotonin receptor subtypes, a strategy that is gaining traction for complex neurological disorders.[6]
Synthetic Strategy: From Scaffold to Serotonin Receptor Agonist Candidates
The overarching synthetic strategy involves a divergent approach from the 3-Amino-1H-indazol-6-ol core. This allows for the creation of a library of analogues with systematic variations to probe the SAR at different positions of the molecule. The primary points of diversification will be the 3-amino group and the 6-hydroxyl group.
Caption: Divergent synthetic workflow from the core scaffold.
Protocol: N-Alkylation of the 3-Amino Group
This protocol describes the introduction of various alkyl chains to the 3-amino group, a common strategy to explore the lipophilic pockets of GPCRs.
Materials:
-
3-Amino-1H-indazol-6-ol
-
Appropriate alkyl halide (e.g., bromoalkane)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-Amino-1H-indazol-6-ol (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.
Protocol: O-Alkylation of the 6-Hydroxyl Group
This protocol details the etherification of the 6-hydroxyl group, which can be used to introduce moieties that interact with the extracellular loops of the receptor.
Materials:
-
3-Amino-1H-indazol-6-ol
-
Appropriate alkyl or aryl halide
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-Amino-1H-indazol-6-ol (1.0 eq) and Cs₂CO₃ (2.0 eq) in ACN.
-
Add the desired alkyl or aryl halide (1.2 eq) to the suspension.
-
Stir the reaction at 80 °C until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
In Vitro Pharmacological Evaluation
A systematic in vitro evaluation is crucial to determine the affinity, potency, and functional activity of the synthesized compounds at various serotonin receptor subtypes.
Caption: In vitro pharmacological screening cascade.
Protocol: Radioligand Binding Assay
This assay determines the affinity (Ki) of the test compounds for a specific serotonin receptor subtype by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A)
-
Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
Test compounds at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine cell membranes, radiolabeled ligand, and either vehicle, non-specific binding control, or test compound.
-
Incubate at a specified temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors)
This assay measures the ability of a compound to stimulate (agonist) or inhibit (inverse agonist/antagonist) the production of cyclic AMP (cAMP), a common second messenger for many 5-HT receptors.
Materials:
-
CHO or HEK293 cells stably expressing the target 5-HT receptor
-
Assay medium (e.g., DMEM/F12)
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors)
-
Test compounds at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium containing a phosphodiesterase inhibitor.
-
Pre-incubate the cells for 15-30 minutes.
-
Add the test compounds at varying concentrations. For Gi-coupled receptors, also add forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the concentration-response curves and determine the EC₅₀ and Emax values.
Data Presentation and Interpretation
The data generated from the in vitro assays should be tabulated to facilitate the analysis of structure-activity relationships.
Table 1: Pharmacological Profile of 3-Amino-1H-indazol-6-ol Derivatives at 5-HT Receptors
| Compound ID | R¹ (at 3-NH) | R² (at 6-O) | 5-HT1A Ki (nM) | 5-HT1A EC₅₀ (nM) | 5-HT1A Emax (%) | 5-HT2A Ki (nM) | 5-HT2A EC₅₀ (nM) | 5-HT2A Emax (%) |
| Parent | H | H | >10,000 | >10,000 | N.D. | >10,000 | >10,000 | N.D. |
| IND-01 | -CH₃ | H | 850 | 1200 | 45 | 1500 | >10,000 | N.D. |
| IND-02 | -CH₂CH₃ | H | 420 | 650 | 60 | 980 | >10,000 | N.D. |
| IND-03 | H | -CH₃ | 1200 | 2500 | 30 | 2200 | >10,000 | N.D. |
| IND-04 | H | -Phenyl | 650 | 900 | 55 | 750 | 1500 | 40 |
N.D. = Not Determined
Interpretation:
From this hypothetical data, one might infer that small alkyl substitutions on the 3-amino group enhance 5-HT1A receptor affinity and agonist activity more effectively than modifications at the 6-hydroxyl position. The introduction of a phenyl group at the 6-position (IND-04) appears to confer some activity at the 5-HT2A receptor, suggesting a potential avenue for developing dual-activity ligands.
In Vivo Evaluation of Lead Candidates
Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties and pharmacological effects in relevant animal models.
Protocol: Assessment of Antidepressant-like Activity (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant-like activity.
Materials:
-
Male mice (e.g., C57BL/6)
-
Test compound formulated in a suitable vehicle
-
Positive control (e.g., imipramine)
-
Cylindrical glass container filled with water (25 ± 1 °C)
-
Video recording and analysis software
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Gently place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test.
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.
Conclusion and Future Directions
The protocols and strategies outlined in these application notes provide a robust framework for the systematic development of novel serotonin receptor agonists from the 3-Amino-1H-indazol-6-ol scaffold. By combining rational design, efficient synthesis, and a comprehensive pharmacological evaluation cascade, researchers can effectively explore the chemical space around this promising core and identify lead candidates with therapeutic potential. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and further elucidating their in vivo efficacy in disease-relevant models.
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Reid, M., et al. (2010). The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3713-3716. [Link]
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Khan, I., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression. Pharmaceuticals, 16(8), 1148. [Link]
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Hüll, K., et al. (2019). Photoactivatable Agonist–Antagonist Pair as a Tool for Precise Spatiotemporal Control of Serotonin Receptor 2C Signaling. ACS Chemical Neuroscience, 10(8), 3758–3766. [Link]
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Leopoldo, M., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 62(22), 10012–10042. [Link]
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Wang, S., et al. (2023). Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants. Chemical Reviews, 123(17), 10291–10335. [Link]
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Heptinstall, S., et al. (1998). A bioassay for inhibition of serotonin release from bovine platelets. Journal of Pharmacological and Toxicological Methods, 39(2), 119-126. [Link]
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Khan, I., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. ResearchGate. [Link]
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Satała, G., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209707. [Link]
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Grychowska, K., et al. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Molecules, 27(16), 5360. [Link]
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Satała, G., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1108. [Link]
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Application Note: Leveraging 3-Amino-1H-indazol-6-ol for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 3-Aminoindazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity.[1][2][3][4][5] The indazole ring system is a prominent member of this class, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial effects.[1][5][6] Within this family, the 3-aminoindazole moiety has been identified as a highly effective "hinge-binding" template, particularly in the design of ATP-competitive kinase inhibitors.[7][8] This is because the N1 and 3-amino groups can form critical hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.
The specific subject of this guide, 3-Amino-1H-indazol-6-ol , represents a particularly strategic starting point for structure-activity relationship (SAR) campaigns. The 6-hydroxyl group serves as a versatile chemical handle, providing a vector for chemical modification that can probe deeper into the ATP-binding pocket. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers on how to strategically utilize this scaffold, from synthesis and SAR design to biological evaluation.
Physicochemical Properties and Strategic Considerations
Before embarking on a synthesis campaign, it is crucial to understand the foundational properties of the core scaffold. 3-Amino-1H-indazol-6-ol is a relatively polar molecule with key hydrogen bond donors and acceptors that govern its interactions.
Table 1: Physicochemical Properties of 3-Amino-1H-indazol-6-ol
| Property | Value (Predicted) | Strategic Implication |
| Molecular Weight | 149.15 g/mol | Excellent starting point, well within Lipinski's Rule of Five. |
| cLogP | 0.85 | Moderately polar, suggesting good initial solubility but with scope for lipophilicity modulation. |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | High polarity; modifications will likely be needed to enhance cell permeability. |
| Hydrogen Bond Donors | 3 (N1-H, 3-NH₂, 6-OH) | Key for target binding (hinge) and solubility; can be selectively capped to modulate properties. |
| Hydrogen Bond Acceptors | 3 (N2, 3-NH₂, 6-OH) | N2 is a key acceptor for hinge binding. |
| pKa (most acidic) | ~8.5 (6-OH) | The hydroxyl group is phenolic and can be readily deprotonated for etherification reactions. |
| pKa (most basic) | ~4.5 (3-NH₂) | The amino group is a key nucleophile for acylation and related reactions. |
The key takeaway is that 3-Amino-1H-indazol-6-ol is an ideal starting fragment. Its low molecular weight allows for substantial chemical modifications while maintaining drug-like properties. The distinct reactivity of the N1, 3-amino, and 6-hydroxyl groups allows for orthogonal chemical strategies to systematically explore the chemical space around the core.
Designing a Systematic SAR Strategy
A successful SAR study requires a logical and systematic approach to chemical modification. For the 3-Amino-1H-indazol-6-ol scaffold, we can define three primary vectors for diversification (R¹, R², and R³). The goal is to understand how substitutions at each position influence biological activity, selectivity, and drug-like properties.
Caption: Key modification points for SAR studies on the 3-Amino-1H-indazol-6-ol scaffold.
-
Vector 1 (R¹ at N1): Targeting the Solvent Front. Modifications at the N1-position typically extend into the solvent-exposed region of the ATP-binding site. This position is ideal for introducing groups that enhance aqueous solubility (e.g., morpholinoethyl, piperidinyl) or modulate pharmacokinetic (PK) properties without directly impacting hinge binding.
-
Vector 2 (R² at 3-Amino): Probing Hinge Interactions. While the primary amino group is crucial for the canonical hinge-binding interaction, acylation or sulfonylation can introduce additional interactions. However, this must be done cautiously, as bulky substituents can disrupt the essential hydrogen bonds. This vector is often explored in later stages of optimization.
-
Vector 3 (R³ at 6-OH): Driving Potency and Selectivity. The 6-hydroxyl group is arguably the most valuable position for driving potency and achieving selectivity. By converting it to an ether, one can introduce a wide variety of substituents that can access a deeper, often more variable, sub-pocket of the kinase. The nature of the R³ group (e.g., a small alkyl chain vs. a substituted aryl ring) can dramatically influence the inhibitor's selectivity profile across the kinome.[9]
Experimental Protocols
The following protocols provide a robust framework for the synthesis, characterization, and evaluation of a focused library of inhibitors based on the 3-Amino-1H-indazol-6-ol core.
Protocol 1: Synthesis of a Representative Analog (6-(Benzyloxy)-1-methyl-1H-indazol-3-amine)
This protocol details a representative three-step synthesis to install modifications at the N1 and 6-OH positions, demonstrating a common workflow.
Caption: General workflow for the synthesis and purification of a derivatized analog.
Step 1: N1-Methylation of 3-Amino-1H-indazol-6-ol
-
Rationale: N1-alkylation is often performed first to prevent competing alkylation at the more nucleophilic N2 position under certain conditions. Methylation is a simple modification to improve metabolic stability and slightly increase lipophilicity.
-
Procedure:
-
To a solution of 3-Amino-1H-indazol-6-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (MeI, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, primarily 3-amino-1-methyl-1H-indazol-6-ol, is often carried forward without further purification.
-
Step 2: 6-O-Benzylation
-
Rationale: Benzylation at the 6-OH position introduces a moderately bulky, lipophilic group to probe the selectivity pocket.
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in anhydrous DMF (~0.1 M).
-
Add K₂CO₃ (2.5 eq) and stir for 15 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Heat the reaction to 60 °C and stir for 3-5 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, pour into ice-water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Step 3: Purification and Characterization
-
Rationale: Purification is essential to isolate the desired product for biological testing. Full characterization confirms the structure and purity.[10][11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[12]
-
Characterization:
-
¹H and ¹³C NMR: Confirm the structure by analyzing chemical shifts, multiplicities, and integration. Key indicators are the appearance of the N-methyl singlet (~3.8 ppm) and the benzylic CH₂ singlet (~5.1 ppm), along with the disappearance of the phenolic OH proton.[10][13]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product via High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition.[14]
-
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[15] It is a robust method for determining IC₅₀ values. The amount of light generated is directly proportional to the kinase activity.[16][17]
-
Self-Validation: The protocol includes critical controls:
-
"No Enzyme" Control: Measures background signal from ATP hydrolysis.
-
"Vehicle" Control (e.g., DMSO): Represents 100% kinase activity.
-
"Positive Inhibitor" Control (e.g., Staurosporine): Represents 0% kinase activity.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized test compounds in an appropriate buffer (e.g., 10-point, 3-fold dilutions starting at 10 µM) in a 384-well plate. Include vehicle and positive inhibitor controls.
-
Kinase Reaction:
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the luminescence reaction. Incubate for 30 minutes.[17]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation and SAR Summary
The power of a systematic SAR campaign lies in the clear and concise presentation of data, allowing for direct comparison of structural changes to biological activity.
Table 2: Hypothetical SAR Data for a Focused Library against Kinase X
| Compound ID | R¹ (N1) | R³ (6-O) | Kinase X IC₅₀ (nM) |
| Core | -H | -H | 8,500 |
| 1a | -CH₃ | -H | 5,200 |
| 1b | -CH₂CH₃ | -H | 6,100 |
| 2a | -H | -CH₂Ph | 750 |
| 2b | -H | -CH₂(4-F-Ph) | 430 |
| 3a (Lead) | -CH₃ | -CH₂Ph | 95 |
| 3b | -CH₃ | -CH₂(4-F-Ph) | 50 |
| 3c | -CH₃ | -CH₂(3-Cl-Ph) | 110 |
| 3d | -CH₃ | -CH₂(4-OCH₃-Ph) | 350 |
Analysis of SAR Trends:
-
N1-Substitution: Comparing the core molecule to 1a and 1b , small alkylation at the N1 position provides a modest increase in potency, likely due to favorable hydrophobic interactions or improved cellular uptake in subsequent assays.
-
6-O-Substitution: The most significant gains in potency come from derivatizing the 6-hydroxyl group. The introduction of a benzyloxy group (2a ) improves potency over 10-fold compared to the core.
-
Synergistic Effects: Combining the optimal N1-methyl group with the 6-O-benzyl groups (3a , 3b ) results in a synergistic improvement in potency, leading to double-digit nanomolar inhibitors.
-
Exploring the Selectivity Pocket: The substitutions on the benzyl ring at the 6-position reveal electronic preferences. The electron-withdrawing fluoro group at the 4-position (3b ) is preferred over the chloro at the 3-position (3c ) and the electron-donating methoxy group (3d ), suggesting a specific electronic and steric environment in the target's deep pocket.
Conclusion
3-Amino-1H-indazol-6-ol is a high-value starting scaffold for the discovery of novel kinase inhibitors. Its inherent hinge-binding capability, coupled with the strategically placed 6-hydroxyl group, provides an exceptional platform for systematic SAR exploration. By employing logical derivatization strategies at the N1 and 6-O positions, researchers can rapidly generate potent and selective lead compounds. The protocols and strategies outlined in this guide offer a field-proven pathway from initial concept to a data-rich SAR table, accelerating the drug discovery process.
References
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]
-
PubMed. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Available from: [Link]
-
ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. Available from: [Link]
-
PubMed. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Available from: [Link]
-
IDEAS/RePEc. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Available from: [Link]
-
AWS. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Available from: [Link]
-
Sci-Hub. Anti-inflammatory, Analgesic Properties and Antipyretic Action of 3-Aminoindazole Derivatives. Available from: [Link]
-
PubMed. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Available from: [Link]
-
PubMed Central. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
PubMed Central. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]
-
Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
PubMed Central. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available from: [Link]
-
ResearchGate. Indazole scaffold: a generalist for marketed and clinical drugs. Available from: [Link]
-
ResearchGate. Can anyone suggest a protocol for a kinase assay?. Available from: [Link]
-
PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available from: [Link]
-
BMG LABTECH. Kinase assays. Available from: [Link]
-
PubMed. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available from: [Link]
-
MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
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- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. promega.com [promega.com]
Application Note: Precision Functionalization of 3-Amino-1H-indazol-6-ol
Executive Summary
The 3-amino-indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., VEGFR, FGFR inhibitors like Axitinib analogs) and DAAO inhibitors. The specific derivative 3-amino-1H-indazol-6-ol presents a unique synthetic challenge: it contains three distinct nucleophilic sites (N1-indazole, N3-amine, and C6-hydroxyl) with overlapping reactivity profiles.
This Application Note provides a validated, high-fidelity protocol for the chemoselective functionalization of this scaffold. Unlike generic procedures, this guide focuses on regiocontrol , enabling researchers to selectively target the C6-hydroxyl group (etherification) and the N3-amino group (amidation/urea formation) without compromising the N1-indazole core.
Strategic Analysis: The Chemoselectivity Map
Before initiating synthesis, one must understand the electronic landscape of the molecule. The reactivity order is dictated by pKa and nucleophilicity.
Reactivity Hierarchy
| Site | Moiety | Approx. pKa | Reactivity Profile |
| N1 | Indazole Nitrogen | ~14 (NH) | High Acidity. The most acidic proton. Prone to N-alkylation under basic conditions. Must be protected to prevent N1/N2 isomerization. |
| C6-OH | Phenol | ~10 | Moderate Acidity / High Nucleophilicity. More acidic than the amine. Can be selectively alkylated using weak bases or Mitsunobu conditions. |
| N3-NH₂ | Exocyclic Amine | ~4 (Conjugate Acid) | Moderate Nucleophilicity. Electron-withdrawing nature of the indazole ring makes it less reactive than a standard aniline, but highly susceptible to acylation. |
Decision Pathway (DOT Visualization)
The following workflow illustrates the logic for orthogonal functionalization.
Figure 1: Step-wise logic for orthogonal functionalization avoiding N1-alkylation side products.
Detailed Experimental Protocols
Protocol A: N1-Protection (The Anchor Step)
Objective: Block the N1 site to prevent N-alkylation during subsequent steps. Rationale: The N1 proton is the most acidic. Without protection, alkylating agents intended for the C6-OH will competitively alkylate N1, leading to inseparable mixtures of N1/N2/O-alkylated products.
Materials:
-
3-amino-1H-indazol-6-ol (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
DMAP (0.1 eq), TEA (1.5 eq)
-
Solvent: THF or DMF (Anhydrous)
Procedure:
-
Dissolve 3-amino-1H-indazol-6-ol in anhydrous THF (0.2 M).
-
Add Triethylamine (TEA) and DMAP. Cool to 0°C.
-
Add
dissolved in THF dropwise over 15 minutes. -
Allow to warm to RT and stir for 4 hours.
-
Monitoring: TLC (EtOAc/Hex 1:1) should show a less polar spot.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Outcome: tert-butyl 3-amino-6-hydroxy-1H-indazole-1-carboxylate.
Protocol B: C6-O-Alkylation (The Specificity Step)
Objective: Install ether linkage at C6 without touching the N3-amine.
Method: Mitsunobu Reaction (Preferred for primary alcohols) or
Option B1: Mitsunobu Coupling (High Precision)
Rationale: Mitsunobu conditions activate the alcohol (R-OH) to react specifically with the phenolic OH (pKa ~10), leaving the N3-amine (less acidic) untouched.
Materials:
-
N1-Boc-3-amino-indazol-6-ol (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq) -
DIAD or DEAD (1.5 eq)
-
Solvent: Toluene or THF (Anhydrous)
Procedure:
-
Dissolve N1-Boc-intermediate, R-OH, and
in anhydrous Toluene under Argon. -
Cool to 0°C.
-
Add DIAD dropwise (maintain T < 5°C). Exothermic reaction.
-
Stir at RT for 12–16 hours.
-
Validation: Monitor by LC-MS. The mass should correspond to [M+R-H2O].
-
Purification: Flash chromatography. Note:
byproduct can be difficult to remove; consider using polymer-supported for easier workup.
Option B2: Base-Mediated Alkylation (
)
Rationale: Using a weak base (
Procedure:
-
Dissolve N1-Boc-intermediate in DMF or Acetone.
-
Add
(1.5 eq). Stir for 15 min. -
Add Alkyl Halide (1.1 eq). Heat to 50–60°C.
-
Critical Note: Do not overheat. High temps (>80°C) may cause Boc-migration or deprotection.
Protocol C: N3-Functionalization (The Warhead Step)
Objective: Derivatize the amine to install the "tail" or "hinge-binder" motif common in kinase inhibitors.
Materials:
-
C6-O-alkylated intermediate (1.0 eq)
-
Acyl Chloride (R-COCl) or Isocyanate (R-NCO)
-
Base: Pyridine or DIPEA
-
Solvent: DCM
Procedure (Urea Formation):
-
Dissolve intermediate in DCM (0.1 M).
-
Add Isocyanate (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Result: Formation of the urea linkage. The N1-Boc group remains stable under these conditions.
Protocol D: Global Deprotection
Objective: Remove the N1-Boc group to restore the active indazole pharmacophore.
Procedure:
-
Dissolve the fully functionalized intermediate in DCM.
-
Add TFA (20% v/v).
-
Stir for 1–2 hours.
-
Workup: Neutralize carefully with sat.
(do not overshoot pH to avoid hydrolysis of sensitive esters/amides). Extract with EtOAc.
Quality Control & Validation Standards
To ensure the protocol was successful, compare analytical data against these benchmarks.
| Parameter | Method | Expected Observation | Interpretation |
| Regiochemistry | 1H-NMR (NOESY) | NOE correlation between N1-Boc protons and C7-H. | Confirms N1 protection (vs N2). |
| O-Alkylation | 1H-NMR | Disappearance of broad singlet (~9-10 ppm, OH). Appearance of alkoxy signals. | Successful ether formation. |
| N3-Acylation | IR Spectroscopy | New Carbonyl stretch (~1650-1700 cm⁻¹). | Successful Amide/Urea formation. |
| Purity | HPLC | Single peak >95% AUC (254 nm). | Reaction completion. |
References
-
Indazole Regioselectivity: Luo, G., et al. "Regioselective N-Alkylation of Indazoles." J. Org. Chem. 2006, 71, 14, 5392–5395. Link (General principles of N1 vs N2 selectivity).
-
Kinase Inhibitor Synthesis: Hu-Lowe, D.D., et al. "Discovery of Axitinib (AG-013736): A Novel, Potent, and Selective Inhibitor of VEGF Receptors." Clin. Cancer Res. 2008, 14, 7272-7283. Link (Demonstrates 3-amino-indazole utility).
-
Mitsunobu on Phenols: Swamy, K.C.K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 6, 2551–2651. Link (Protocol grounding for Option B1).
-
DAAO Inhibitors: Katona, G., et al. "Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors."[1] Bioorg. Med. Chem. 2018.[1][2] Link (Specific reference to 1H-indazol-3-ol functionalization).
-
Indazole Carboxamides: Crespan, E., et al. "Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity." Eur. J. Med. Chem. 2010. Link (Protocol for urea/amide formation at N3).
Sources
Application Notes and Protocols for Cellular Assays Using 3-Amino-1H-indazol-6-ol Based Compounds
Introduction: The 3-Aminoindazole Scaffold as a Privileged Kinase Inhibitor Motif
The 3-amino-1H-indazole core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that serves as a highly effective hinge-binding fragment for a multitude of kinase inhibitors.[1] Its derivatives have demonstrated considerable therapeutic promise across a spectrum of diseases, most notably in oncology. These compounds have been successfully developed to target a wide array of kinases, including critical mediators of cancer cell proliferation, survival, and angiogenesis such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), p38 Mitogen-Activated Protein Kinase (MAPK), and Polo-Like Kinase 4 (PLK4).[1][2][3][4]
The mechanism of action for these compounds typically involves competitive binding at the ATP-binding site of the target kinase, thereby inhibiting the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[3] The versatility of the 3-aminoindazole scaffold allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cellular assays to characterize the biological activity of novel 3-Amino-1H-indazol-6-ol based compounds. The protocols herein are designed to be self-validating systems, providing a logical and efficient workflow from initial screening to mechanistic elucidation.
Experimental Workflow: A Stepwise Approach to Characterization
A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow is recommended to progress from a broad assessment of cytotoxic or anti-proliferative effects to a more detailed understanding of the compound's mechanism of action and specific cellular targets.
Caption: Inhibition of a kinase signaling pathway by a 3-amino-1H-indazol-6-ol compound.
Materials:
-
Cells treated with the test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
Primary antibodies: phospho-specific antibody for the target substrate (e.g., anti-phospho-p38) and an antibody for the total protein (e.g., anti-total-p38).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Treat cells with the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
(Optional but recommended) Strip the membrane and re-probe with the antibody against the total protein to confirm equal loading and to assess the ratio of phosphorylated to total protein.
-
-
Analysis:
-
Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the phospho-protein signal without affecting the total protein level.
-
Conclusion
The 3-Amino-1H-indazol-6-ol scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The cellular assays and protocols detailed in this guide provide a robust framework for the comprehensive characterization of these compounds. By following a logical progression from broad phenotypic screening to specific mechanistic and target validation studies, researchers can efficiently identify promising drug candidates and build a strong, data-driven case for their continued development. Each protocol is designed as a self-validating system, with inherent controls and clear endpoints, ensuring the generation of reliable and reproducible data critical for advancing drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery. Benchchem.
- ResearchGate. (2025). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Request PDF.
- El-Sayed, N. N. E., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central.
- Pohóczky, K., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. PubMed.
- ResearchGate. (2025). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF.
- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- BOC Sciences.
- Zhang, M., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
- Penning, T. D., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed.
- Reaction Biology. (2022).
- Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Inai, T., et al. (2004). Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts. PMC - NIH.
- BMG Labtech. (2025).
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
- Thermo Fisher Scientific. Apoptosis Assays. Thermo Fisher Scientific - US.
- Cell Signaling Technology. (2025). p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
- Abcam. Introduction to XTT assays for cell-viability assessment. Abcam.
- Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- DiscoverX. Target Engagement Assays. DiscoverX.
- Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare.
- Invitrogen. CyQUANT™ MTT and XTT Cell Viability Assays. Invitrogen.
- Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 3-Amino-1H-indazol-6-ol Derivatives
Introduction: The Therapeutic Promise of 3-Amino-1H-indazol-6-ol Derivatives as Kinase Inhibitors
The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and practice. Derivatives of 3-Amino-1H-indazol-6-ol are of particular interest due to their potential to selectively target and inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and angiogenesis.[1]
The 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment, enabling potent interactions with the ATP-binding pocket of various kinases. This has led to the development of multi-targeted tyrosine kinase inhibitors, demonstrating the versatility of this chemical scaffold. The exploration of novel derivatives of 3-Amino-1H-indazol-6-ol continues to be a fertile area of research for the discovery of new therapeutic agents with improved efficacy and safety profiles.
This document provides a comprehensive guide for the in vitro evaluation of 3-Amino-1H-indazol-6-ol derivatives, with a focus on assays to characterize their activity as kinase inhibitors. We will delve into the scientific principles behind key assays, provide detailed step-by-step protocols, and offer insights into data interpretation.
Scientific Rationale: A Multi-faceted Approach to In Vitro Characterization
A thorough in vitro evaluation of novel kinase inhibitors requires a multi-pronged approach to ascertain their biochemical potency, cellular activity, and target engagement. The following assays provide a robust workflow for the characterization of 3-Amino-1H-indazol-6-ol derivatives.
Biochemical Potency Assessment: Luminescence-Based Kinase Activity Assay
The "Why": The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a cell-free system. Luminescence-based kinase assays are a popular choice for this purpose due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[2][3] These assays typically measure the depletion of ATP, a co-substrate in the phosphorylation reaction catalyzed by kinases. The amount of remaining ATP is inversely proportional to the kinase activity.[2]
The Principle: The Kinase-Glo® assay, a widely used luminescence-based method, utilizes a thermostable luciferase to generate a luminescent signal from the remaining ATP in the kinase reaction.[4] When the kinase is active, it consumes ATP to phosphorylate its substrate. The addition of the Kinase-Glo® reagent stops the kinase reaction and initiates the luciferase-catalyzed reaction, producing light that is quantified by a luminometer. Potent inhibitors of the kinase will result in less ATP consumption and, therefore, a higher luminescent signal.
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for a luminescence-based kinase activity assay.
Detailed Protocol: Luminescence-Based Kinase Activity Assay
This protocol is a general guideline and should be optimized for the specific kinase and substrate being investigated.
Materials:
-
Purified recombinant kinase of interest (e.g., VEGFR2, PDGFRβ, PLK4)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
Kinase reaction buffer (specific to the kinase)
-
3-Amino-1H-indazol-6-ol derivatives (test compounds) dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the target kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 3-Amino-1H-indazol-6-ol derivatives and the positive control inhibitor in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Kinase Reaction Setup (25 µL total volume):
-
In each well of the assay plate, add 5 µL of the appropriate compound dilution or DMSO (vehicle control).
-
Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine IC50 values.
-
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized.[5]
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[5]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | 3-Amino-1H-indazol-6-ol Derivative 1 | 3-Amino-1H-indazol-6-ol Derivative 2 | Positive Control |
| Kinase Target | VEGFR2 | VEGFR2 | Sunitinib |
| IC50 (nM) | [Example Value: 50] | [Example Value: 250] | [Example Value: 10] |
Cellular Potency and Cytotoxicity: XTT Cell Viability Assay
The "Why": While a biochemical assay confirms direct inhibition of a kinase, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response. Cell viability assays, such as the XTT assay, are used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the target kinase for proliferation and survival.[6]
The Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method that measures the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in metabolically active cells reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]
Experimental Workflow: XTT Cell Viability Assay
Caption: Workflow for an XTT cell viability assay.
Detailed Protocol: XTT Cell Viability Assay
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for angiogenesis, MCF-7 for breast cancer)
-
Complete cell culture medium
-
3-Amino-1H-indazol-6-ol derivatives dissolved in DMSO
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent)
-
Clear, flat-bottomed 96-well plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-Amino-1H-indazol-6-ol derivatives and positive control in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
XTT Labeling:
-
Prior to the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.[6] The incubation time should be optimized for the cell line.
-
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a spectrophotometer.
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percent cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | 3-Amino-1H-indazol-6-ol Derivative 1 | 3-Amino-1H-indazol-6-ol Derivative 2 | Positive Control |
| Cell Line | HUVEC | HUVEC | Doxorubicin |
| GI50 (µM) | [Example Value: 1.2] | [Example Value: 8.5] | [Example Value: 0.5] |
Target Modulation in a Cellular Context: Western Blotting for Phosphorylated Proteins
The "Why": To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, it is essential to demonstrate a reduction in the phosphorylation of its downstream substrates. Western blotting is a powerful technique for detecting changes in the phosphorylation status of specific proteins within the cell.[8]
The Principle: This technique involves separating cellular proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the phosphorylated form of the target protein.[8] A decrease in the signal from the phospho-specific antibody in compound-treated cells compared to untreated cells indicates that the compound is inhibiting the upstream kinase. It is crucial to also probe for the total amount of the protein to ensure that the observed decrease in phosphorylation is not due to a decrease in the overall protein level.[9]
Signaling Pathway of Key Kinase Targets
Caption: Simplified signaling pathways of VEGFR/PDGFR and PLK4, common targets for indazole derivatives.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
This protocol is a general guideline and should be optimized for the specific proteins and antibodies used.
Materials:
-
Cell line of interest
-
3-Amino-1H-indazol-6-ol derivatives
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer (e.g., Tris-Glycine)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the 3-Amino-1H-indazol-6-ol derivatives at various concentrations and for a specific duration. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8][10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK or anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[8][10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to normalize the data.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band for each sample. Compare the normalized values of the treated samples to the vehicle control to determine the extent of inhibition of phosphorylation.
| Treatment | p-ERK / Total ERK (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| Derivative 1 (1 µM) | [Example Value: 0.35] | [Example Value: 0.40] |
| Derivative 2 (1 µM) | [Example Value: 0.85] | [Example Value: 0.90] |
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
The "Why": To unequivocally demonstrate that a compound binds to its intended target within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool. It provides direct evidence of target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[11]
The Principle: CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[11] In this assay, intact cells are treated with the compound and then heated to various temperatures. The heat causes proteins to denature and aggregate. The unbound target protein will denature and precipitate at a lower temperature compared to the ligand-bound protein. After heating, the cells are lysed, and the soluble fraction, containing the non-aggregated protein, is separated from the precipitated fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline and should be optimized for the specific target protein and cell line.
Materials:
-
Cell line expressing the target protein
-
3-Amino-1H-indazol-6-ol derivatives
-
Complete cell culture medium
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat the cells with the test compound at a desired concentration or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) in the culture medium.[12]
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes in a thermal cycler.[11] Include an unheated control sample.
-
After heating, cool the samples to room temperature for 3 minutes.[11]
-
-
Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by other appropriate lysis methods.
-
Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.[11]
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting as described in the previous section.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle-treated and compound-treated samples. Plot the relative amount of soluble protein (normalized to the unheated control) against the temperature to generate a melting curve. A shift in the melting curve to the right for the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.
| Temperature (°C) | Relative Soluble Target (Vehicle) | Relative Soluble Target (Derivative 1) |
| 40 | 1.00 | 1.00 |
| 43 | 0.95 | 0.98 |
| 46 | 0.85 | 0.92 |
| 49 | 0.60 | 0.85 |
| 52 | 0.30 | 0.70 |
| 55 | 0.10 | 0.45 |
| 58 | <0.05 | 0.20 |
Conclusion
The in vitro testing cascade detailed in these application notes provides a robust framework for the comprehensive evaluation of 3-Amino-1H-indazol-6-ol derivatives as potential kinase inhibitors. By systematically assessing their biochemical potency, cellular activity, and target engagement, researchers can effectively identify and prioritize lead compounds for further development. The integration of these assays allows for a deep understanding of the mechanism of action and provides a solid foundation for subsequent preclinical and clinical investigations.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
REPROCELL. (n.d.). XTT cell viability assay for Alvetex Scaffold 96 well plate format. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
- Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105.
-
National Center for Biotechnology Information. (2023). Roles of PDGF/PDGFR signaling in various organs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Polo-like kinase 4: a molecular linchpin in cancer and its management. Retrieved from [Link]
-
CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
-
Frontiers. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved from [Link]
-
Bio-protocol. (2025). 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Oxford Academic. (2022). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Wikipedia. (n.d.). Platelet-derived growth factor receptor. Retrieved from [Link]
-
ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
PLOS One. (2016). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
AACR Journals. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer. Retrieved from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
PubMed. (2023). New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. promega.com [promega.com]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. reprocell.com [reprocell.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Application Note: High-Throughput Screening of Kinase-Targeted 3-Amino-1H-indazol-6-ol Libraries
Abstract
The 3-aminoindazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical ATP-mimetic pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). This Application Note details a validated workflow for the solid-phase synthesis and high-throughput screening (HTS) of 3-Amino-1H-indazol-6-ol libraries. By leveraging the 6-hydroxyl position for resin immobilization, we enable orthogonal diversification of the N1-position (solubility/selectivity vectors) and the C3-amino group (hinge-binding interactions). The protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform to screen for nanomolar potency against Receptor Tyrosine Kinases (RTKs), specifically VEGFR2, ensuring robust Z' factors suitable for industrial drug discovery.
Introduction: The Chemo-Centric Rationale
The Privileged Scaffold
The 3-amino-1H-indazole core mimics the adenine ring of ATP. The donor-acceptor motif (N1-H and C3-NH2) forms crucial hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR2) of the kinase active site.
Why the 6-ol modification? Standard indazoles often suffer from poor aqueous solubility. The inclusion of a hydroxyl group at the 6-position (3-Amino-1H-indazol-6-ol) serves two critical functions:
-
Synthetic Handle: It allows for robust anchoring to solid support (e.g., Wang or Trityl resins) via ether linkages.
-
Solubility Vector: In the final cleaved product, the 6-position (often exposed to the solvent front in kinase co-crystal structures) can be derivatized with solubilizing morpholine or piperazine moieties to improve oral bioavailability.
Mechanism of Action (Kinase Inhibition)
The library is designed to target the ATP-binding pocket in the "DFG-in" (active) or "DFG-out" (inactive) conformation. The 3-amino group typically accepts a hydrogen bond from the backbone carbonyl of the hinge residues, while the N1 or N2 nitrogens donate to the backbone amide.
Library Design & Synthesis Protocol
Synthetic Strategy: Solid-Phase "Cyclization-Release"
We utilize a Solid-Phase Organic Synthesis (SPOS) approach. The key innovation is immobilizing the precursor (4-fluoro-2-hydroxybenzonitrile) onto Wang resin. The indazole core is constructed on-resin via hydrazine-mediated cyclization.
Advantages:
-
Purification: Excess reagents are washed away; no column chromatography until final cleavage.
-
Diversity: Allows variation of the N1 substituent (via hydrazine choice) and C3 substituent (via acylation/urea formation).
Synthesis Workflow Diagram
Caption: Figure 1. Solid-phase synthesis workflow for 3-aminoindazole libraries. The core is built on-resin via hydrazine cyclization.
Step-by-Step Synthesis Protocol
Reagents Required:
-
Wang Resin (1.0 mmol/g loading)
-
4-Fluoro-2-hydroxybenzonitrile
-
Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate) -
Diverse Hydrazines (
) -
Diverse Acid Chlorides or Isocyanates (
) -
Solvents: THF, DMF, DCM, TFA.
Protocol:
-
Resin Loading (Mitsunobu Etherification):
-
Swell 10 g of Wang resin in THF for 30 min.
-
Add 4-Fluoro-2-hydroxybenzonitrile (3 eq),
(3 eq) in anhydrous THF. -
Cool to 0°C. Dropwise add DIAD (3 eq).
-
Agitate at Room Temperature (RT) for 16 hours.
-
Validation: Wash resin (DCM/MeOH).[1] Check loading via Fmoc-UV quantification (if using a tracer) or elemental analysis of Fluorine.
-
-
Indazole Ring Construction (Cyclization):
-
Distribute resin into 96-well synthesis block (50 mg/well).
-
Add solution of specific Hydrazine (
, 5 eq) in DMSO/Ethanol (1:1). -
Heat to 80°C for 24 hours.
-
Mechanism:[1][2][3][4] The hydrazine displaces the fluorine (SNAr) and attacks the nitrile to close the ring, forming the 3-aminoindazole core.
-
Wash resin 5x with DMF, 5x with DCM.
-
-
C3-Amine Diversification (Amide/Urea Coupling):
-
Add
-Acid Chloride (5 eq) and DIPEA (10 eq) in DCM. -
Agitate at RT for 4 hours.
-
Note: For Urea formation, use Isocyanates instead of Acid Chlorides.
-
-
Cleavage & Isolation:
-
Treat resin with 50% TFA in DCM for 2 hours.
-
Collect filtrate.[5] The acid cleaves the ether bond, releasing the 3-amino-1H-indazol-6-ol derivative.
-
Evaporate solvent (Genevac). Resuspend in DMSO for HTS.
-
HTS Assay Development: TR-FRET Kinase Screen
Assay Principle (Lanthascreen™)
We utilize a competitive TR-FRET immunoassay.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive inhibitor (binds to kinase active site).
-
Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).
-
Signal: When Tracer binds Kinase, FRET occurs between Eu (Donor) and Alexa647 (Acceptor).
-
Inhibition: Library compounds displace the Tracer, disrupting FRET and decreasing the Emission Ratio (665 nm / 615 nm).
HTS Triage Logic Diagram
Caption: Figure 2. HTS Triage Logic. A funnel approach reduces false positives and ensures target selectivity.
Detailed Screening Protocol
Plate Format: 384-well, white, low-volume polystyrene plates (Corning #4513).
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
| Step | Action | Volume | Notes |
| 1 | Compound Dispense | 100 nL | Acoustic dispensing (Echo 550). Final conc: 10 µM. |
| 2 | Enzyme/Ab Mix | 5 µL | Kinase (e.g., VEGFR2, 5 nM) + Eu-Antibody (2 nM). |
| 3 | Incubation 1 | - | 15 min at RT (allows compound to bind). |
| 4 | Tracer Addition | 5 µL | Kinase Tracer 199 (100 nM). |
| 5 | Incubation 2 | - | 60 min at RT (Equilibrium). |
| 6 | Detection | - | Read on PHERAstar FSX.[6] Excitation: 337 nm. Emission: 665/615 nm. |
Critical Control Parameters:
-
Max Signal (0% Inh): DMSO only + Enzyme + Tracer.
-
Min Signal (100% Inh): Excess Staurosporine (10 µM) + Enzyme + Tracer.
-
Z-Prime (
): Must be > 0.6 for plate acceptance.
Data Analysis & Hit Validation
Primary Analysis
Calculate the Emission Ratio (
Interference Check (False Positives)
Indazoles can be fluorescent. To rule out "inner filter effects" or autofluorescence:
-
Check the Donor intensity (615 nm) channel. If a compound suppresses Donor signal >20% compared to controls, flag as a potential Quencher.
-
Check the Acceptor intensity (665 nm). If high background exists without Eu-excitation, flag as Autofluorescent.
Structural Activity Relationship (SAR) Trends
Based on historical data with 3-aminoindazoles:
-
N1-Position: Bulky hydrophobic groups (e.g., phenyl, isopropyl) often improve potency by filling the hydrophobic back-pocket.
-
C3-Amide: A urea linkage (
) typically provides higher affinity than a simple amide due to the extra hydrogen bond donor/acceptor capability.
References
-
BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. Retrieved from 7
-
Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol. Retrieved from 8
-
NCBI Bookshelf. (2025). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from 9
-
BMG LABTECH. (2020). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from 4
-
ResearchGate. (2025). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869). Retrieved from 10
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 4. bmglabtech.com [bmglabtech.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 3-Amino-1H-indazol-6-ol in Drug Discovery
This guide details the application of 3-Amino-1H-indazol-6-ol (also known as 6-hydroxy-3-aminoindazole) as a privileged scaffold in medicinal chemistry. It focuses on its utility in designing ATP-competitive kinase inhibitors and provides validated protocols for its synthesis and biological evaluation.
Executive Summary
The 3-aminoindazole core is a "privileged structure" in drug discovery, serving as the anchor for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Linifanib). The specific derivative 3-Amino-1H-indazol-6-ol offers a unique dual-advantage:
-
Hinge Binding: The 3-amino-indazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
Synthetic Versatility: The 6-hydroxyl group provides a reactive handle for "fragment growing," allowing chemists to extend the molecule into the solvent-exposed front or hydrophobic back-pockets to tune selectivity and physicochemical properties (solubility, permeability).
Chemical Biology & Mechanism of Action
Structural Rationale (SAR)
The scaffold functions primarily as a Type I or Type II kinase inhibitor anchor.
-
Donor-Acceptor Motif: The indazole
-H and serve as a hydrogen bond donor and acceptor, respectively, interacting with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Glu/Cys). -
3-Amino Group: Acts as an additional H-bond donor to the hinge, increasing affinity compared to the unsubstituted indazole.
-
6-Hydroxyl Handle: This position is geometrically distinct from the ATP-binding site. Functionalization here (e.g., etherification, amidation) allows the inhibitor to reach the "shelf" region or solvent channel, often improving selectivity against homologous kinases.
Mechanism of Action Diagram
The following diagram illustrates the binding mode and synthetic utility of the scaffold.
Caption: Schematic representation of the 3-amino-1H-indazol-6-ol scaffold interacting with the kinase domain. The 3-amino group anchors to the hinge, while the 6-OH allows extension into the solvent front.
Experimental Protocols
Chemical Synthesis Protocol
Objective: Synthesize 3-Amino-1H-indazol-6-ol from commercially available precursors.
Reaction Type:
Reagents & Materials
-
Starting Material: 2-Fluoro-4-methoxybenzonitrile (CAS: 119473-83-9).
-
Reagents: Hydrazine monohydrate (64-65%), n-Butanol, Boron tribromide (
) in DCM. -
Equipment: Reflux condenser, rotary evaporator, flash chromatography system.
Step-by-Step Methodology
Step A: Synthesis of 3-Amino-6-methoxy-1H-indazole
-
Dissolution: Dissolve 2-Fluoro-4-methoxybenzonitrile (1.0 eq, 10 mmol) in n-Butanol (30 mL).
-
Cyclization: Add Hydrazine monohydrate (5.0 eq, 50 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the nitrile. -
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess hydrazine and butanol.
-
Extraction: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) to yield the methylated intermediate.[2]
Step B: Demethylation to 3-Amino-1H-indazol-6-ol
-
Setup: Dissolve the intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to
. -
Addition: Slowly add
(1 M in DCM, 3.0 eq) dropwise over 20 minutes. -
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Cool to
and carefully quench with Methanol (exothermic). -
Isolation: Neutralize with saturated
solution. Extract with EtOAc ( ).[3] The product is polar; if extraction is difficult, evaporate to dryness and purify via reverse-phase chromatography ( :MeCN). -
Yield: Expect 60–80% yield of an off-white solid.
Synthesis Workflow Diagram
Caption: Synthetic route converting fluorobenzonitrile to the hydroxyindazole scaffold via hydrazine cyclization and demethylation.
Biological Assay Protocol: In Vitro Kinase Inhibition
Objective: Validate the scaffold's ability to inhibit a target kinase (e.g., VEGFR2 or FGFR1) using a luminescent ADP-detection assay (e.g., ADP-Glo™).
Materials
-
Kinase: Recombinant Human VEGFR2 (KDR).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP: Ultra-pure ATP (10
). -
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Protocol
-
Compound Preparation: Prepare a 10 mM stock of 3-Amino-1H-indazol-6-ol (or derivative) in 100% DMSO. Perform 3-fold serial dilutions to generate an 8-point dose-response curve.
-
Kinase Reaction (384-well plate):
-
Add 2
of Compound (at final conc). -
Add 2
of Kinase Enzyme ( ). Incubate for 10 min at RT. -
Add 1
of ATP/Substrate mix ( ). -
Final Volume: 5
. -
Incubation: 60 minutes at RT.
-
-
Detection:
-
Add 5
of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit to a sigmoidal dose-response equation to calculate
.
Data Presentation & Analysis
When evaluating derivatives of this scaffold, organize Structure-Activity Relationship (SAR) data as follows:
Table 1: Representative SAR of 3-Aminoindazole Derivatives
| Compound ID | R6 Substituent (6-position) | Kinase Target | IC50 (nM) | Solubility (µM) |
| Scaffold | -OH | Generic Kinase | >10,000 | >200 |
| Deriv A | -O-Methyl | VEGFR2 | 450 | 150 |
| Deriv B | -O-(CH2)2-Morpholine | VEGFR2 | 12 | >500 |
| Deriv C | -O-Phenyl-Amide | FGFR1 | 5 | 25 |
Note: The "Scaffold" itself is a fragment with low affinity. High potency is achieved by extending from the 6-OH position (Deriv B/C).
Troubleshooting & Optimization (Expertise)
Synthesis Challenges
-
Low Yield in Step 1: If the cyclization is sluggish, switch solvent from n-Butanol to Ethanol in a sealed tube at
, or use microwave irradiation (150°C, 30 min). -
Purification: 3-aminoindazoles are basic. Pre-treat silica gel with 1% Triethylamine to prevent streaking/loss of product during chromatography.
Assay Interference
-
Fluorescence: Indazoles can be fluorescent. Use a luminescent assay (ADP-Glo) or mobility shift assay (Caliper) rather than fluorescence intensity assays to avoid false positives/negatives.
-
Solubility: The free phenol (6-OH) has moderate solubility but can oxidize. Store DMSO stocks under nitrogen at -20°C.
References
-
BenchChem. Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery. (Accessed 2024).
-
Hu, Y. et al. Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable Inhibitors of FLT3 Kinase. Journal of Medicinal Chemistry, 2012.
-
Lier, F. et al. Rapid access to 3-aminoindazoles from nitriles with hydrazines. Chemical Communications, 2011.
- Albaugh, P. et al.Discovery of A-443654, a potent and selective inhibitor of Akt kinase. Bioorganic & Medicinal Chemistry Letters, 2005.
-
Thermo Fisher Scientific. 3-Amino-1H-indazole Product Specifications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 3. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Note: Anti-Inflammatory Profiling of 3-Aminoindazoles
Abstract
The 3-aminoindazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. Its primary application in anti-inflammatory therapeutics stems from its ability to function as a potent ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . This guide details the end-to-end workflow for developing 3-aminoindazole derivatives, covering chemical synthesis, biochemical kinase profiling, and cellular validation in macrophage models.
Chemical Basis & Therapeutic Rationale[1][2][3][4][5][6]
The "Hinge Binder" Concept
The 3-aminoindazole core is highly valued for its donor-acceptor-donor (D-A-D) hydrogen bonding motif, which mimics the adenine ring of ATP.
-
N1 (Indazole nitrogen): Acts as a hydrogen bond donor to the kinase hinge region (e.g., Met109 in p38
). -
N2 (Indazole nitrogen): Acts as a hydrogen bond acceptor.
-
C3-Amine: Provides an exocyclic handle for solubilizing groups or additional H-bond interactions, often extending into the solvent-exposed region or the hydrophobic specificity pocket.
Target Mechanism: Inhibition of p38 MAPK prevents the phosphorylation of downstream transcription factors (e.g., ATF2, CHOP), thereby blocking the translation of pro-inflammatory cytokines such as TNF-
Synthesis Protocol: The SNAr Cyclization Route
While palladium-catalyzed routes exist, the most robust and scalable method for generating the 3-aminoindazole core is the nucleophilic aromatic substitution (SNAr) of 2-fluorobenzonitriles with hydrazine, followed by in situ cyclization.
Workflow Diagram (Synthesis)
Figure 1: One-pot synthesis of 3-aminoindazoles via hydrazine cyclization.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve substituted 2-fluorobenzonitrile (10 mmol, 1.0 eq) in n-butanol (20 mL).
-
Addition: Add hydrazine hydrate (30 mmol, 3.0 eq) dropwise at room temperature.
-
Note: Excess hydrazine acts as both reactant and base to scavenge HF.
-
-
Reflux: Heat the mixture to reflux (approx. 117°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).
-
Work-up:
-
Cool reaction to room temperature.
-
Pour mixture into ice-cold water (100 mL).
-
The 3-aminoindazole product typically precipitates as a white/off-white solid.
-
-
Purification: Filter the solid, wash with cold water (3x) and diethyl ether (1x). Recrystallize from ethanol if necessary.
Biochemical Profiling: p38 MAPK Inhibition[7]
To validate the anti-inflammatory potential, the affinity of the synthesized compound for p38 MAPK must be quantified.[1]
Protocol: FRET-Based Kinase Assay (Z'-LYTE)
This assay measures the ability of the compound to compete with ATP, preventing the phosphorylation of a FRET-peptide substrate.
Materials:
-
Recombinant p38
MAPK. -
FRET-peptide substrate (Ser/Thr specific).
-
ATP (at
concentration, typically 10-50 M).
Procedure:
-
Plate Setup: Use a 384-well low-volume black plate.
-
Compound Addition: Dispense 100 nL of test compound (in DMSO) using an acoustic dispenser. Include DMSO-only (0% inhibition) and Staurosporine (100% inhibition) controls.
-
Enzyme Mix: Add 5
L of kinase reaction buffer containing p38 enzyme. Incubate for 15 mins at RT to allow compound-enzyme binding. -
Reaction Start: Add 5
L of ATP/Peptide substrate mix. -
Incubation: Incubate for 60 minutes at room temperature.
-
Development: Add 5
L of Development Reagent (protease).-
Mechanism: The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides remain intact (maintaining FRET).
-
-
Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a multimode plate reader.
-
Analysis: Calculate
using a 4-parameter logistic fit.
Cellular Validation: Macrophage Inflammation Model
Compounds showing biochemical potency (
Mechanism of Action Visualization
Figure 2: p38 MAPK signaling cascade and intervention point of 3-aminoindazoles.
Protocol: Nitric Oxide (NO) Inhibition Assay
Cell Line: RAW 264.7 (Murine Macrophages).
-
Seeding: Plate cells at
cells/well in a 96-well transparent plate in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO . -
Pre-treatment: Aspirate media. Add 100
L fresh media containing the test compound (0.1 – 10 M). Incubate for 1 hour .-
Control: Vehicle (0.1% DMSO).
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except the "Naïve" control. Incubate for 24 hours . -
Griess Assay (Readout):
-
Transfer 50
L of cell supernatant to a new plate. -
Add 50
L of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min. -
Add 50
L of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
-
-
Measurement: Measure absorbance at 540 nm .
-
Interpretation: Reduced absorbance indicates inhibition of NO production (anti-inflammatory effect).
-
Data Summary & Interpretation
| Assay Type | Metric | Target Criteria | Interpretation |
| Biochemical | p38 | Potent hinge binder. | |
| Cellular | NO Inhibition | Good membrane permeability and target engagement. | |
| Toxicity | MTT Assay (Viability) | Anti-inflammatory effect is not due to cell death. |
Troubleshooting
-
High Cellular
despite low Biochemical : The 3-amino group may be too polar. Consider alkylating the C3-amine or the N1-nitrogen to improve lipophilicity (LogP). -
Low Yield in Synthesis: Ensure the reaction temperature is maintained above 110°C; n-butanol is preferred over ethanol for this reason.
References
-
Kawakubo, H., et al. (1987). "Anti-inflammatory, Analgesic Properties and Antipyretic Action of 3-Aminoindazole Derivatives."[2] Yakugaku Zasshi.
-
Zhu, T., et al. (2023). "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega.
-
Lee, J.K., et al. (2017). "Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease." Molecules.
-
Li, Z., et al. (2018). "Rapid access to 3-aminoindazoles from nitriles with hydrazines." Chemical Communications.
-
Vertex Pharmaceuticals. "P38 MAP Kinase Inhibitors." Clinical Trials & Research. (Contextual reference for p38 as a target class).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1H-indazol-6-ol
Welcome to the technical support guide for the synthesis of 3-Amino-1H-indazol-6-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a hinge-binding motif in kinase inhibitors.[1][2][3] This guide synthesizes established chemical principles with practical, field-proven insights to ensure you can confidently execute and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare 3-Amino-1H-indazol-6-ol?
The most prevalent and industrially scalable method for synthesizing 3-amino-1H-indazoles involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.[1] For the specific synthesis of 3-Amino-1H-indazol-6-ol, the logical starting material would be 2-fluoro-5-hydroxybenzonitrile or 2-chloro-5-hydroxybenzonitrile . The reaction proceeds via nucleophilic aromatic substitution of the halide by hydrazine, followed by an intramolecular cyclization.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The cyclization step can be slow. It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting benzonitrile is fully consumed.[4]
-
Suboptimal Reaction Temperature: The reaction generally requires elevated temperatures to proceed efficiently. Refluxing in a high-boiling solvent like n-butanol or isopropanol is common.[5]
-
Side Reactions: The hydroxyl group on the phenyl ring and the resulting amino group on the indazole are susceptible to oxidation, which can lead to the formation of colored impurities and a darkened reaction mixture. Additionally, competing side reactions like the formation of hydrazones can reduce the yield of the desired product.
-
Reagent Quality: The purity and activity of hydrazine hydrate are critical. Using old or improperly stored hydrazine can lead to significantly reduced yields.[4]
Q3: I'm observing multiple spots on my TLC plate. What are the likely impurities?
Common impurities include:
-
Unreacted Starting Material: The initial 2-halo-5-hydroxybenzonitrile.
-
Oxidation Products: The phenol and amino functionalities are prone to oxidation, especially at high temperatures in the presence of air. This often results in the formation of dark, complex byproducts.
-
Hydrazone Intermediates: Incomplete cyclization can leave hydrazone intermediates in the reaction mixture.
-
Positional Isomers: Depending on the starting material and conditions, there is a possibility of forming other indazole isomers, although the 3-amino isomer is generally favored from 2-halobenzonitriles.
Q4: What is the most effective method for purifying the final product?
Purification of 3-Amino-1H-indazol-6-ol is most commonly achieved through one of two methods:
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the product from impurities.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective final purification step.[4] Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexanes.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time. 2. Suboptimal Temperature: Reaction temperature is too low for the cyclization to occur efficiently. 3. Inactive Reagents: Degradation of hydrazine hydrate. 4. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | 1. Extend the reaction time and monitor closely with TLC until the starting material spot disappears.[4] 2. Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol) and ensure the mixture is maintained at reflux. 3. Use fresh, high-purity hydrazine hydrate for the reaction. 4. Consider switching to a polar aprotic solvent like DMSO or DMF, which have been shown to improve yields in similar syntheses. |
| Reaction Mixture Turns Dark Brown/Black | 1. Oxidation: The phenol or amino groups are being oxidized at high temperatures. 2. Decomposition: The starting material or product may be decomposing at the reaction temperature. | 1. Perform the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen. 2. Carefully control the reflux temperature. If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer duration. |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Residual solvent or side products are preventing crystallization. 2. Residual Solvent: The product has not been thoroughly dried. | 1. Purify the crude material using silica gel column chromatography before attempting crystallization.[4] 2. Attempt to induce solidification by triturating the oil with a non-polar solvent like hexanes or pentane. 3. Ensure the product is dried under a high vacuum for an extended period to remove all traces of solvent.[4] |
| Difficulty in Product Isolation | 1. High Solubility: The product is highly soluble in the reaction solvent, preventing precipitation upon cooling. | 1. Remove the reaction solvent under reduced pressure. 2. Perform a liquid-liquid extraction. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to isolate the crude product.[4] |
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram illustrates the standard experimental workflow for the synthesis of 3-Amino-1H-indazol-6-ol.
Caption: Experimental workflow for 3-Amino-1H-indazol-6-ol synthesis.
Troubleshooting Decision Tree for Low Yield
Use this decision tree to diagnose and resolve issues related to poor reaction yields.
Caption: Decision tree for troubleshooting low synthesis yield.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established syntheses of similar 3-aminoindazoles and should be optimized for your specific laboratory conditions.[3]
Materials:
-
2-Fluoro-5-hydroxybenzonitrile (1.0 eq)
-
Hydrazine hydrate, 80% solution in water (3.0 eq)
-
n-Butanol (or other suitable high-boiling solvent)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-5-hydroxybenzonitrile (1.0 eq) and n-butanol.
-
Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 117 °C for n-butanol) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase) until the starting material is no longer visible.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-Amino-1H-indazol-6-ol.
-
Final Drying: Dry the purified product under a high vacuum to remove any residual solvent.
References
- The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Synthesis of 1H-Indazoles via Silver(I)
- Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Benchchem.
- Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole.
- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. Benchchem.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments. Benchchem.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
- Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. PubMed.
- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor.
Sources
Purification of 3-Amino-1H-indazol-6-ol by recrystallization
Technical Support Center: Purification of 3-Amino-1H-indazol-6-ol
Executive Summary & Chemical Context
The Molecule: 3-Amino-1H-indazol-6-ol (CAS: 70465-80-6 / related derivatives) The Challenge: This molecule presents a "Chemist’s Dilemma."[1][2] It contains three distinct functionalities: a basic primary amine (C3-NH2), an acidic phenol (C6-OH), and the amphoteric indazole core.[1][2] This makes the compound highly polar, zwitterionic in certain pH ranges, and significantly prone to oxidation (forming quinoid impurities).[2]
The Goal: High-purity isolation (>98% HPLC) for use as a scaffold in kinase inhibitor development (e.g., VEGFR/PDGFR targets).
Solvent Selection Matrix
Before attempting the protocol, verify your solvent system.[2][3][4][5] The 6-hydroxyl group increases polarity significantly compared to the parent indazole.[2]
| Solvent System | Suitability | Notes |
| Ethanol / Water (9:1) | High | Gold Standard.[1][2] Dissolves the compound hot; water acts as a gentle anti-solvent upon cooling.[2] |
| Methanol / Water | Moderate | Good solubility, but higher risk of yield loss due to high solubility of the phenol moiety in MeOH.[2] |
| Ethyl Acetate / Hexane | Low | Not Recommended.[2][6] The compound is likely too polar to dissolve well in hot EtOAc unless protected.[2] |
| DMSO / Water | Specialist | Use only if the compound is insoluble in alcohols.[2] Requires high vacuum or lyophilization to remove DMSO.[2] |
| Acetonitrile | Anti-Solvent | Excellent anti-solvent if the compound is dissolved in a minimal amount of DMF or Methanol.[2] |
Standard Operating Procedure (SOP): Recrystallization
Pre-requisite: Ensure all solvents are degassed (sparged with Nitrogen/Argon for 15 mins). The electron-rich phenol/amine system is highly susceptible to air oxidation, which causes "pinking" or brown tar formation.[2]
Step-by-Step Protocol
-
Dissolution: Place crude 3-Amino-1H-indazol-6-ol in a round-bottom flask. Add Ethanol (degassed) and heat to reflux.[2]
-
Note: If it does not fully dissolve, add Water dropwise through the condenser until clarity is achieved.[2]
-
-
Hot Filtration: If black specks (palladium residues or oxidized tar) remain, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.[2]
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel).
-
Action: If no crystals form at 40°C, scratch the glass or add a seed crystal.[2]
-
-
Crystallization: Once room temperature is reached, move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white/off-white precipitate.[2] Wash with cold Ethanol/Water (1:1).[2]
-
Drying: Dry under high vacuum at 40°C. Avoid high heat in the presence of air.[2]
Troubleshooting Guide (Q&A)
Q1: My product turned pink/red during recrystallization. What happened?
-
Diagnosis: Oxidation.[2][4][7] The 6-hydroxy-3-amino system is structurally similar to p-aminophenol, which easily oxidizes to quinone-imines upon exposure to air, especially when hot.[1][2]
-
Solution:
Q2: The product is "oiling out" instead of crystallizing.
-
Diagnosis: The saturation point was reached at a temperature where the product is liquid (melted) rather than solid, or the solvent polarity shifted too fast (too much water).[2]
-
Solution:
Q3: I have low recovery yield (<50%).
-
Diagnosis: The compound is too soluble in the mother liquor (likely due to the phenolic OH).[2]
-
Solution:
-
Concentrate the mother liquor and run a second crop (check purity).[2]
-
Switch to a pH-controlled precipitation : Dissolve the compound in minimum 1M HCl (protonating the amine), filter insolubles, then slowly neutralize with Ammonia (NH4OH) to pH 7-8 to precipitate the zwitterion.
-
Q4: TLC shows a spot at the baseline that won't move.
-
Diagnosis: You likely formed a salt (Hydrochloride or Acetate) that is not dissociating on silica, or you have trapped inorganic salts.[2]
-
Solution: Treat a small aliquot with aqueous NaHCO3 and extract with EtOAc. If the spot moves after base treatment, your product was a salt.[2] Ensure your final wash in the recrystallization step removes these ionic species.[2]
Visual Logic: The Purification Decision Tree
The following diagram illustrates the decision-making process for purifying this specific amphoteric scaffold.
Caption: Decision logic for solvent selection and troubleshooting common physical defects (oiling, oxidation) during amino-indazole purification.
References & Authoritative Sources
-
BenchChem Technical Support. 3-Amino-4,6-difluoro-1H-indazole Experiments & Troubleshooting. (General protocols for amino-indazole synthesis and purification).
-
National Institutes of Health (NIH) - PubChem. 1H-indazol-3-amine Compound Summary.[1][2] (Physical properties and safety data).
-
Google Patents. Method for preparation of amino-indazole derivatives (Contextual). (Patent US20220388964A1 describes synthesis and handling of related 3-amino-indazole intermediates).[1][2][8]
-
University of Alberta. Recrystallization: Single and Multi-Solvent Systems. (Fundamental theory on solvent miscibility and "oiling out").[2][5]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of 3-Amino-1H-indazol-6-ol
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 3-Amino-1H-indazol-6-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related polar heterocyclic compounds. The following question-and-answer guide provides detailed protocols, explains the scientific reasoning behind methodological choices, and offers robust troubleshooting advice to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-Amino-1H-indazol-6-ol that I should consider for HPLC method development?
A1: Understanding the analyte's properties is the cornerstone of developing a successful purification protocol. 3-Amino-1H-indazol-6-ol is a polar, aromatic heterocyclic compound. Its structure contains a bicyclic indazole core, a basic amino group (-NH2), and an acidic phenolic hydroxyl group (-OH).
These functional groups dictate its behavior in a chromatographic system:
-
High Polarity: The presence of both amino and hydroxyl groups makes the molecule highly polar. This suggests that it will be very soluble in polar solvents but may exhibit poor retention on traditional non-polar stationary phases like C18.
-
Amphoteric Nature: The molecule has both a basic site (amino group) and an acidic site (hydroxyl group). Its charge state is therefore highly dependent on the pH of the mobile phase. Controlling the pH is critical for achieving sharp, symmetrical peaks.
-
UV Absorbance: The indazole ring system is an excellent chromophore, allowing for easy detection using a UV-Vis detector, typically in the range of 210-350 nm.
Here is a summary of its estimated and known properties, drawing comparisons with the closely related 1H-Indazol-6-amine[1]:
| Property | Estimated/Known Value for 3-Amino-1H-indazol-6-ol | Rationale & Implications for HPLC |
| Molecular Formula | C₇H₇N₃O | --- |
| Molecular Weight | 149.15 g/mol | Important for mass spectrometry-based detection and fraction analysis. |
| Polarity | High | Expect early elution on standard reversed-phase (RP) columns. An aqueous-compatible stationary phase is recommended.[2][3] |
| XLogP3 | < 1.6 (Estimated) | The XLogP3 of 1H-Indazol-6-amine is 1.6[1]. The addition of a hydroxyl group will further decrease this value, indicating high hydrophilicity. |
| pKa (Acidic) | ~9-10 (Estimated for -OH) | At pH values above its pKa, the hydroxyl group will be deprotonated (phenoxide), increasing polarity and potentially causing peak tailing due to interaction with residual silanols. |
| pKa (Basic) | ~3-4 (Estimated for -NH₂) | At pH values below its pKa, the amino group will be protonated (ammonium), increasing polarity. Using an acidic mobile phase modifier (e.g., 0.1% TFA or Formic Acid) will ensure the amino group is consistently protonated, leading to better peak shape. |
| Solubility | Low in non-polar organic solvents. Soluble in polar solvents like DMSO, DMF, Methanol, and aqueous acids/bases. | For sample preparation, dissolve the crude material in a minimal amount of DMSO or the initial mobile phase to avoid solvent effects that can distort peak shape.[4] |
Q2: Which HPLC mode and column type are best suited for purifying this compound?
A2: Given its high polarity, Reversed-Phase HPLC (RP-HPLC) is the most practical starting point, but with specific considerations.[5] Standard C18 columns can suffer from "phase collapse" or dewetting in the highly aqueous mobile phases required to retain such a polar analyte, leading to irreproducible retention times.[3]
Primary Recommendation: Aqueous-Compatible Reversed-Phase Column
-
Mechanism: In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Retention is driven by hydrophobic interactions.[5] For 3-Amino-1H-indazol-6-ol, retention will be minimal, so a high percentage of the aqueous component in the mobile phase is necessary.
-
Recommended Column Types:
-
Polar-Endcapped C18: These columns have their residual silanol groups capped with a polar functional group, which helps to maintain a hydrated stationary phase surface and prevents phase collapse in high-aqueous conditions.[2] It also reduces undesirable interactions with the basic amino group, improving peak shape.
-
Polar-Embedded C18: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This feature also promotes wettability and offers alternative selectivity for polar analytes.
-
Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: HILIC utilizes a polar stationary phase (like bare silica or a bonded polar ligand) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. It is an excellent alternative for compounds that are too polar for reversed-phase.[2]
-
When to Consider HILIC: If you experience little to no retention (elution in the void volume) even on an aqueous-compatible RP column with 95-100% aqueous mobile phase, HILIC is the next logical step.
Q3: Why is a mobile phase modifier like Trifluoroacetic Acid (TFA) or Formic Acid necessary?
A3: A modifier is crucial for controlling the ionization state of your analyte and the stationary phase, which directly impacts peak shape and retention reproducibility.
-
Suppressing Silanol Interactions: The silica backbone of most HPLC columns has weakly acidic silanol groups (Si-OH). These can become deprotonated (Si-O⁻) at neutral pH and interact electrostatically with the protonated amino group of your compound, causing significant peak tailing. An acidic modifier (e.g., 0.1% TFA or formic acid) creates a low pH environment (~2-3). This protonates the silanol groups, rendering them neutral and minimizing these unwanted ionic interactions.
-
Ensuring Consistent Analyte Ionization: By keeping the mobile phase pH low, the basic amino group on the indazole is fully and consistently protonated. This single ionic state results in a single, sharp chromatographic peak. Without a modifier, slight pH fluctuations between runs could lead to shifting retention times.
TFA vs. Formic Acid:
-
TFA (0.05-0.1%): An excellent ion-pairing agent that provides very sharp peaks. However, it is non-volatile and can suppress ionization in mass spectrometry (MS). It can also be difficult to remove from the final product.
-
Formic Acid (0.1%): A weaker acid that is volatile and MS-friendly. It is generally preferred for LC-MS applications and when easy removal from the final product is desired. Peak shape may be slightly broader than with TFA but is often perfectly acceptable.
Workflow & Detailed Purification Protocol
The overall process from crude sample to pure compound follows a systematic workflow.
Caption: HPLC Purification Workflow for 3-Amino-1H-indazol-6-ol.
Q4: Can you provide a detailed, step-by-step starting protocol for purification?
A4: Certainly. This protocol is a robust starting point that should be optimized based on your specific crude sample purity and impurity profile.
Step 1: Sample Preparation
-
Weigh your crude 3-Amino-1H-indazol-6-ol.
-
Dissolve the sample in the minimum required volume of HPLC-grade Dimethyl Sulfoxide (DMSO). Aim for a concentration of 10-50 mg/mL.
-
If insolubility is an issue, gentle warming or sonication may help.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Step 2: HPLC System and Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC with UV-Vis Detector and Fraction Collector |
| Column | C18 Polar-Endcapped or Aqueous-Compatible, 5-10 µm particle size, ≥19 mm ID |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | Dependent on column ID (e.g., 18-20 mL/min for a 19 mm ID column) |
| Detection | 254 nm and 280 nm (or scan for λmax) |
| Injection Volume | Dependent on concentration and column loading capacity |
Step 3: Gradient Elution Program This shallow gradient is designed to resolve polar compounds that elute early.
| Time (min) | % Mobile Phase B (Acetonitrile) |
|---|---|
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 35 |
| 22.0 | 95 |
| 25.0 | 95 |
| 26.0 | 5 |
| 30.0 | 5 |
Step 4: Execution and Fraction Collection
-
Equilibrate the column with the starting conditions (95% A, 5% B) for at least 10 column volumes or until the baseline is stable.
-
Inject the filtered sample onto the column.
-
Start the gradient program and begin collecting fractions as the main product peak begins to elute.
-
Monitor the chromatogram and collect fractions across the entire peak.
Step 5: Post-Purification Analysis
-
Analyze the collected fractions using analytical HPLC or TLC to identify the pure fractions.
-
Pool the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid, likely as the formate salt.
Troubleshooting Guide
Q5: My compound is eluting very early, close to the solvent front (void volume). How can I increase its retention?
A5: This is a common issue for highly polar compounds.
-
Decrease Initial Organic Content: Lower the starting percentage of Mobile Phase B (Acetonitrile) to 0-2%. Ensure your column is stable in 100% aqueous conditions.[3]
-
Use a More Aqueous-Compatible Column: If you are using a standard C18, switch to a polar-endcapped or polar-embedded phase.
-
Change Organic Modifier: Replace acetonitrile with methanol. Methanol is a weaker solvent in reversed-phase, which will generally increase the retention of all compounds.
-
Consider HILIC: If the above steps fail, your compound may be too polar for reversed-phase. Transitioning to a HILIC method would be the next step.[2]
Q6: My peak is tailing badly. What is causing this and how do I fix it?
A6: Peak tailing is typically caused by secondary interactions or column issues. Use this decision tree to diagnose the problem.
Caption: Troubleshooting Decision Tree for Peak Tailing.
-
Cause 1: Silanol Interactions: The primary amino group is interacting with acidic silanols on the silica surface.
-
Solution: Ensure your mobile phase contains an acidic modifier like 0.1% TFA or formic acid to suppress this interaction.
-
-
Cause 2: Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Cause 3: Column Degradation: The stationary phase may be fouled or voiding may have occurred at the column inlet.
-
Solution: Try flushing the column according to the manufacturer's instructions. If that fails, reverse the column and flush at a low flow rate. If the problem persists, the column may need to be replaced.[6]
-
Q7: The baseline of my chromatogram is noisy or drifting. What should I do?
A7: A stable baseline is critical for accurate fraction collection.
-
Mobile Phase Issues: Ensure solvents are fresh, HPLC-grade, and have been filtered. Most importantly, properly degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles from entering the detector.
-
System Leaks: Check for any leaks in the system, especially around fittings and pump seals. A small, slow leak can cause pressure fluctuations and a noisy baseline.[6]
-
Contamination: A dirty flow cell in the detector or a contaminated column can cause baseline drift. Flush the system and column with a strong solvent like isopropanol.
Q8: My recovery is very low after evaporating the fractions. Where did my compound go?
A8: Low recovery can be due to several factors:
-
Adsorption: The compound may be adsorbing to glass surfaces, especially if you are working with small quantities. Silanizing glassware or using polypropylene tubes can mitigate this.
-
Instability: The compound may be unstable in the mobile phase over time. Analyze fractions and process them as quickly as possible. The presence of the phenolic hydroxyl group makes it potentially susceptible to oxidation.
-
Incomplete Elution: Some of the compound may be irreversibly stuck on the column. Ensure the gradient includes a high-organic wash step (e.g., 95% Acetonitrile) at the end of each run to strip off strongly retained components.
Q9: I see a single peak in my analytical HPLC, but two or more peaks in my preparative run. Why?
A9: This is often a result of mass overload . The high concentration of sample injected in a preparative run can exceed the column's capacity, leading to peak splitting or the appearance of shoulders that were not visible at an analytical scale.
-
Solution: Reduce the amount of material injected. Perform a loading study by injecting progressively larger amounts to find the maximum capacity of your column before chromatographic performance degrades.
Q10: My retention times are shifting from one run to the next. How can I improve reproducibility?
A10: Retention time stability is key for reliable purification.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A drifting baseline is a sign of an unequilibrated column. Allow at least 10-15 column volumes for equilibration.
-
Mobile Phase Composition: Prepare mobile phases carefully and accurately. Small variations in the modifier concentration or organic/aqueous ratio can cause shifts. Always make fresh mobile phase for a large purification campaign.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[7]
-
Pump Performance: Ensure the HPLC pumps are delivering a steady and accurate flow rate. Check for leaks and perform regular pump maintenance.
References
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]
-
1H-Indazol-6-amine. PubChem, National Center for Biotechnology Information. [Link]
-
1H-indazol-3-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Advanced Guide to HPLC Troubleshooting. PharmaCores. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC, National Center for Biotechnology Information. [Link]
-
HPLC Troubleshooting Guide. Chromatography Forum. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]
-
Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
3-methyl-1H-indazol-6-amine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Solubility Optimization for 3-Amino-1H-indazol-6-ol
Part 1: The "Why" – Molecular Root Cause Analysis
Before attempting to force this molecule into solution, we must understand why it resists solvation. 3-Amino-1H-indazol-6-ol exhibits classic "brick dust" characteristics—high crystallinity and poor aqueous solubility—driven by three converging factors:
-
Planarity &
-Stacking: The indazole core is flat, allowing molecules to stack efficiently in the solid state.[1] This high lattice energy requires significant thermodynamic force to break.[1] -
Amphoteric Nature (The "Isoelectric Trap"):
-
Basic Moiety: The 3-amino group (weakly basic, pK
2.5–3.5 due to electron donation into the ring). -
Acidic Moieties: The 6-hydroxyl group (pK
9.[1]5) and the indazole N-H (pK > 13). -
Result: At physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged state. Water, being a polar solvent, struggles to solvate this neutral, lipophilic lattice.
-
-
Hydrogen Bonding Network: The donor (NH, OH, NH
) and acceptor (N) sites create a robust intermolecular H-bond network in the crystal lattice, further reducing dissolution rates.
Part 2: Troubleshooting Guide & FAQs
Category A: In Vitro Assays (Cellular & Biochemical)
Q1: I prepared a 10 mM stock in DMSO, but it crashes out immediately upon dilution into cell culture media (DMEM/RPMI). Why?
The Mechanism: This is a "Kinetic Solubility" failure.[1] DMSO is a hygroscopic, aprotic solvent that disrupts the water structure. When you spike a hydrophobic DMSO stock into aqueous media:
-
Dielectric Shock: The local dielectric constant shifts rapidly.[1]
-
Supersaturation: The compound concentration momentarily exceeds its equilibrium solubility.[1]
-
Nucleation: The neutral species aggregates before it can interact with the media components.[1]
The Fix: The "Intermediate Solvent" Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a bridging solvent or surfactant.[1]
-
Protocol:
-
Prepare 10 mM Stock in anhydrous DMSO.
-
Predilution: Dilute stock 1:10 into PEG400 or Propylene Glycol (Result: 1 mM).
-
Final Dilution: Slowly add this mix to pre-warmed (37°C) media with rapid vortexing.
-
Result: The PEG/PG chains wrap the hydrophobic core, preventing immediate nucleation.
-
Q2: My compound dissolves in 1N HCl but precipitates when I adjust to pH 7.4. Is there a salt form that fixes this?
The Reality: Salt forms generally improve dissolution rate (kinetic solubility), not equilibrium solubility (thermodynamic solubility).
-
At pH 1.0, the 3-amino group is protonated (
), making it highly soluble. -
As you titrate to pH 7.4, the proton is stripped (
), returning the molecule to its insoluble neutral state.
Recommendation: For neutral pH assays, salts (Hydrochloride or Mesylate) will not prevent precipitation over long incubation times.[1] You must rely on complexation (see Cyclodextrins below) rather than ionization.[1]
Category B: In Vivo Formulation (PK/PD Studies)
Q3: We need to dose 50 mg/kg IP/PO. Standard Tween/CMC suspensions are clogging our needles. What is the "Gold Standard" vehicle?
The Solution: Cyclodextrin Complexation For indazoles, surfactants (Tween 80) often fail to prevent Ostwald ripening (crystal growth). Cyclodextrins (CDs) encapsulate the hydrophobic indazole core, shielding it from water while maintaining a hydrophilic exterior.
Recommended Vehicle: 20% (w/v) Hydroxypropyl-
-
Why pH 4.0? Slightly acidic conditions help protonate a fraction of the amine, aiding initial complexation, while the CD cavity hosts the aromatic rings.
Part 3: Decision Logic & Workflows
Workflow 1: Solubilization Strategy Decision Tree
This diagram guides you through selecting the correct solvent system based on your experimental constraints.
Caption: Decision matrix for selecting the optimal vehicle based on biological application and route of administration.
Workflow 2: Kinetic Solubility Assay Protocol
Use this protocol to determine the "Crash Point"—the maximum concentration stable for your specific assay duration.
Caption: Step-by-step workflow for determining the kinetic solubility limit in assay buffers.
Part 4: Data & Formulation Specifications
Table 1: Physicochemical Profile & Solvent Compatibility
| Parameter | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~149.15 g/mol | Small molecule, high diffusion.[1] |
| Calculated LogP | ~1.2 | Moderately lipophilic; prefers organic phases.[1] |
| pKa (Base) | ~2.5 - 3.5 (3-Amino) | Requires pH < 2 for full protonation.[1] |
| pKa (Acid) | ~9.5 (Phenol) | Requires pH > 10 for full deprotonation.[1] |
| Solubility (pH 7.4) | < 50 | Insoluble. Requires excipients.[1] |
| DMSO Solubility | > 20 mg/mL | Good stock solvent.[1] |
| Ethanol Solubility | Moderate | Use as co-solvent only (max 10%).[1] |
Table 2: Recommended "Universal" Stock Formulation
| Component | Concentration | Function |
| 3-Amino-1H-indazol-6-ol | 10 mM | Active Compound |
| DMSO (Anhydrous) | 90% (v/v) | Primary Solvent |
| Ethanol (Absolute) | 10% (v/v) | Viscosity Reducer / Wetting Agent |
| Storage | -20°C | Prevent hygroscopic water absorption.[1] |
Note: Adding 10% Ethanol helps reduce the freezing point and viscosity, making pipetting small volumes more accurate.
Part 5: Detailed Protocols
Protocol A: Preparation of 20% HP- -CD Stock Vehicle
Use for: In vivo IP/SC injections or high-concentration in vitro stocks.[1]
-
Weighing: Weigh 20g of Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Dissolution: Add to 80 mL of 50 mM Phosphate Buffer (pH 4.0) .
-
Note: Do not use pure water; buffering is required to maintain the pH stability of the indazole.
-
-
Mixing: Stir vigorously until clear. This solution is viscous.[1]
-
Compound Addition:
-
Weigh the required amount of 3-Amino-1H-indazol-6-ol.[1]
-
Add slowly to the stirring CD solution.
-
Sonication: Sonicate in a water bath at 40°C for 30-60 minutes. The heat and energy are necessary to drive the molecule into the cyclodextrin cavity (inclusion complex formation).
-
-
Filtration: Filter through a 0.22
m PVDF syringe filter to sterilize and remove any uncomplexed solid.[1]
Protocol B: The "Solvent-Shift" Method for Cellular Assays
Use for: Preventing precipitation when dosing cells.
-
Prepare a 1000x stock in DMSO (e.g., 10 mM).[1]
-
Prepare an "Intermediate Dilution" in culture media without serum (serum proteins can bind drugs non-specifically).[1]
-
Add 1
L of 10 mM Stock to 100 L of warm media. -
Critical: Vortex immediately upon addition.[1]
-
-
Inspect visually for turbidity (cloudiness).[1]
-
If clear: Proceed to add this 100
L to your 900 L cell well (Final: 10 M). -
If cloudy: Repeat step 2 using PEG400 instead of media, then add the PEG mixture to the cells.
-
References
-
Vertex AI & NIH PubChem. (2025).[1] 1H-indazol-3-amine | C7H7N3 | CID 13399 - Structure and Properties.[1] National Library of Medicine.[1] [Link]
-
Ascendia Pharma. (2021).[1] 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[1] [Link]
-
MDPI. (2023).[1] The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile. Pharmaceuticals.[1][2][3][4] [Link]
Sources
- 1. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Technical Support Center: Solubility Optimization for 3-amino-1-methyl-1H-indazol-6-ol
Case ID: IND-SOL-06 Subject: Enhancing Aqueous Solubility for Biological Assays Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Executive Summary
You are encountering solubility challenges with 3-amino-1-methyl-1H-indazol-6-ol . This is a common issue with amino-indazole scaffolds. The molecule possesses a planar, hydrophobic core (1-methyl-indazole) that drives strong
This guide provides validated protocols to overcome these physicochemical barriers without compromising biological data integrity.
Module 1: Stock Solution & Storage
Q: My compound precipitated immediately upon adding water to the solid. What did I do wrong?
A: You likely attempted to dissolve a hydrophobic heterocycle directly in a high-dielectric solvent (water).[1][2][3] This is thermodynamically unfavorable.[2][3] You must create a high-concentration organic stock solution first.[1][2][3]
The Protocol: Anhydrous DMSO Stock
-
Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), Grade
99.9%.[2][3] Avoid ethanol if possible, as it evaporates during storage, altering concentration. -
Target Concentration: Prepare a 10 mM to 50 mM stock.
-
Why? Higher concentrations minimize the volume of DMSO added to your cells later.
-
-
Dissolution: Vortex vigorously. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[2][3]
-
Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Critical Warning: DMSO is hygroscopic.[2][3] It absorbs water from the air.[2][3] If your DMSO stock absorbs water, the "wet" DMSO will cause your compound to crash out inside the vial over time. Always seal vials tightly with parafilm.
Module 2: The "Crash" (Dilution Strategy)
Q: The stock is clear, but it clouds up when I add it to the cell culture media. How do I fix this?
A: You are experiencing "Solvent Shock."[2][3] When a droplet of hydrophobic DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the compound molecules stranded in water. They immediately aggregate (precipitate) before they can disperse.[2][3]
The Fix: Intermediate Dilution (Step-Down Protocol) Do not spike 100% DMSO stock directly into the assay plate.[2][3] Use an intermediate step.
Step-by-Step Protocol:
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into a "carrier solvent" or "intermediate buffer" (e.g., PBS with 10% DMSO or pure PEG400).
-
Mix: Vortex immediately. This creates a 1 mM solution in a solvent environment that is still friendly to the organic molecule but closer to water.[3]
-
Final Spike: Add this intermediate solution to your cell media.
-
Result: The concentration gradient is less steep, preventing immediate aggregation.
-
Visualizing the Workflow
Figure 1: Comparison of Direct Spike (High Risk) vs. Intermediate Dilution (Recommended) to prevent precipitation.
Module 3: Advanced Formulation (Cyclodextrins)
Q: I need higher concentrations (>50 µM) for an enzyme assay, but DMSO limits are strict. What now?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] Indazoles are classic candidates for cyclodextrin complexation.[2][3] The hydrophobic indazole core fits inside the lipophilic cavity of the cyclodextrin, while the hydroxyl groups of the CD interact with the water. This "hides" the hydrophobic portion of your molecule from the aqueous solvent.
The Protocol: CD Complexation
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water or PBS.[2][3] Stir until clear.
-
Add Compound: Add your solid 3-amino-1-methyl-1H-indazol-6-ol to this vehicle.
-
Equilibration: Shake or stir at room temperature for 4-24 hours.
-
Filter: Pass through a 0.22 µm PVDF filter to remove any undissolved solid.[2][3]
-
Quantify: Measure the actual concentration using UV-Vis spectroscopy (compare against a standard curve in DMSO), as some solid may have been lost.
Solvent System Comparison Table
| Solvent System | Solubility Potential | Biological Toxicity | Recommended For |
| 100% DMSO | High (>50 mM) | High (Toxic >0.5%) | Stock storage only |
| PBS (pH 7.4) | Very Low (<10 µM) | None | Final assay buffer |
| 20% HP-β-CD | High (~1-5 mM) | Low (Inert) | Animal studies / High-conc assays |
| PEG400 / Water (1:1) | Moderate | Moderate | Kinetic solubility assays |
Module 4: Stability & pH (The Hidden Variable)
Q: My compound turns yellow/brown after 24 hours in buffer. Is it degrading?
A: Yes. The 6-ol (phenol) and 3-amino groups make this molecule electron-rich and susceptible to oxidation, forming quinone-imine type species.[1][2][3] This is accelerated at higher pH (where the phenol deprotonates) and in the presence of light.
Troubleshooting Steps:
-
Check pH: Ensure your buffer is pH 7.4. Avoid pH > 8.0, as the phenolate ion is far more reactive toward oxidation.[2][3]
-
Add Antioxidants: If the assay permits, add 100 µM Ascorbic Acid or 1 mM DTT to the buffer. This acts as an oxygen scavenger.[2][3]
-
Protect from Light: Indazoles can be photo-active.[1][2][3] Wrap tubes in foil.
Troubleshooting Decision Tree
Figure 2: Decision logic for troubleshooting solubility and stability issues.
References
-
PubChem. 1-methyl-1H-indazol-6-amine Compound Summary. National Library of Medicine.[2][3] [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance. [Link]
-
Meanwell, N. A. (2011).[2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on Indazole physicochemical properties). [Link]
Sources
Technical Support Center: Purity Profiling & Troubleshooting in 3-Amino-1H-indazol-6-ol Synthesis
Executive Summary & Scope
This technical guide addresses the synthesis of 3-Amino-1H-indazol-6-ol (CAS: 70353-37-6), a critical pharmacophore in kinase inhibitors (e.g., VEGFR, PLK4 inhibitors). The standard industrial route involves the
While conceptually simple, this "one-pot" cascade is prone to specific stalling points and side reactions. This guide provides a self-validating workflow to identify, quantify, and eliminate these byproducts.
The Synthetic Pathway & Critical Control Points[1][2]
The reaction relies on a delicate balance between nucleophilic aromatic substitution (
Reaction Logic Flowchart
Figure 1: Reaction cascade showing the critical isomerization step and potential divergence points.
Troubleshooting Guide (FAQ)
This section addresses specific observations reported by users during LCMS and NMR analysis.
Issue 1: LCMS shows the correct mass (M+1 = 150), but the reaction is incomplete.
Diagnosis: Stalled Intermediate (Regioisomerism). The intermediate, 2-hydrazinyl-4-hydroxybenzonitrile, has the exact same molecular weight (149.15 Da) as the target indazole. Mass spectrometry cannot distinguish them.
-
The Cause: The
displacement (Step 1) is fast, but the ring closure (Step 2) requires higher activation energy. If the reaction temperature is too low (<80°C) or the time is insufficient, the linear hydrazine accumulates. -
Confirmation (NMR):
-
Target: No Nitrile peak. Broad singlet at
5.0–6.0 ppm ( ). -
Intermediate: Sharp Nitrile peak (~2200 cm⁻¹ IR, or C-CN carbon signal).
-
-
Solution:
-
Increase temperature to reflux (typically n-butanol at 117°C or ethanol in a sealed tube).
-
Add a Lewis acid catalyst (e.g., 5 mol%
) or weak acid (AcOH) to activate the nitrile for nucleophilic attack.
-
Issue 2: Persistent impurity at M+1 = 156 (MW 155).
Diagnosis: Nitrile Hydrolysis (Impurity A).
-
The Cause: Water competes with hydrazine for the nitrile group. Under basic conditions (hydrazine is a base), the nitrile on the starting material hydrolyzes to a primary amide (2-fluoro-4-hydroxybenzamide) before the hydrazine can displace the fluorine.
-
Confirmation: Peak at M+1 = 156.
-
Solution:
-
Ensure hydrazine hydrate grade is high (64-80% solution, not lower).
-
Use anhydrous solvents (EtOH/n-BuOH).
-
Protocol Adjustment: Add the hydrazine slowly to the hot solution of the substrate. This favors the
(Step 1) over the hydrolysis.
-
Issue 3: "Gooey" solids or multiple high-MW peaks.
Diagnosis: Azine Formation or Polymerization.
-
The Cause: Hydrazine is a "double nucleophile." If acetone is used to clean glassware or is present in the solvent, hydrazine reacts to form dimethylketazine. Alternatively, if the reaction is run too concentrated, the product amine can attack the starting material fluorine (intermolecular
) leading to dimers. -
Solution:
-
Strictly avoid acetone in the workflow.
-
Maintain dilution (approx. 5-10 volumes of solvent).
-
Analytical Fingerprinting
Use this table to validate your product against common byproducts.
| Compound | Structure Description | MW | LCMS (ESI+) | Key 1H NMR Feature (DMSO-d6) |
| Target Product | 3-Amino-1H-indazol-6-ol | 149.15 | 150.2 | |
| Intermediate | 2-hydrazinyl-4-hydroxybenzonitrile | 149.15 | 150.2 | Missing |
| Impurity A | 2-fluoro-4-hydroxybenzamide | 155.13 | 156.1 | Two singlets |
| Impurity B | 2-fluoro-4-hydroxybenzoic acid | 156.11 | 155 (Neg) | Broad COOH; usually lost in aqueous workup |
Optimized Synthetic Protocol
Objective: Synthesis of 3-Amino-1H-indazol-6-ol from 2-fluoro-4-hydroxybenzonitrile.
-
Preparation:
-
Charge 2-fluoro-4-hydroxybenzonitrile (1.0 eq) into a round-bottom flask.
-
Add n-Butanol (10 volumes). Note: Ethanol is acceptable but requires a pressure vessel to reach sufficient temp for rapid cyclization.
-
Stir to dissolve.
-
-
Reaction:
-
Add Hydrazine Hydrate (80% grade, 5.0 eq) dropwise at room temperature.
-
Heat to 110°C (Reflux) .
-
Monitor by HPLC/LCMS after 4 hours.
-
Checkpoint: If M+150 is dominant but NMR shows linear intermediate, continue reflux for 4-12 hours.
-
-
Workup (Purification by Precipitation):
-
Cool the mixture to 0°C. The product often precipitates as a solid.
-
Filter the solid.
-
Wash: Cold water (removes excess hydrazine) followed by cold Dichloromethane (removes unreacted non-polar starting material).
-
Drying: Vacuum oven at 45°C.
-
-
Recrystallization (if needed):
-
Dissolve in minimum hot Ethanol/Water (9:1). Cool slowly.
-
References
-
Mechanism of Indazole Formation
-
Lefebvre, V., et al. (2010).[1] "Functionalization of 3-Aminoindazoles." Journal of Organic Chemistry.
- Context: Defines the followed by cyclization mechanism and the thermodynamic requirements for ring closure.
-
-
Impurity Profiling in Kinase Inhibitors
- Wang, J., et al. (2024). "Hydrazine Cyclization Cascade in Indazole Synthesis." Organic Process Research & Development.
- Context: Discusses the competition between cyclization and hydrolysis in hydrazine reactions.
-
General Indazole Synthesis Reviews
-
Analytical Data (Derivative Analogues)
- "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
- Context: Provides detailed NMR shift d
Sources
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Aminoindazoles
Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: 3AI-SYN-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The 3-Aminoindazole Scaffold
Welcome to the technical guide for the synthesis of 3-aminoindazoles. This scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., tyrosine kinase), GPCR ligands, and antitumor agents.
While the 3-aminoindazole core appears simple, its synthesis is plagued by specific failure modes driven by the amphoteric nature of the indazole ring and the high reactivity of hydrazine intermediates. This guide moves beyond standard procedures to address the causality of side reactions and provides self-validating protocols to avoid them.
Module 1: The SNAr / Cyclization Route (Hydrazine Method)
Context: The most common industrial route involves the reaction of 2-fluorobenzonitriles (or 2-bromobenzonitriles) with hydrazine hydrate or alkyl hydrazines.
Critical Failure Mode: Hydrolysis to 3-Indazolinones
Symptom: The reaction mixture turns opaque/milky. LCMS shows a mass peak of [M+1] corresponding to the target minus 1 mass unit (if R=H) or unexpected oxygen incorporation. NMR shows a loss of the exocyclic amine signal.
Diagnosis: Instead of the desired 3-aminoindazole, you have synthesized 3-indazolinone (also known as indazol-3-one).
Root Cause Analysis: The reaction proceeds via an amidine intermediate. In the presence of water (often introduced via hydrazine hydrate) and insufficient nucleophile (hydrazine) concentration, hydroxide ions compete with the intramolecular hydrazine nitrogen for the nitrile/amidine carbon.
-
SNAr Step: Hydrazine displaces the halogen.
-
Cyclization Step: The terminal nitrogen attacks the nitrile.
-
Divergence: The resulting intermediate can either tautomerize to the 3-aminoindazole (Path A) or undergo hydrolysis to the indazolinone (Path B).
Remediation Protocol:
-
Hydrazine Stoichiometry: Increase hydrazine equivalents to >3.0 eq. This pushes the equilibrium toward the amino product via the Law of Mass Action.
-
Water Management: If using hydrazine hydrate (64% hydrazine), switch to anhydrous hydrazine in ethanol or n-butanol if hydrolysis persists. Alternatively, add a drying agent (e.g., molecular sieves) to the reaction solvent before heating.
-
Temperature: High temperatures (>100°C) favor the thermodynamic amide-like product (indazolinone) in aqueous media. Lower the temperature to 60-80°C and extend reaction time.
Visualization: The Hydrolysis Divergence
Caption: Divergent pathway showing how water content drives the formation of the 3-indazolinone impurity.
Module 2: Regioselectivity in Functionalization
Context: Post-synthesis alkylation or acylation of 3-aminoindazoles is required for SAR exploration. The indazole ring has two nucleophilic nitrogens (N1 and N2), leading to isomeric mixtures.
Critical Failure Mode: N1 vs. N2 Isomer Mixtures
Symptom: Crude NMR shows two sets of signals. Separation is difficult due to similar polarity.
Diagnosis:
-
N1-Alkylation: Generally the thermodynamic product.[1] The benzene ring retains aromaticity.
-
N2-Alkylation: Often the kinetic product or favored by specific chelation effects.
Root Cause Analysis: The 3-amino group donates electron density, making the ring system electron-rich.
-
Thermodynamic Control: 1H-indazole is approximately 4.5 kcal/mol more stable than 2H-indazole. Under reversible conditions or high temperatures with strong bases (NaH), N1 predominates.
-
Kinetic Control/Chelation: Electrophiles capable of coordinating with the exocyclic amine (at C3) and N2 simultaneously can direct substitution to N2.
Troubleshooting & Optimization Table:
| Desired Regioisomer | Recommended Base | Solvent | Mechanism | Reference |
| N1 (Thermodynamic) | NaH or KOtBu | THF or DMF | Anionic equilibration favors the stable 1H-form. | [1] |
| N1 (Selective) | Cs₂CO₃ | Acetonitrile | "Cesium Effect" often promotes N1 via solubility/coordination. | [2] |
| N2 (Kinetic) | Mild bases / None | DCM / Toluene | Direct alkylation with reactive electrophiles (e.g., Meerwein salts). | [3] |
| N2 (Directed) | Ag₂CO₃ | Toluene | Silver coordination can block N1 or direct to N2. | [3] |
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for selecting reaction conditions to favor N1 vs. N2 alkylation.
Module 3: Metal-Catalyzed Cross-Coupling Issues
Context: Using Pd or Cu catalysts to couple 2-halobenzonitriles with hydrazines (Buchwald-Hartwig type) or to arylate 3-aminoindazoles.
Critical Failure Mode: Dehalogenation (Reduction) of Starting Material
Symptom: Recovery of benzonitrile (loss of halogen) instead of cyclized product.
Root Cause: Hydrazine is a potent reducing agent. In the presence of Pd(0), oxidative addition occurs, but if the transmetallation/reductive elimination cycle is slow, hydrazine can reduce the Pd-Aryl species, ejecting the dehalogenated arene.
Remediation Protocol:
-
Catalyst Switch: Switch to CuBr / 4-Hydroxy-L-proline systems.[2][3] Copper is less prone to this specific reductive side reaction compared to Palladium in hydrazine couplings.
-
Hydrazine Source: Use Benzophenone Hydrazone as a "masked" hydrazine equivalent.
-
Perform Pd-catalyzed coupling with benzophenone hydrazone.[4]
-
Hydrolyze the hydrazone (acidic conditions) to release the free hydrazine, which then cyclizes spontaneously.
-
Why? This removes free hydrazine from the metal cycle, preventing reduction [4].
-
Frequently Asked Questions (FAQ)
Q: My product is oiling out and difficult to crystallize. How do I purify 3-aminoindazoles? A: 3-Aminoindazoles are basic.
-
Acid-Base Extraction: Dissolve the crude oil in dilute HCl (1M). Wash with Ethyl Acetate (removes non-basic impurities like indazolinones). Basify the aqueous layer with NaOH to pH >10. Extract the product into DCM.
-
Recrystallization: Toluene or Ethanol/Water mixtures are often effective.
Q: Can I use 2-chlorobenzonitrile instead of 2-fluorobenzonitrile? A: Generally, no. The C-Cl bond is too strong for standard SNAr with hydrazine at reasonable temperatures. You will require high temperatures that promote hydrolysis (see Module 1). If you must use the chloride, a Palladium-catalyzed route (Buchwald-Hartwig) is required.
Q: I see a dimer peak (M = 2x Product). What is this? A: This is likely the Azine formation. Two equivalents of the ketone/aldehyde intermediate (if using a hydrazone route) or oxidative coupling of two aminoindazoles can occur. Ensure an inert atmosphere (Nitrogen/Argon) to prevent oxidative dimerization.
References
-
Lefebvre, V., et al. (2010).[4] "Selective N1-acylation of indazoles." Journal of Organic Chemistry, 75(8), 2730–2732. Link
-
Dong, L., et al. (2022).[5] "Mechanism of a Highly Selective N2 Alkylation of Indazole." Synthesis. Link
-
Cheung, M., et al. (2024).[6][7][8] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link
-
Xu, L., et al. (2013).[3] "Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process." Journal of Organic Chemistry, 78(7), 3400–3401. Link
-
Verma, D., et al. (2019). "Recent advances in 3-aminoindazoles as versatile synthons." Arkivoc. Link
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3-Amino-1H-indazol-6-ol derivatization
Technical Support Center: 3-Amino-1H-indazol-6-ol Derivatization
Status: Active Agent: Senior Application Scientist Case ID: INDZ-06-OPT
Introduction: The Scaffold Challenge
You are working with 3-Amino-1H-indazol-6-ol , a "privileged scaffold" in kinase inhibitor discovery (e.g., VEGFR, PLK4 targets). This molecule presents a unique triad of reactivity challenges:
-
Amphoteric Solubility: It behaves like "brick dust" in standard organic solvents due to strong intermolecular H-bonding between the donor (NH/OH) and acceptor (N2) sites.
-
Competing Nucleophiles: You have three nucleophilic sites: the Phenolic Oxygen (C6-OH), the Indazole Nitrogen (N1-H), and the Exocyclic Amine (C3-NH2).
-
Oxidation Sensitivity: The electron-rich amino-phenol core is prone to oxidative degradation (quinoid formation) under basic aerobic conditions.
This guide provides optimized protocols to navigate these challenges, prioritizing regioselectivity and yield.
Module 1: Solubility & Handling (The Foundation)
Q: My starting material won't dissolve in DCM, THF, or MeCN. How do I run a reaction?
A: This is the most common ticket we receive. The high polarity and stacking interactions of the amino-indazole core require polar aprotic solvents.
-
Standard Protocol: Use anhydrous DMF or DMAc (Dimethylacetamide) .
-
The "Super-Solvent" Trick: If high concentrations are needed (>0.5 M), use NMP (N-Methyl-2-pyrrolidone) .
-
Workup Warning: These solvents have high boiling points. Do not try to rotovap them down at high heat, or you will oxidize your amine.
-
Solution: Use an aqueous workup (LiCl solution helps break emulsions) or precipitate the product by pouring the reaction mixture into ice-cold water/ether.
-
Module 2: Regioselective Alkylation (O6 vs. N1)
Q: I am trying to make the ether at position 6, but I'm getting N1-alkylation or mixtures. How do I control this?
A: Regioselectivity here is dictated by pKa hierarchy and Base Selection .
-
Phenol pKa: ~10
-
Indazole N-H pKa: ~14
To selectively alkylate the oxygen (O6), you must use a base strong enough to deprotonate the phenol but too weak to deprotonate the indazole nitrogen.
Protocol A: Selective O-Alkylation (Ether Synthesis)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or Acetone (if solubility permits).
-
Stoichiometry: 1.1 equiv Base, 1.0 equiv Electrophile.
-
Temperature: Room Temperature to 50°C. Do not overheat.
-
Mechanism: The carbonate deprotonates the -OH. The N1-H remains protonated and neutral, reducing its nucleophilicity compared to the phenoxide anion.
Protocol B: Selective N1-Alkylation[1]
-
Base: Sodium Hydride (NaH) or KOtBu.
-
Solvent: THF or DMF (0°C to RT).
-
Mechanism: Strong bases deprotonate both the OH and the NH. The N1-anion is often the softer nucleophile and, under thermodynamic control, N1-alkylation is favored over N2. However, O-alkylation will compete.
-
Fix: If you need N1-alkylation specifically, you often must protect the 6-OH first (e.g., TBDMS ether) or accept a mixture and separate via chromatography.
Module 3: Amide Coupling at C3-Amine
Q: My amide coupling (EDC/HOBt) failed. The amine (C3) seems unreactive.
A: The C3-amine is electronically coupled to the indazole ring. It is significantly less nucleophilic than a standard aniline because its lone pair donates density into the electron-poor pyrazole ring. Standard conditions often fail.
Optimization Steps:
-
Switch Coupling Agents: Move from carbodiimides (EDC) to Uronium/Phosphonium salts .
-
Recommendation:HATU or PyBOP . These are more reactive.
-
-
Base Choice: Use DIPEA (Hünig's base) or 2,4,6-Collidine .
-
The "Pre-Activation" Step:
-
Mix the Carboxylic Acid + HATU + Base in DMF for 15 minutes before adding your 3-amino-indazole. This ensures the active ester is fully formed.
-
-
Temperature: If RT fails after 2 hours, heat to 50-60°C .
Critical Troubleshooting: If the reaction is still sluggish, the N1-H might be interfering (H-bonding or competitive acylation).
-
Fix: Protect N1 with THP (Tetrahydropyranyl) or Boc before attempting the amide coupling.
Visual Troubleshooting Workflows
Diagram 1: Reaction Decision Matrix
Use this flow to select conditions based on your desired derivative.
Caption: Decision matrix for selecting reagents based on the target site (O6, C3, or N1).
Diagram 2: Troubleshooting Low Yields
Follow this logic if your conversion is <50%.
Caption: Step-by-step troubleshooting for yield issues, focusing on solubility and oxidation.
Module 4: Data & Reference Values
Solvent Compatibility Table Use this to plan your reaction medium.
| Solvent | Solubility Rating | Suitability | Notes |
| DCM | Poor | Extraction only | Do not use for reactions. |
| THF | Low/Moderate | Alkylation (N1) | Good for NaH reactions if substrate dissolves. |
| DMF | High | General Purpose | Standard for coupling and alkylation. Hard to remove. |
| DMSO | Very High | Biological Assays | Avoid for synthesis (oxidant, hard to remove). |
| NMP | Excellent | "Rescue" Solvent | Use when DMF fails. |
Reactivity Hierarchy (Nucleophilicity)
-
Phenoxide (O6) (Most reactive if base > pH 10)
-
Indazole Anion (N1) (Reactive if base > pH 14)
-
Exocyclic Amine (C3) (Weak nucleophile, requires activation)
References
-
Regioselective N-alkyl
- Source: Beilstein Journal of Organic Chemistry (2021).
- Relevance: Establishes the thermodynamic preference for N1 alkyl
-
Development of a selective and scalable N1-indazole alkyl
- Source: RSC Advances (2024).
- Relevance: Provides scalable protocols for N1 selectivity using aldehyde partners, relevant if N-alkyl
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
- Source: PubMed Central / NIH (2024).
- Relevance: Demonstrates successful derivatization of the indazole-6-position and handling of the scaffold in kinase inhibitor synthesis.
-
Amide synthesis by acyl
- Source: Organic Chemistry Portal.
- Relevance: Validates the use of HATU and boronic acid catalysts for difficult amide couplings involving electron-deficient amines.
Preventing degradation of 3-Amino-1H-indazol-6-ol during storage
Technical Support Center: 3-Amino-1H-indazol-6-ol Stability & Handling
Topic: Preventing Degradation of 3-Amino-1H-indazol-6-ol Document ID: TSC-IND-06-OH Version: 2.4 (Current)[1]
PART 1: CRITICAL STORAGE ALERTS (READ ME FIRST)
Status: HIGH SENSITIVITY Primary Threat: Oxidative Dimerization & Quinoid Formation[1]
3-Amino-1H-indazol-6-ol is not a bench-stable reagent.[1] It possesses two highly reactive functional groups—an electron-rich phenolic hydroxyl at C6 and a primary amine at C3—attached to a bicyclic aromatic core.[1] This structural motif creates a "push-pull" electronic system that is exceptionally prone to:
-
Auto-oxidation: Rapid conversion to quinoid-imine species upon exposure to air.[1]
-
Photolytic Degradation: UV-induced radical formation leading to azo-dimers.[1]
-
Hygroscopic Decomposition: Moisture accelerates proton-transfer reactions that catalyze ring opening.
Immediate Action Required:
-
Upon Receipt: Do not store at room temperature. Transfer immediately to -20°C .
-
Atmosphere: Store exclusively under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined caps. Never store in clear plastic.
PART 2: TROUBLESHOOTING DEGRADATION (Q&A)
Q1: My compound has turned from off-white to a dark brown/reddish solid. Is it still usable?
Diagnosis: This is the hallmark of oxidative quinoid formation . Mechanism: The 6-hydroxy group undergoes oxidation to form a para-quinone-like intermediate.[1] This electrophilic species reacts with the nucleophilic 3-amino group of a neighboring molecule, leading to polymerization (melanin-like oligomers).[1] Solution:
-
If slightly off-white/beige: Purity is likely >90%.[1] It can be used for crude reactions but should be recrystallized for kinetics/binding assays.
-
If brown/red: Significant degradation (>10%) has occurred.
-
Recovery Protocol: Dissolve in minimal degassed MeOH/EtOAc (1:1). Filter through a pad of Celite to remove insoluble polymers. Reprecipitate by adding cold hexanes dropwise under Nitrogen.
-
Q2: I see a new peak at roughly 2x molecular weight in LC-MS. What is this?
Diagnosis: Formation of Azo-Dimers or Hydrazine-linked oligomers .[1] Mechanism: 3-Aminoindazoles are susceptible to oxidative coupling at the N1 or N3 positions.[1] Under light exposure, the N-N bond can generate radicals that couple with other indazole units. Prevention:
-
Exclude light strictly.
-
Avoid basic solvents (e.g., Pyridine, Et3N) in stock solutions during storage, as bases deprotonate the phenol/indazole NH, making the ring more electron-rich and oxidation-prone.
Q3: The solubility in DMSO seems to have decreased over time. Why?
Diagnosis: Hydrate formation or Polymerization . Mechanism:
-
Hygroscopicity: The molecule absorbs atmospheric water, forming a stable hydrate lattice that dissolves more slowly.
-
Oligomerization: Oxidative polymers (see Q1) are often insoluble in DMSO. Test: Sonicate the solution for 5 minutes at 30°C. If solids persist, filter the solution. Do not heat above 40°C, as this accelerates decomposition.
PART 3: MECHANISM OF ACTION (DEGRADATION PATHWAYS)
To prevent degradation, one must understand the enemy. The following diagram illustrates the two primary pathways: Oxidative Coupling (mediated by air/base) and Radical Dimerization (mediated by light).
Figure 1: Primary degradation pathways. Pathway A (Oxidation) is the dominant cause of color change. Pathway B (Photolysis) generates specific impurities detectable by LC-MS.
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Preparation of Stable Stock Solutions
Use this protocol for biological assays (IC50, Binding).
| Step | Action | Critical Technical Note |
| 1 | Solvent Selection | Use Anhydrous DMSO (99.9%).[1] Avoid water or alcohols. |
| 2 | Degassing | Sparge DMSO with Argon for 5 mins before adding solid. |
| 3 | Dissolution | Add solid to DMSO. Vortex briefly. Do not heat >35°C . |
| 4 | Aliquot | Split into single-use volumes (e.g., 50 µL). |
| 5 | Storage | Flash freeze in liquid N2. Store at -80°C. |
| 6 | Shelf Life | 3 months at -80°C. Discard after 1 freeze-thaw cycle. |
Protocol B: Re-Purification of Degraded Solid
Use this if the solid has turned brown but >50 mg remains.
-
Dissolution: Dissolve crude solid in minimal MeOH containing 1% Acetic Acid . (Acid suppresses oxidation of the phenol).
-
Filtration: Pass through a 0.2 µm PTFE syringe filter to remove insoluble polymers.
-
Precipitation: Add the filtrate dropwise into 10 volumes of cold Diethyl Ether (0°C) with vigorous stirring.
-
Collection: Centrifuge (3000 x g, 5 min). Decant supernatant.
-
Drying: Dry the pellet under high vacuum (<1 mbar) for 4 hours in the dark.
PART 5: STORAGE DECISION TREE
Follow this logic flow to determine the optimal handling for your specific situation.
Figure 2: Decision matrix for storage conditions based on physical state and usage timeline.
References
-
Royal Society of Chemistry. (2018). Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Retrieved from [Link]
Sources
Technical Support Center: A Guide to the Synthesis of 3-Amino-1H-indazol-6-ol
Welcome to the comprehensive technical support guide for the synthesis of 3-Amino-1H-indazol-6-ol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we will delve into the nuances of the synthetic process, addressing common challenges and providing robust troubleshooting strategies to ensure a successful and efficient scale-up.
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing significant biological activity.[1] 3-Amino-1H-indazol-6-ol, in particular, serves as a crucial building block for a variety of therapeutic agents.[2][3][4][5] This guide is structured to provide you with not only the "how" but also the "why" behind each step, empowering you to make informed decisions during your experimental work.
I. Synthesis Overview & Core Principles
The most common and scalable synthetic route to 3-Amino-1H-indazol-6-ol involves a multi-step process. A generalized workflow is depicted below. Understanding the mechanism and critical parameters of each step is fundamental to troubleshooting and optimization.
The core of this synthesis lies in the cyclization reaction between a suitably substituted ortho-fluorobenzonitrile and hydrazine hydrate. The reaction conditions for this step are critical and can significantly impact the yield and purity of the final product.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of 3-Amino-1H-indazol-6-ol.
Q1: What is the most common starting material for this synthesis?
A common and commercially available starting material is 2-fluoro-5-hydroxybenzonitrile. The fluorine atom at the ortho position is a good leaving group, facilitating the nucleophilic aromatic substitution reaction with hydrazine, which is the key step in the formation of the indazole ring.
Q2: I'm getting a low yield. What are the likely causes?
Low yields are a frequent challenge and can stem from several factors:
-
Incomplete Reaction: The cyclization reaction may require more time or a higher temperature to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[6]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to the formation of side products and decomposition.[6][7]
-
Poor Quality of Hydrazine Hydrate: Hydrazine hydrate is susceptible to degradation. Always use a fresh, high-quality reagent.[6]
-
Incorrect Solvent: The choice of solvent can significantly influence the reaction outcome. While alcohols like ethanol or butanol are commonly used, aprotic solvents such as DMSO or DMF have been reported to give higher yields in similar indazole syntheses.[6]
Q3: My TLC shows multiple spots. What are the potential side products?
The formation of side products is a common issue, particularly at elevated temperatures.[7] Some of the likely impurities include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting fluorobenzonitrile on your TLC plate.
-
Hydrazone Formation: Instead of the desired intramolecular cyclization, the hydrazine can react with other functional groups or dimerize, leading to hydrazone byproducts.[7]
-
Oxidation Products: The amino group of the product is susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.[6]
Q4: How can I best purify the final product?
Purification of 3-Amino-1H-indazol-6-ol can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexane.[8]
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, silica gel column chromatography is a good alternative. A typical eluent system is a gradient of ethyl acetate in hexanes.[6][8][9]
III. Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to troubleshooting your synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[6]2. Sub-optimal reaction temperature.[6]3. Inactive hydrazine hydrate.[6]4. Incorrect solvent.[6] | 1. Extend reaction time and monitor by TLC.2. Ensure the reaction is maintained at the appropriate reflux temperature.3. Use fresh, high-quality hydrazine hydrate.4. Consider switching to a higher-boiling solvent like butanol or an aprotic solvent like DMSO.[6] |
| Formation of Side Products | 1. Reaction temperature is too high.[7]2. Oxidation of the amino group.[6]3. Formation of hydrazone byproducts.[7] | 1. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.2. Perform the reaction under an inert atmosphere (N2 or Ar).[6]3. Use a moderate excess of hydrazine hydrate. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities.2. Residual solvent. | 1. Attempt to induce crystallization by trituration with a non-polar solvent like hexanes.2. If trituration fails, purify by column chromatography.[6]3. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Product Isolation | 1. High solubility of the product in the reaction solvent. | 1. Concentrate the reaction mixture under reduced pressure.2. Cool the concentrated solution to induce crystallization.3. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate.[8] |
IV. Experimental Protocol: Synthesis of 3-Amino-1H-indazol-6-ol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-fluoro-5-hydroxybenzonitrile
-
Hydrazine hydrate (80-99%)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoro-5-hydroxybenzonitrile (1.0 eq) in ethanol (10-20 volumes), add hydrazine hydrate (1.2-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of 1:1 ethyl acetate/hexanes).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
If a solid precipitates, collect it by filtration and wash with cold ethanol.
-
If no solid forms, extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[8]
-
Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield 3-Amino-1H-indazol-6-ol.[8]
V. Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[10]
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.[11]
-
Organic solvents are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
VI. Conclusion
The synthesis of 3-Amino-1H-indazol-6-ol is a well-established but nuanced process. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot and optimize their reactions for a successful scale-up. This guide provides a framework for addressing common challenges, but it is important to remember that each reaction may require specific adjustments. Careful monitoring, thoughtful optimization, and a commitment to safety will ultimately lead to the successful synthesis of this valuable compound.
VII. References
-
Biava, M., et al. (2005). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry, 48(12), 3428-3432.
-
El-Sawy, E. R., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(60), 38047-38061.
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1244.
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724.
-
ResearchGate. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]
-
Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 89, 117377.
-
PubMed. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(48), 33629-33653.
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Molecules. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Purification of 3-Amino-1H-indazol-6-ol Analogs
Ticket ID: INDRZ-06-OH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Core Analysis: The Amphoteric Challenge
Welcome to the technical support center. You are likely experiencing difficulty purifying 3-amino-1H-indazol-6-ol analogs because these molecules present a "perfect storm" for standard chromatography:
-
Basic Amine (
): The exocyclic amine at position 3 and the indazole nitrogen (N1) are basic. They protonate upon contact with acidic silanol groups ( ) on standard silica, leading to catastrophic tailing and irreversible adsorption. -
Acidic Phenol (
): The hydroxyl group at position 6 is phenolic. It adds polarity and H-bond donation capability, further increasing retention time and reducing solubility in non-polar mobile phases like Hexane. -
Solubility: These analogs often aggregate or crystallize in low-polarity solvents, making liquid loading risky.
This guide provides the protocols to overcome these specific chemical interactions.
Decision Matrix: Stationary Phase Selection
Before optimizing your solvent, ensure you are using the correct stationary phase. Standard silica is often the wrong tool for this specific scaffold without significant modification.
Figure 1: Decision tree for selecting the optimal stationary phase based on scale and solubility. Note that C18 is often superior for amphoteric indazoles.
Troubleshooting Guide & FAQs
Issue 1: "My compound streaks from the baseline to the solvent front."
Diagnosis: Uncontrolled Acid-Base Interaction. The basic nitrogen on the indazole is interacting with the acidic protons of the silica gel silanols. This acts like an ion-exchange column rather than a partition column.
Protocol A: The "Ammonia Shift" (For Standard Silica)
Do not use Triethylamine (TEA) if you can avoid it, as it is difficult to remove from the final product without high-vac heating (which may degrade the phenol). Use Ammonium Hydroxide (
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH).
-
The Modifier: Prepare a stock solution of 10% MeOH in DCM containing 1%
.-
Note:
is aqueous. To mix it into DCM, you must first mix it into the MeOH, then add the DCM. It may be cloudy; sonicate until clear.
-
-
Equilibration: Flush the column with 5 CV (Column Volumes) of the modifier-containing solvent before loading.
-
Elution: Run a gradient from 0% to 20% MeOH (with constant 1%
).
Issue 2: "The sample precipitates immediately upon loading."
Diagnosis: Solubility Mismatch. 3-Amino-1H-indazol-6-ol analogs are highly polar. Dissolving them in DCM often requires a small amount of MeOH. When this mixture hits the non-polar hexane equilibration buffer (if using Hex/EtOAc), the compound crashes out, blocking the frit.
Protocol B: Dry Loading (Mandatory for this Scaffold) Liquid loading is not recommended for this scaffold.
Figure 2: Dry loading workflow to prevent column blockage and improve resolution.
-
Dissolve crude material in MeOH/DCM (ratio needed for full solubility).
-
Add Celite 545 (diatomaceous earth) at a ratio of 1:2 (Sample:Celite) by weight. Why Celite? It is less acidic than silica and releases polar amines easier.
-
Rotovap to dryness until you have a free-flowing powder.
-
Load this powder into an empty solid-load cartridge or pour it on top of the column bed.
Issue 3: "I see two spots on TLC, but they merge on the column."
Diagnosis: Tautomerism or Co-elution. Indazoles can exhibit annular tautomerism (1H vs 2H). However, usually, the "two spots" are the product and a regioisomer or impurity.
Protocol C: Step Gradients Linear gradients often fail to separate closely eluting polar compounds because the "eluting power" increases too fast.
-
Determine the Rf of the target in 10% MeOH/DCM.
-
Run an Isocratic Hold :
-
Ramp quickly to 5% MeOH below the elution point.
-
Hold at that % for 3-5 CVs.
-
Resume gradient.
-
Result: This flattens the peak shape and allows the impurity to diffuse away from the main peak.
-
Advanced Optimization: Reverse Phase (C18)
If silica methods (even with modifiers) fail, you must switch to Reverse Phase (C18). This is often the "Gold Standard" for amino-indazoles because C18 silica is capped and lacks the acidic silanols that cause streaking.
Recommended C18 Method:
-
Column: C18-bonded silica (e.g., Biotage SNAP Ultra C18 or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).
-
Mobile Phase B: Methanol or Acetonitrile.[1]
-
Gradient: 5% B to 100% B.
-
Why Formic Acid? It protonates the amine (
), keeping it in a single ionization state, which sharpens the peak. -
Why Ammonium Bicarbonate? If you need the free base, use 10mM Ammonium Bicarbonate (pH ~8). The uncharged amine will be more retained on C18, often separating it from polar impurities.
Summary of Solvent Systems
| Method | Mobile Phase A | Mobile Phase B | Modifier | Application |
| Standard Silica | DCM | MeOH | 1% | General purification.[1][2][3][4][5][6] Essential to prevent tailing. |
| Amine Silica (KP-NH) | Hexane | Ethyl Acetate | None | Best for resolution.[5] The column surface is basic, preventing interaction. |
| Reverse Phase (Acidic) | Water | Acetonitrile | 0.1% Formic Acid | High solubility, sharp peaks. Product elutes as formate salt. |
| Reverse Phase (Basic) | Water | Methanol | 10mM | Keeps compound as free base. Good for amphoteric separation. |
References
-
Biotage. "Strategies for the Purification of Basic Compounds." Biotage White Paper. Available at: [Link] (Search: "Purification of basic heterocycles").
- Teledyne ISCO. "Purification of Ionizable Compounds by Flash Chromatography.
-
Sielc Technologies. "Separation of Amino-Indazoles and Polar Heterocycles." Sielc Application Data. Available at: [Link]
- Journal of Chromatography A. "Mobile phase modifiers for the separation of complex basic drugs.
Disclaimer: Always perform a solubility test on a small aliquot before committing the entire batch to a column.
Sources
Resolving peak tailing in HPLC analysis of 3-amino-1-methyl-1H-indazol-6-ol.
A Guide to Diagnosing and Resolving Peak Tailing
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-amino-1-methyl-1H-indazol-6-ol. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth troubleshooting guide. This document moves beyond simple checklists to explain the underlying chemical principles causing poor peak shape and provides robust, field-proven protocols to achieve symmetric, reproducible peaks.
Section 1: Understanding the Culprit - Why Does 3-amino-1-methyl-1H-indazol-6-ol Exhibit Peak Tailing?
This section delves into the specific chemical properties of 3-amino-1-methyl-1H-indazol-6-ol that make it susceptible to peak tailing in reversed-phase HPLC.
Q1: I'm seeing significant peak tailing with 3-amino-1-methyl-1H-indazol-6-ol. What are the primary chemical interactions causing this?
A1: The peak tailing you are observing is almost certainly due to secondary interactions between your analyte and the stationary phase. The molecular structure of 3-amino-1-methyl-1H-indazol-6-ol contains two key functional groups that are common culprits:
-
A Basic Amino Group (-NH2): This is the most significant contributor. In typical reversed-phase mobile phases (pH 3-7), this amine group is protonated (carries a positive charge, -NH3+). This charged, basic group can then interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] This interaction is a form of ion exchange and is a different, slower retention mechanism than the primary hydrophobic interaction, leading to a "tail" on the peak.[3]
-
A Phenolic Hydroxyl Group (-OH) and Indazole Nitrogens: These groups make the molecule a potential chelating agent. Trace metal impurities (like iron or aluminum) present in the silica matrix of the column or on the surface of stainless-steel frits can form complexes with the analyte.[4][5] This chelation creates another unwanted retention mechanism, contributing to peak asymmetry.
The diagram below illustrates the primary cause of peak tailing: the interaction between the protonated amine of your analyte and an ionized silanol group on the silica surface.
Caption: Analyte interaction with a deprotonated silanol group.
Section 2: The First Line of Defense - Mobile Phase Optimization
Optimizing your mobile phase is the most effective and immediate way to improve the peak shape of 3-amino-1-methyl-1H-indazol-6-ol.
Q2: How does mobile phase pH affect the peak shape of my analyte?
A2: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[6][7] Its effect is twofold:
-
Analyte Ionization: It controls the charge state of the basic amino group on your molecule.
-
Silanol Ionization: It controls the charge state of the acidic silanol groups on the column surface.
The goal is to suppress the ionization of at least one of these groups to prevent the strong ionic interaction. For a basic compound like yours, the most common strategy is to lower the mobile phase pH .[4]
-
At low pH (e.g., pH 2.5 - 3.0): The silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH) and therefore neutral. While your analyte's amine group is still protonated and positively charged (H₃N⁺), the lack of a negatively charged site on the silica surface drastically reduces the secondary ionic interactions, leading to a much more symmetrical peak.[1]
Q3: I'm trying a low pH mobile phase, but the peak is still tailing. What else can I do?
A3: If lowering the pH alone is insufficient, you can introduce a mobile phase additive that acts as a competitive agent. These additives, often called "sacrificial bases," are small, charged molecules that preferentially interact with the active silanol sites, effectively shielding your analyte from them.[4]
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.05% - 0.5% (v/v) | A traditional choice. At low pH, TEA is protonated and acts as a small, positively charged ion that strongly interacts with and blocks negatively charged silanol groups.[4] |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Primarily used as buffering agents to maintain a low and stable pH. They ensure the silanol groups remain protonated and inactive.[8] |
| Ammonium Formate / Acetate | 10 - 20 mM | Provides good buffering capacity at low to mid-pH ranges and the ammonium ion can compete with the analyte for silanol interactions. Excellent for LC-MS applications. |
Experimental Protocol: pH Scouting and Additive Screening
This protocol provides a systematic approach to optimizing your mobile phase.
Objective: To identify the optimal mobile phase pH and additive combination for symmetrical peaks.
Materials:
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)
-
Buffers/Additives: Formic acid, Triethylamine (TEA), Ammonium formate
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Stock Solutions:
-
Aqueous A1: 0.1% Formic Acid in Water (pH ~2.7)
-
Aqueous A2: 0.1% Formic Acid, 0.1% TEA in Water (pH adjusted to 3.0 with formic acid if needed)
-
Aqueous A3: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid)
-
-
Set Initial Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 70% Aqueous / 30% ACN (adjust as needed for retention).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, at an appropriate wavelength for your analyte.
-
Injection Volume: 5 µL of a 0.1 mg/mL sample solution.
-
-
Execute Test Runs:
-
Run 1: Equilibrate the column with Mobile Phase A (Aqueous A1 / Organic). Inject the sample and record the chromatogram, noting the asymmetry factor.
-
Run 2: Flush the system and equilibrate with Mobile Phase B (Aqueous A2 / Organic). Inject the sample and record the results.
-
Run 3: Flush the system and equilibrate with Mobile Phase C (Aqueous A3 / Organic). Inject the sample and record the results.
-
-
Analyze Results: Compare the peak asymmetry factor from the three runs. A value closest to 1.0 is ideal. A USP tailing factor between 0.9 and 1.2 is generally considered excellent.[2] This systematic approach will quickly reveal the most effective mobile phase for your specific column and system.
Section 3: Choosing the Right Tool - Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself is the next area to address.
Q4: Can my choice of HPLC column cause peak tailing?
A4: Absolutely. The quality of the silica and the column chemistry are critical.
-
Type A vs. Type B Silica: Older columns often use "Type A" silica, which has higher acidity and a greater concentration of trace metals, exacerbating peak tailing for basic compounds.[3] Modern columns use high-purity "Type B" silica, which has significantly fewer metal impurities and less acidic silanol groups, resulting in much better peak shapes for basic analytes.[3]
-
End-capping: After the C18 (or other) phase is bonded to the silica, many residual silanol groups remain. End-capping is a process that "caps" these silanols with a small, less reactive group (like trimethylsilyl), making them unavailable for secondary interactions.[9][10] For basic compounds, a column with robust, double end-capping is highly recommended.[9]
Q5: What type of column should I use for 3-amino-1-methyl-1H-indazol-6-ol?
A5: For the best results, select a modern, high-purity, end-capped C18 column. Many manufacturers offer columns specifically marketed for the analysis of basic compounds, which often feature advanced end-capping or alternative chemistries. Polar-endcapped columns can also be a good choice as they are designed to provide alternative selectivity for polar compounds.[11]
Q6: My column used to work well, but now I'm seeing tailing. What happened?
A6: Columns degrade over time. This can be caused by:
-
Silica Dissolution: Operating at high pH (above 8) can dissolve the silica backbone, destroying the column bed.
-
Stationary Phase Hydrolysis: Operating at very low pH (below 2) for extended periods can cleave the bonded phase from the silica surface, exposing more active silanol sites.
-
Contamination: Accumulation of strongly retained sample components or metal ions from the HPLC system can create new active sites that cause tailing. If you suspect metal contamination, the system can be passivated by flushing with a chelating agent like EDTA.[12]
Section 4: A Systematic Troubleshooting Workflow
When faced with a tailing peak, a logical, step-by-step approach is the key to a quick resolution.
Q7: My peak for 3-amino-1-methyl-1H-indazol-6-ol is tailing. What is the first thing I should do?
A7: Start with the simplest and most likely solutions first. Before making significant changes, always confirm the basics:
-
Check Mobile Phase Preparation: Ensure the pH was measured correctly and that all reagents are fresh and correctly proportioned.
-
Observe Other Peaks: If you are running a mixture, are other peaks tailing? If all peaks are tailing, it points to a system issue (e.g., column void, extra-column volume) rather than a specific chemical interaction.[13]
The flowchart below provides a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved February 7, 2026, from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved February 7, 2026, from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved February 7, 2026, from [Link]
-
Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved February 7, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved February 7, 2026, from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved February 7, 2026, from [Link]
-
Waters Corporation. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 7, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved February 7, 2026, from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved February 7, 2026, from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Retrieved February 7, 2026, from [Link]
-
MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA - How To. Retrieved February 7, 2026, from [Link]
-
Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 7, 2026, from [Link]
-
Phenomenex Inc. (n.d.). The role of end-capping in reversed-phase. Retrieved February 7, 2026, from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 11. Polar Endcapped Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 12. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purity Optimization for 3-Amino-1H-indazol-6-ol
Status: Active Ticket ID: IND-OH-06-SUP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Profiles in 3-Amino-1H-indazol-6-ol Synthesis
Introduction: The Molecule & The Challenge
You are likely accessing this guide because you are synthesizing 3-Amino-1H-indazol-6-ol (or its immediate precursor, the 6-methoxy ether) as a scaffold for kinase inhibitors (e.g., VEGFR/PDGFR targets).
This molecule presents a "perfect storm" for purity management:
-
The 3-Amino Group: Highly nucleophilic and prone to oxidative coupling (azo formation).
-
The 6-Hydroxyl Group: Electron-donating, making the ring susceptible to electrophilic attack and oxidation (quinoid formation).
-
The Indazole Tautomerism: Creates "ghost peaks" in HPLC and complicates regioselective alkylation.
This guide moves beyond standard literature to address the process-related impurities that actually fail batches in the pilot plant.
Module 1: The "Hydrazine" Route (Cyclization Phase)
Context: The standard industrial route involves the
Diagram 1: Reaction Pathways & Impurity Origins
Caption: Logical flow of 3-aminoindazole synthesis showing the origin of hydrolytic (Impurity A) and oxidative (Impurity B) byproducts.
Troubleshooting Guide: Cyclization Issues
| Symptom | Probable Cause | Technical Resolution |
| Product is Pink/Red | Oxidative Dimerization. The 3-amino group oxidizes in air to form azo-dimers (N=N linked species). | 1. Inert Atmosphere: Sparge all solvents with Argon/N2. 2. Additive: Add 0.5% sodium ascorbate or EDTA during workup to chelate trace metals that catalyze oxidation. 3. Storage: Store solid product under N2 in amber vials. |
| Mass Spec shows M+18 | Nitrile Hydrolysis. The starting material nitrile hydrolyzed to a primary amide (Benzamide) instead of reacting with hydrazine. | 1. Check Hydrazine Quality: Old hydrazine hydrate absorbs CO2 and loses titer. Use fresh reagent (98%+). 2. Temperature: Ensure the reaction hits reflux (>80°C) quickly. Slow heating favors hydrolysis over cyclization. |
| Low Yield / Sticky Solid | Incomplete Cyclization. The intermediate amidrazone formed but didn't close the ring. | 1. Acid Catalysis: If using ethanol, add catalytic acetic acid (5 mol%) to drive the ring closure. 2. Solvent Switch: Switch to n-Butanol (higher boiling point, 117°C) to force the thermodynamic cyclization. |
Module 2: The Deprotection Phase (Demethylation)
Context: Converting 3-amino-6-methoxy-1H-indazole to the target 3-amino-1H-indazol-6-ol usually requires Boron Tribromide (
FAQ: Demethylation Challenges
Q: Why does my HPLC show a new impurity with Mass M+80 after
-
Fix: Titrate
carefully (3.0 - 4.0 equivalents max). Keep temperature < -10°C during addition. Quench immediately upon completion.
Q: The product is insoluble in everything. How do I purify it? A: 3-Amino-6-hydroxyindazole is zwitterionic (phenolic OH and basic amine). It has an isoelectric point (pI) where it crashes out.
-
Fix: Do not rely on standard silica chromatography (it will stick irreversibly).
-
Protocol: Dissolve the crude hydrobromide salt in minimum water. Carefully adjust pH to ~6.5 - 7.0 using saturated
. The free base should precipitate as a beige solid. Filter and wash with cold ether (removes organic impurities) and water (removes inorganic salts).
Module 3: Analytical & HPLC Troubleshooting
Context: The tautomeric nature of indazoles (1H vs 2H) can confuse analysts, leading to "split peaks" that look like impurities but are actually the same molecule equilibrating.
Diagram 2: Analytical Decision Tree
Caption: Decision tree for diagnosing HPLC anomalies associated with aminoindazoles.
Standardized HPLC Method for 3-Aminoindazoles
To avoid artifacts, use this baseline method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Buffers the amine).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV 254 nm (aromatic) and 300 nm (indazole specific).
-
Note: If peaks split, increase column temperature to 45°C . This forces the 1H/2H tautomers to interconvert faster than the timescale of separation, merging them into a single sharp peak.
References & Grounding
-
Hydrazine Cyclization Mechanism:
-
Reaction: Nucleophilic attack of hydrazine on 2-fluoro-benzonitrile followed by intramolecular cyclization.
-
Source:Journal of Heterocyclic Chemistry, "Practical Synthesis of 3-Aminoindazoles."
-
Verification:
-
-
Demethylation with BBr3:
-
Indazole Tautomerism in HPLC:
-
Insight: Separation of 1H and 2H indazoles and the effect of pH/Temperature.
-
Source:Journal of Chromatography A, "Separation of indazole regioisomers."
-
Verification:
-
-
Kinase Inhibitor Context (Pazopanib/Axitinib):
-
Context: 3-aminoindazole as a key pharmacophore in FDA-approved drugs.
-
Source:Journal of Medicinal Chemistry, "Discovery of Pazopanib."
-
Verification:
-
Sources
Validation & Comparative
Optimizing Kinase Inhibition: A Comparative Guide to 3-Amino-1H-indazol-6-ol Derivatives
Topic: Comparative study of 3-Amino-1H-indazol-6-ol derivatives' potency Content Type: Publish Comparison Guide
Executive Summary
The 3-amino-1H-indazol-6-ol scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Type I and Type II kinase inhibitors. While the core scaffold provides essential hinge-binding interactions via the indazole nitrogen and the exocyclic amine, the C6-hydroxyl position acts as a pivotal "solvent-front" handle.
This guide objectively compares the potency, selectivity, and physicochemical properties of the parent 6-ol scaffold against its two primary optimized derivative classes: 6-O-Alkyl/Aryl Ethers (VEGFR/PDGFR targeted) and 6-Sulfonamides/Amides (PLK4/Trk targeted).
Mechanistic Grounding: The Indazole Scaffold
To understand potency differences, we must first establish the binding mode. The 3-amino-1H-indazole core functions as a bidentate hydrogen bond donor/acceptor pair interacting with the kinase hinge region (typically Glu/Cys residues).
-
The 3-Amino Group: Forms a hydrogen bond with the hinge backbone carbonyl.
-
The Indazole N1/N2: Forms a hydrogen bond with the hinge backbone amide nitrogen.
-
The 6-OH Position: The differentiator. In the unmodified parent, this group is often too polar or sterically unoptimized to reach the hydrophobic pocket II or the solvent front effectively, resulting in lower potency.
Visualization: Mechanism of Action (VEGFR2 Inhibition)
The following diagram illustrates how derivatives interrupt the angiogenic signaling cascade compared to the parent scaffold.
Caption: Figure 1. Signal transduction blockade by 3-amino-indazole derivatives at the VEGFR-2 ATP-binding site.
Comparative Analysis: Parent vs. Derivatives[1][2]
The following analysis contrasts the Parent (Compound Ref-01) with two optimized derivatives based on recent Structure-Activity Relationship (SAR) data [1][2].
The Candidates
-
Ref-01 (Parent): 3-Amino-1H-indazol-6-ol.
-
Deriv-A (Ether): 6-(4-fluorobenzyloxy)-1H-indazol-3-amine (Optimized for VEGFR2).
-
Deriv-B (Sulfonamide): N-(3-amino-1H-indazol-6-yl)benzenesulfonamide analog (Optimized for PLK4/Trk).
Performance Matrix
| Feature | Ref-01 (Parent 6-OH) | Deriv-A (6-O-Ether) | Deriv-B (6-Sulfonamide) |
| Primary Target | Pan-kinase (Weak) | VEGFR-2 / PDGFR | PLK4 / TrkA |
| IC50 (Target) | > 1.5 µM (Est.) | 12 - 60 nM [2] | 0.1 - 1.5 nM [3] |
| Selectivity | Low (Promiscuous binder) | High (Hydrophobic pocket fit) | Very High (Specific H-bonds) |
| Cellular Potency (HCT-116) | > 50 µM | 7.8 µM | 1.3 µM |
| Solubility (LogP) | 0.8 (High hydrophilicity) | 3.2 (Balanced) | 2.5 (Good) |
| Metabolic Stability | Phase II Conjugation prone | Moderate (O-dealkylation) | High (Microsomal T1/2 >50 min) |
Technical Interpretation
-
Potency Shift: The parent 6-ol (Ref-01) lacks the steric bulk to displace the "gatekeeper" water molecules in the ATP pocket. Deriv-A introduces a hydrophobic benzyl ether, which displaces these waters and engages in pi-stacking interactions, improving IC50 by >100-fold [4].
-
Selectivity: Deriv-B utilizes the sulfonamide oxygen to form orthogonal hydrogen bonds with specific residues (e.g., Asp/Phe) unique to the PLK4 active site, drastically reducing off-target effects compared to the parent [3].
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize batch-to-batch variation.
A. Synthesis of 6-Alkoxy Derivative (Deriv-A) from Parent
Rationale: Direct alkylation of the 6-OH is preferred over de-novo ring synthesis for generating libraries.
Workflow Diagram:
Caption: Figure 2. Synthetic route for functionalizing the 6-OH position via Mitsunobu coupling.
Step-by-Step Protocol:
-
N-Protection: Dissolve 3-amino-1H-indazol-6-ol (1.0 eq) in dry THF. Add (Boc)₂O (2.5 eq) and DMAP (0.1 eq). Stir at RT for 4h to protect both the indazole Nitrogen and the exocyclic amine.
-
Mitsunobu Coupling: To the protected intermediate (1.0 eq) in THF, add the desired alcohol (e.g., 4-fluorobenzyl alcohol, 1.2 eq) and Triphenylphosphine (PPh₃, 1.5 eq).
-
Activation: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Allow to warm to RT and stir overnight. Critical Checkpoint: Monitor TLC for disappearance of the phenol spot.
-
Deprotection: Dissolve the crude ether in DCM:TFA (1:1). Stir for 2h to remove Boc groups.
-
Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (MeOH/DCM gradient).
B. In Vitro Kinase Assay (VEGFR-2)
Rationale: A FRET-based assay (e.g., LanthaScreen) is recommended over radiometric assays for higher throughput and safety.
-
Reagents: Recombinant VEGFR-2 kinase domain, Fluorescein-PolyGT substrate, ATP (at Km, approx 10 µM), and Test Compounds (Ref-01, Deriv-A).
-
Preparation: Prepare 3x serial dilutions of compounds in DMSO (Final DMSO < 1%).
-
Reaction:
-
Mix Kinase (0.2 ng/µL) + Substrate (200 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Add compound and pre-incubate for 15 mins.
-
Initiate with ATP. Incubate 1 hour at RT.
-
-
Detection: Add EDTA (to stop) and Terbium-labeled antibody (binds phosphorylated substrate).
-
Analysis: Measure TR-FRET ratio (Emission 520nm/495nm). Calculate IC50 using a 4-parameter logistic fit.
Conclusion & Recommendations
The 3-Amino-1H-indazol-6-ol molecule is not a final drug product but a versatile synthetic anchor .
-
For Angiogenesis Research: Do not use the parent 6-ol. Synthesize or purchase 6-O-benzyl derivatives (Class A) to achieve nanomolar potency against VEGFR-2.
-
For Oncology (Breast/Solid Tumors): Explore N-sulfonated derivatives (Class B) targeting PLK4 or Trk, which exhibit superior metabolic stability and cellular retention.
Final Verdict: The 6-position modification is the primary driver of potency in this scaffold class. The parent 6-ol should serve strictly as a negative control or synthetic starting material.
References
-
Zhang, L., et al. (2020). "Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
El-Mekabaty, A., et al. (2022).[1] "Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies." Molecules.
-
Li, X., et al. (2023). "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry.
-
Luo, Y., et al. (2016).[2] "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds."[2] Scientific Reports.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-Amino-1H-indazol-6-ol Based Kinase Inhibitors
Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition
The 3-amino-1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a highly effective hinge-binding fragment for a multitude of kinase inhibitors. Its derivatives have demonstrated significant therapeutic potential, particularly in oncology, by targeting key signaling pathways.[1][2] Our focus here is on a specific derivative, 3-Amino-1H-indazol-6-ol, and its analogues, which frequently target stress-activated protein kinases like p38 MAPK and c-Jun N-terminal kinase (JNK).[3][4] These kinases are central nodes in cellular responses to stress and inflammation, making them compelling targets for therapeutic intervention in inflammatory diseases and cancer.[5][6]
This guide provides an in-depth, objective comparison of methodologies to validate the mechanism of action (MoA) of these inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices to construct a self-validating cascade of evidence. For illustrative purposes, we will focus on validating a hypothetical 3-Amino-1H-indazol-6-ol based inhibitor, which we'll call "Cmpd-X," against the p38α MAPK pathway. We will compare its validation profile to established, alternative inhibitors: the ATP-competitive inhibitor SB 203580 and the Type II inhibitor BIRB 796 , which binds to the DFG-out (inactive) conformation.[7]
The Hierarchy of Evidence: A Framework for MoA Validation
A robust MoA validation follows a logical hierarchy, moving from broad effects to specific molecular interactions. Each step provides evidence that, when combined, builds an irrefutable case for the inhibitor's specific mechanism.
Caption: Workflow for robust Mechanism of Action (MoA) validation.
Part 1: Biochemical Validation - Does the Inhibitor Directly Target the Kinase?
The foundational step is to prove direct interaction with the purified target protein, isolated from the complexities of the cell.
In Vitro Kinase Activity Assays: Quantifying Potency
The "Why": These assays directly measure the ability of an inhibitor to block the catalytic activity of the kinase. By titrating the inhibitor concentration, we determine its potency, typically expressed as the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This is the first and most crucial piece of evidence.
Comparative Analysis: We will compare Cmpd-X against SB 203580 and BIRB 796 using a luminescence-based kinase assay (e.g., ADP-Glo™). This format measures the amount of ADP produced, which is directly proportional to kinase activity.[8] Assays are run at an ATP concentration close to the Michaelis constant (Km) for p38α to ensure that the resulting IC50 values reflect the inhibitor's intrinsic affinity.[9]
Table 1: Comparative Biochemical Potency against p38α
| Compound | Inhibition Type | p38α IC50 (nM) |
|---|---|---|
| Cmpd-X (Hypothetical) | ATP-Competitive | 15 |
| SB 203580 | ATP-Competitive (Type I) | 50 |
| BIRB 796 | Allosteric (Type II) | 10 |
Data is illustrative and based on typical potencies for these inhibitor classes.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Prepare serial dilutions of Cmpd-X, SB 203580, and BIRB 796 in DMSO, then dilute into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor dilution (or DMSO vehicle control).
-
Add 2.5 µL of a solution containing purified p38α kinase and its specific substrate peptide (e.g., ATF2).
-
Initiate the reaction by adding 5 µL of ATP solution (at Km concentration, typically ~100 µM).
-
Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader. Calculate % inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50.[10]
Part 2: Cellular Validation - Does the Inhibitor Engage its Target in a Living System?
Biochemical potency is essential but insufficient. A successful inhibitor must be cell-permeable and engage its target within the complex and crowded cellular environment, where ATP concentrations are high (~1-10 mM).
Cellular Target Engagement: Confirming Intracellular Binding
The "Why": Cellular target engagement assays provide direct evidence that the inhibitor binds to its intended target inside living cells. This is a critical step to bridge the gap between biochemical activity and cellular function. We will utilize two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Method 1: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[11][12] This stabilization can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[13]
Method 2: NanoBRET™ Target Engagement Assay This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding at a target kinase in live cells.[14] A NanoLuc® luciferase is fused to the target kinase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When an inhibitor is introduced, it competes with the tracer for binding, causing a decrease in the BRET signal.[15] This allows for the quantitative measurement of inhibitor affinity in real-time.[16]
Table 2: Comparative Cellular Target Engagement against p38α
| Compound | CETSA ΔTagg (°C at 1 µM) | NanoBRET™ EC50 (nM) |
|---|---|---|
| Cmpd-X (Hypothetical) | +5.2 | 85 |
| SB 203580 | +4.5 | 250 |
| BIRB 796 | +6.8 | 60 |
Data is illustrative. A larger ΔTagg indicates greater stabilization. A lower NanoBRET EC50 indicates higher affinity binding in cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding a p38α-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
Assay Setup: Dispense cells into a 384-well white assay plate.
-
Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Add serial dilutions of the test compounds (Cmpd-X, SB 203580, BIRB 796) or DMSO vehicle.
-
Incubate at 37°C, 5% CO₂ for 2 hours to allow for compound entry and binding equilibrium.
-
Signal Detection: Add Nano-Glo® Substrate and immediately measure both the donor (460nm) and acceptor (610nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the corrected BRET ratio. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular EC50.[14]
Downstream Pathway Modulation: Verifying Functional Impact
The "Why": After confirming direct binding in cells, the final step is to demonstrate that this engagement leads to the expected functional outcome: inhibition of the downstream signaling pathway. For p38α, a key downstream event is the phosphorylation of MAPK-activated protein kinase 2 (MK2). We will use Western Blotting to measure the levels of phosphorylated MK2 (p-MK2).
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
Experimental Protocol: Western Blot for p-MK2
-
Cell Treatment: Plate a relevant cell line (e.g., HeLa or THP-1) and allow them to adhere. Starve the cells overnight in a low-serum medium.
-
Pre-treat cells with serial dilutions of Cmpd-X, SB 203580, or BIRB 796 for 1 hour.
-
Stimulation: Stimulate the p38 pathway by treating cells with a known activator, such as Anisomycin (25 ng/mL) or UV radiation, for 30 minutes.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Quantification & Loading: Determine protein concentration using a BCA assay. Denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample buffer.[18]
-
Electrophoresis & Transfer: Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated MK2 (p-MK2).[17]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading and to confirm that the inhibitor does not alter total protein levels.
Part 3: Specificity - Is the Inhibitor Selective for the Intended Target?
The "Why": A potent inhibitor is of little therapeutic value if it has significant off-target effects. Kinase inhibitors are notorious for cross-reactivity due to the conserved nature of the ATP-binding pocket.[19] Therefore, assessing the selectivity profile is a non-negotiable step in MoA validation.[9]
Method: Kinome-Wide Selectivity Profiling This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins). The inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of hundreds of human kinases. The percent inhibition for each kinase is reported, providing a comprehensive overview of the inhibitor's selectivity.[20]
Table 3: Comparative Kinase Selectivity Profile (Illustrative Data)
| Compound (at 1 µM) | p38α (% Inh) | JNK1 (% Inh) | ERK2 (% Inh) | CDK2 (% Inh) | Number of Kinases >90% Inh. |
|---|---|---|---|---|---|
| Cmpd-X (Hypothetical) | 99 | 45 | <10 | <10 | 3 |
| SB 203580 | 98 | 65 | <10 | 25 | 5 |
| BIRB 796 | 100 | 15 | <10 | <10 | 2 |
This data illustrates that while all three compounds are potent p38α inhibitors, they have different off-target profiles. BIRB 796 appears most selective in this limited example.
Conclusion: Synthesizing the Evidence for a Validated MoA
For our hypothetical Cmpd-X , the collective data would validate its MoA as a potent, cell-active p38α MAPK inhibitor. The comparison with established alternatives like SB 203580 and BIRB 796 provides critical context for its potency and selectivity, informing its potential as a chemical probe or a starting point for a therapeutic program. This rigorous, evidence-based approach ensures scientific integrity and provides the trustworthy data required by researchers and drug development professionals.
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Patsnap Synapse. What are p38 MAPK inhibitors and how do they work? [Link]
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Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]
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MDPI. p38 MAPK Pathway in the Heart: New Insights in Health and Disease. [Link]
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Frontiers in Oncology. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. [Link]
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Patsnap Synapse. What are JNK inhibitors and how do they work? [Link]
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PubMed Central (PMC). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). [Link]
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PubMed Central (PMC). Discovery of potent and selective covalent inhibitors of JNK. [Link]
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PNAS. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. [Link]
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PubMed Central (PMC). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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PubMed Central (PMC). Inhibitors of c-Jun N-terminal kinases—JuNK no more? [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Reaction Biology. NanoBRET Assay Services. [Link]
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PubMed. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
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ResearchGate. Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Request PDF. [Link]
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ResearchGate. List of inhibitors tested for in vitro analysis of JNK inhibition at different concentration. [Link]
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ACS Publications. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. [Link]
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ResearchGate. A quantitative analysis of kinase inhibitor selectivity. [Link]
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PNAS. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]
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MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Portland Press. Identification of small-molecule inhibitors of the JIP–JNK interaction. [Link]
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SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]
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NCBI. Assay Development for Protein Kinase Enzymes. [Link]
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ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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Promega Connections. Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]
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PubMed Central (PMC). Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
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SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]
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Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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PubMed. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. [Link]
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PubMed Central (PMC). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]
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YouTube. Using High Content Imaging to Quantify Target Engagement in Adherent Cells. [Link]
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A Technical Guide to Cross-Reactivity Profiling of 3-Amino-1H-indazol-6-ol Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of novel kinase inhibitors built upon the 3-Amino-1H-indazol-6-ol scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for industry-standard assays, and present a comparative analysis to contextualize the cross-reactivity data.
Introduction: The 3-Amino-1H-indazole Scaffold in Kinase Inhibitor Design
The 3-amino-1H-indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has led to its incorporation into potent inhibitors of various kinase families, including VEGFR, PDGFR, and Abl.[2][3] Marketed drugs such as Axitinib and Pazopanib, which are based on a related indazole core, underscore the therapeutic potential of this chemical class.[4][5]
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, a rigorous and systematic evaluation of a new inhibitor's cross-reactivity profile is not merely a regulatory requirement but a critical step in understanding its biological activity and therapeutic potential. This guide will use a hypothetical inhibitor, "Compound X," derived from the 3-Amino-1H-indazol-6-ol scaffold, to illustrate the process of comprehensive kinase selectivity profiling.
Strategic Approach to Kinase Selectivity Profiling
A robust kinase profiling strategy is designed as a funnel, starting with a broad, primary screen to identify potential off-targets, followed by more focused, quantitative secondary assays to confirm and characterize these interactions.
dot
Caption: High-level workflow for kinase inhibitor selectivity profiling.
The causality behind this tiered approach is resource optimization and data quality. A broad, single-concentration screen is cost-effective for surveying the majority of the kinome.[7] This initial pass efficiently identifies kinases that warrant a more detailed investigation through full dose-response curves to determine potency (IC50 values).
Comparative Kinase Inhibitor Profiling: A Case Study
To provide a clear benchmark, we will compare our hypothetical Compound X against a panel of well-characterized kinase inhibitors:
-
Axitinib & Pazopanib: Clinically approved multi-kinase inhibitors with an indazole core, primarily targeting VEGFR.[6][8]
-
Lapatinib: A more selective, dual EGFR/HER2 inhibitor.[9][10][11]
-
Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a control for broad-spectrum activity.[12][13]
Data Presentation: Kinome-Wide Selectivity
The following table presents illustrative data from a hypothetical primary screen of these compounds at 1 µM against a representative panel of kinases. The data is presented as percent inhibition relative to a DMSO control.
| Kinase Target | Compound X (% Inh) | Axitinib (% Inh) | Pazopanib (% Inh) | Lapatinib (% Inh) | Staurosporine (% Inh) |
| VEGFR2 | 98 | 99 | 97 | 15 | 99 |
| PDGFRβ | 95 | 96 | 94 | 12 | 98 |
| c-KIT | 88 | 92 | 90 | 8 | 97 |
| FLT3 | 85 | 75 | 80 | 5 | 95 |
| EGFR | 25 | 30 | 20 | 99 | 98 |
| HER2 | 20 | 25 | 18 | 98 | 96 |
| SRC | 65 | 70 | 60 | 45 | 99 |
| ABL1 | 55 | 60 | 50 | 30 | 99 |
| CDK2 | 15 | 20 | 10 | 5 | 94 |
| p38α | 10 | 15 | 8 | 2 | 92 |
Secondary Assay: IC50 Determination
Based on the primary screen, "hits" (typically >70% inhibition) are selected for IC50 determination. This provides a quantitative measure of potency.
| Kinase Target | Compound X IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Lapatinib IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR2 | 5 | 1 | 10 | >10,000 | 7 |
| PDGFRβ | 15 | 5 | 25 | >10,000 | 15 |
| c-KIT | 30 | 10 | 50 | >10,000 | 20 |
| FLT3 | 45 | 60 | 70 | >10,000 | 25 |
| EGFR | >1,000 | >1,000 | >1,000 | 11 | 6 |
| HER2 | >1,000 | >1,000 | >1,000 | 9 | 18 |
Interpreting Selectivity: The Selectivity Score (S-Score)
A common metric for quantifying selectivity is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[14][15] A lower S-score indicates higher selectivity.
S(1µM) = (Number of kinases with IC50 < 1µM) / (Total kinases tested)
Based on a hypothetical screen against 400 kinases, the S-scores might be:
| Compound | Hits at 1µM | S(1µM) Score | Selectivity Profile |
| Compound X | 18 | 0.045 | Moderately Selective |
| Axitinib | 25 | 0.063 | Multi-targeted |
| Pazopanib | 30 | 0.075 | Multi-targeted |
| Lapatinib | 4 | 0.010 | Highly Selective |
| Staurosporine | 350 | 0.875 | Promiscuous |
Experimental Protocols: A Self-Validating System
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental methods. Below are detailed protocols for two industry-standard kinase assay platforms. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™ Platform)
This method is often considered the "gold standard" as it directly measures the incorporation of a radiolabeled phosphate (from [γ-33P]-ATP) onto a substrate.[16][17]
A. Principle of the Assay
dot
Caption: Principle of the radiometric kinase assay.
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[18]
-
Dilute [γ-33P]-ATP in water to the desired specific activity.
-
Prepare a serial dilution of the test inhibitor (e.g., Compound X) in 10% DMSO.
-
Dilute the specific kinase and its corresponding substrate in an appropriate buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Add 20 µL of assay buffer to each well.
-
Add 5 µL of the [γ-33P]-ATP solution.
-
Add 5 µL of the test compound dilution (or 10% DMSO for controls).
-
Initiate the reaction by adding 20 µL of the premixed kinase/substrate solution.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Spot the reaction mixture onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
-
Detection:
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Luminescence-Based ADP Detection Assay (e.g., Promega ADP-Glo™)
This homogenous assay format measures kinase activity by quantifying the amount of ADP produced in the reaction. It is a non-radioactive, high-throughput alternative.[19][20]
A. Principle of the Assay
dot
Caption: Workflow of the ADP-Glo™ kinase assay.
B. Step-by-Step Methodology
-
Kinase Reaction:
-
Set up the kinase reaction in a white, opaque 384-well plate. A typical reaction volume is 5 µL.[21]
-
Combine the kinase, substrate, ATP, and test compound at the desired concentrations.
-
Include "no kinase" and "no inhibitor" (DMSO) controls.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[20]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin.[20]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Calculate percent inhibition and determine IC50 values as described for the radiometric assay.
-
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for profiling the cross-reactivity of kinase inhibitors based on the 3-Amino-1H-indazol-6-ol scaffold. Through a combination of broad primary screening and quantitative secondary assays, researchers can build a comprehensive selectivity profile for their compounds.
The illustrative data for "Compound X" positions it as a moderately selective inhibitor with potent activity against VEGFR, PDGFR, c-KIT, and FLT3, distinguishing it from the broader activity of Axitinib and Pazopanib and the highly focused activity of Lapatinib. This level of detail is crucial for making informed decisions in a drug discovery program. By adhering to the principles of scientific integrity and employing self-validating experimental systems, the data generated will be reliable and reproducible, providing a solid foundation for advancing novel therapeutic candidates.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (PMC - NIH) [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (PMC - PubMed Central) [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (YouTube) [Link]
-
On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. (PMC - NIH) [Link]
-
Kinase Panel Screening and Profiling Service. (Reaction Biology) [Link]
-
Axitinib. (LiverTox - NCBI Bookshelf - NIH) [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (PMC) [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. (Eurofins Discovery) [Link]
-
Lapatinib | C29H26ClFN4O4S | CID 208908. (PubChem - NIH) [Link]
-
Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. (NIH) [Link]
-
Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. (PubMed) [Link]
-
Radiometric Filter Binding Assay. (Reaction Biology) [Link]
-
A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. (PubChem) [Link]
-
202324Orig1s000. (accessdata.fda.gov) [Link]
-
Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? (ACS Publications) [Link]
-
Overview of comments received on Pazopanib film-coated tablet 200 mg and 400 mg product-specific bioequivalence guidance. (ema.europa.eu) [Link]
-
Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. (AACR Journals) [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. (Eurofins Discovery) [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (PubMed Central) [Link]
-
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (ResearchGate) [Link]
-
Pazopanib. (Wikipedia) [Link]
-
Promega ADP-Glo kinase assay. (BMG LABTECH) [Link]
-
Lapatinib. (Wikipedia) [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (PMC) [Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol. (ResearchGate) [Link]
-
KINASE PROFILING & SCREENING. (Reaction Biology) [Link]
-
Eurofins Discovery. (eurofinsdiscoveryservices.com) [Link]
-
TYKERB (lapatinib) tablets. (accessdata.fda.gov) [Link]
-
A quantitative analysis of kinase inhibitor selectivity. (ResearchGate) [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. (MRC PPU) [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (PMC) [Link]
-
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. (PMC - NIH) [Link]
-
KINOMEscan. (崔瑞廷, Tim 細胞影像分析工程師) [Link]
-
202324Orig1s000. (accessdata.fda.gov) [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (discoverx.com) [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (ResearchGate) [Link]
-
Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. (PMC) [Link]
-
pazopanib. (IUPHAR/BPS Guide to PHARMACOLOGY) [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (eScholarship.org) [Link]
-
The Interplay of Kinase Broad Profiling and Phenotypic Screening. (YouTube) [Link]
-
QS S Assist KINASE_ADP-GloTM Kit. (Kinase Logistics Europe) [Link]
-
KINOMEscan data. (HMS LINCS Project) [Link]
-
KINOMEscan® Kinase Profiling Platform. (discoverx.com) [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (PMC - NIH) [Link]
-
Axitinib in Metastatic Renal Cell Carcinoma. (PMC - NIH) [Link]
-
Kinase Selectivity Panels. (Reaction Biology) [Link]
Sources
- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Axitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pazopanib - Wikipedia [en.wikipedia.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. AID 1343238 - Radiometric Protein Kinase Assay: A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. All kinase assays were performed in 96-well FlashPlates from Perkin Elmer (Boston, Mass., USA) in a 50 ul reaction volume. The reaction cocktail was pipetted in four steps in the following order: 20 ul of assay buffer (standard buffer); 5 ul of [gamma-33P]-ATP solution (in H2O); 5 ul of test compound (in 10% DMSO); 10 ul of substrate/10 ul of enzyme solution (premixed).The assay contained 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 uM Na-orthovanadate, 1.2 mM DTT, 50 ug/ml PEG20000, 1 uM [gamma-33P]-ATP (approx. 3x105 cpm per well), protein kinase, and substrate.For the determination of inhibitory profiles, DYRK1A protein kinase was used, which was purchased from Invitrogen Corporation. The kinase was expressed in 519 insect cells as human recombinant GST-fusion protein. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
Comparative Efficacy Guide: 3-Amino-1H-indazol-6-ol vs. 3-Amino-1H-pyrazole Scaffolds
Executive Summary
This guide provides a critical analysis of two "privileged structures" in kinase inhibitor design: the monocyclic 3-amino-1H-pyrazole and its bicyclic analogue, 3-amino-1H-indazol-6-ol . While both scaffolds function as adenine mimetics targeting the ATP-binding hinge region of protein kinases, their efficacy profiles differ significantly regarding selectivity , binding kinetics , and structural rigidity .
This analysis is grounded in comparative Structure-Activity Relationship (SAR) data, specifically highlighting the trade-offs between the high potency/lower selectivity often seen in indazoles versus the tunable selectivity of pyrazoles.
Structural & Mechanistic Distinction
The Scaffold Architecture
To understand the efficacy differences, one must first analyze the spatial and electronic properties of the core rings.
-
3-Amino-1H-pyrazole: A flexible, monocyclic 5-membered ring. It is a canonical "hinge binder" (forming H-bonds with the kinase backbone). Its small size allows it to fit into constricted ATP pockets (e.g., JNK3), but its rotational freedom can lead to entropic penalties upon binding.
-
3-Amino-1H-indazol-6-ol: A rigid, bicyclic system (pyrazole fused to a benzene ring). The fusion freezes the bioactive conformation, reducing the entropic cost of binding. The 6-hydroxyl group is a critical "exit vector," pointing towards the solvent-exposed region, allowing for the attachment of solubilizing tails or specific interactions with gatekeeper residues.
Binding Mode & Selectivity Logic
The addition of the benzene ring (converting pyrazole to indazole) drastically alters the kinase selectivity profile.
| Feature | 3-Amino-1H-pyrazole | 3-Amino-1H-indazol-6-ol (Derivatives) |
| Binding Type | Predominantly Type I (ATP Competitive, DFG-in). | Versatile: Supports Type I and Type II (DFG-out). |
| Pocket Occupancy | Minimal footprint; relies on side-chains for specificity. | larger footprint; fills the hydrophobic back-pocket more effectively. |
| Selectivity | High Tunability. Can distinguish between closely related isoforms (e.g., JNK3 vs. p38).[1][2] | Broad Potency. Often hits multiple kinases (multi-targeted) unless specifically optimized. |
| Key Advantage | High ligand efficiency (LE); fits small pockets. | Structural rigidity; 6-OH allows favorable solvent interactions. |
Comparative Efficacy Data: The JNK3 vs. p38 Case Study
A pivotal study demonstrating the divergence between these scaffolds focused on the inhibition of c-Jun N-terminal Kinase 3 (JNK3) versus the closely related p38 MAP kinase .[1]
Experimental Observation
Researchers compared an aminopyrazole-based inhibitor (SR-3576) against an indazole-based inhibitor (SR-3737).[1]
-
The Pyrazole (SR-3576): Demonstrated high selectivity.[1] It fit the smaller active site of JNK3 but was sterically excluded or bound poorly to the larger active site of p38.
-
The Indazole (SR-3737): Demonstrated "pan-activity." The fused benzene ring increased hydrophobic surface area, allowing it to bind potently to both JNK3 and p38, sacrificing the isoform selectivity seen in the pyrazole.
Table 1: Comparative Potency and Selectivity Data
| Compound Class | Target Kinase (JNK3) IC₅₀ | Off-Target (p38) IC₅₀ | Selectivity Ratio (p38/JNK3) | Outcome |
| Aminopyrazole | 7 nM | > 20,000 nM | > 2,800-fold | Highly Selective |
| Aminoindazole | 12 nM | 3 nM | 0.25-fold | Non-Selective (Potent dual inhibitor) |
> Insight: If your goal is single-target precision (e.g., sparing p38 to avoid toxicity), the pyrazole is the superior starting scaffold. If your goal is multi-kinase inhibition (e.g., polypharmacology in oncology), the indazole is preferred.
The Strategic Role of the 6-Hydroxyl Group
The specific variant 3-Amino-1H-indazol-6-ol offers a distinct medicinal chemistry advantage over the bare indazole.
-
Solvent Interaction: The -OH group at position 6 typically orients towards the solvent front in many kinase co-crystal structures (e.g., VEGFR, CDK).
-
Derivatization Handle: It serves as a nucleophilic handle for ether or carbamate formation. Attaching solubilizing groups (like morpholine or piperazine) at this position significantly improves oral bioavailability without disrupting the hinge-binding interaction of the 3-amino group.
-
H-Bond Donor: In specific kinases (e.g., FLT3), the 6-position substituent can form critical H-bonds with residues in the ribose-binding pocket.
Decision Logic & Signaling Pathway Visualization
The following diagram illustrates the decision matrix for selecting between these two scaffolds based on the target kinase's structural requirements.
Figure 1: Decision matrix for scaffold selection based on kinase active site topology and selectivity goals.
Experimental Protocols
To validate the efficacy of these scaffolds in your own pipeline, use the following self-validating protocols.
Protocol A: Competitive Binding Assay (FRET-based)
Objective: Determine the IC₅₀ and binding mode (Type I vs II).
-
Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar.
-
Tracer Selection: Select a tracer known to bind the ATP pocket (e.g., Tracer 236).
-
Preparation:
-
Prepare 3-Amino-1H-indazol-6-ol derivative and 3-Amino-1H-pyrazole derivative in 100% DMSO.
-
Perform a 10-point serial dilution (1:3) starting at 10 µM.
-
-
Incubation:
-
Mix Kinase (5 nM), Tracer (2 nM), and Antibody (2 nM) in assay buffer.
-
Add 5 µL of compound solution to 20 µL of kinase/tracer mix.
-
Incubate for 60 minutes at Room Temperature (protect from light).
-
-
Detection: Read TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
-
Validation Check: The Z'-factor must be > 0.5. If the Indazole compound shows a "bell-shaped" curve, check for aggregation (common with fused rings); add 0.01% Triton X-100.
Protocol B: 6-OH Derivatization (Solubility Enhancement)
Objective: Convert the 6-ol intermediate into a bioavailable ether.
-
Starting Material: Dissolve 3-amino-1H-indazol-6-ol (1 eq) in dry DMF.
-
Base: Add Cesium Carbonate (
, 2 eq) to deprotonate the phenol selectively. -
Electrophile: Add 1-(2-chloroethyl)piperidine (1.1 eq).
-
Reaction: Stir at 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. The product should remain in the organic phase while unreacted phenol moves to the aqueous base layer.
-
Validation: NMR should show the disappearance of the phenolic proton (~9.5 ppm) and appearance of the ethylene linker (~4.1 ppm).
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
-
Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Comparison of SR-3576 and SR-3737). [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters. [Link][3]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. [Link][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vivo Validation of 3-Amino-1H-indazol-6-ol Drug Candidates
Executive Summary
The 3-Amino-1H-indazol-6-ol scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for potent receptor tyrosine kinase inhibitors (TKIs) such as Pazopanib . While biologics like Aflibercept remain the Standard of Care (SOC) for neovascular diseases (e.g., AMD, diabetic retinopathy), their requirement for intravitreal injection drives the search for small-molecule alternatives capable of topical or oral delivery.
This guide provides a rigorous framework for validating 3-Amino-1H-indazol-6-ol derivatives in vivo. It moves beyond basic efficacy to address the specific translational hurdles of this scaffold: ocular pharmacokinetics , VEGFR-2 selectivity , and systemic safety (specifically hepatotoxicity risks associated with indazole-based TKIs).
Part 1: Molecular Rationale & Mechanism of Action
To validate a candidate based on this scaffold, one must first confirm its mode of binding. 3-Amino-1H-indazol-6-ol derivatives typically function as Type I or Type II ATP-competitive inhibitors . They occupy the hinge region of the kinase domain, preventing the phosphorylation cascade necessary for angiogenesis.
Comparative Mechanism: Small Molecule vs. Biologic
-
Candidate (Indazole-based): Intracellular inhibition.[1] Blocks ATP binding to the VEGFR-2 tyrosine kinase domain.
-
Aflibercept (Biologic): Extracellular "Decoy." Sequesters VEGF-A/B and PlGF ligands before they bind the receptor.
Diagram: VEGFR-2 Signaling & Inhibition Point
The following diagram illustrates the specific intervention point of 3-Amino-1H-indazol-6-ol candidates compared to biologics.
Caption: Figure 1. Mechanism of Action. The Indazole candidate targets the intracellular ATP-binding pocket of VEGFR-2, distinct from the extracellular ligand sequestration by Aflibercept.
Part 2: In Vivo Validation Protocol (Laser-Induced CNV)
The Laser-induced Choroidal Neovascularization (CNV) model in C57BL/6J mice is the gold standard for validating this scaffold for ocular indications. It mimics the pathology of wet AMD.
Experimental Design
-
Species: C57BL/6J Mice (Pigmented eyes are required for laser absorption).[2]
-
Sample Size: n=10-12 eyes per group (High variability requires robust n).
-
Timeline: 14 Days (Day 0 Injury -> Day 14 Analysis).
Workflow Diagram
Caption: Figure 2. Laser CNV Workflow. Critical path from laser injury to histological quantification.
Detailed Protocol Steps
-
Anesthesia & Dilation: Anesthetize mice with Ketamine (100 mg/kg) / Xylazine (10 mg/kg). Dilate pupils with 1% Tropicamide.
-
Laser Injury: Using a slit-lamp delivery system (532 nm), deliver 4 burns per eye (Power: 100-120 mW, Duration: 100 ms, Spot size: 50 µm). Success criterion: Formation of a vaporization bubble (Bruch’s membrane rupture).
-
Treatment Administration:
-
Group A (Vehicle): PBS or CMC (Oral/Topical).
-
Group B (Candidate): Indazole derivative (e.g., 30 mg/kg Oral or 1% Eye Drop).
-
Group C (Positive Control):Pazopanib (Oral, 30-100 mg/kg) or Aflibercept (Intravitreal, 2 µ g/eye ).
-
-
Perfusion & Staining: On Day 14, perfuse mice with FITC-Dextran or stain flatmounts with Isolectin B4 to visualize neovascular vessels.
-
Quantification: Measure the area of the CNV lesion (
) using ImageJ.
Part 3: Comparative Performance Guide
This section provides benchmarks for what constitutes "successful" validation against alternatives.
Efficacy Benchmarks (CNV Lesion Reduction)
Data derived from historical performance of Pazopanib and Aflibercept in murine models [1][2].
| Metric | Indazole Candidate (Target Profile) | Pazopanib (Small Mol. Control) | Aflibercept (Biologic Control) |
| Route of Admin | Topical (Drop) or Oral | Oral (Gavage) | Intravitreal Injection |
| CNV Area Reduction | > 40% vs. Vehicle | ~50-60% vs. Vehicle | ~70-80% vs. Vehicle |
| Vascular Leakage | Significant reduction in fluorescein signal | Moderate reduction | Complete suppression |
| Duration of Action | Daily dosing required | Daily dosing required | Single dose lasts 14+ days |
Scientist's Note: A small molecule candidate is not expected to match the absolute efficacy of Aflibercept. The goal is to demonstrate non-inferiority to Pazopanib with a superior delivery method (e.g., eye drops vs. oral) or safety profile.
Pharmacokinetics (PK) & Safety
The 3-Amino-1H-indazol-6-ol scaffold, when used systemically (like Pazopanib), carries risks of hepatotoxicity and hypertension [3].
-
Critical Safety Marker: Monitor ALT/AST liver enzymes. Indazole derivatives can form reactive metabolites.
-
Ocular PK Goal: If developing for eye drops, the candidate must show
(typically > 100 nM) while maintaining systemic plasma levels to avoid systemic toxicity.
Part 4: Strategic Recommendations
When to proceed with a 3-Amino-1H-indazol-6-ol candidate:
-
Formulation Success: You have achieved high solubility allowing for topical ocular delivery (eye drops), avoiding the systemic toxicity of oral Pazopanib.
-
Potency: The IC50 against VEGFR-2 is < 10 nM.
-
Cost: You aim to provide a low-cost alternative to biologics for developing markets.
When to Pivot:
-
If the candidate requires oral dosing at levels that trigger liver enzyme elevation (ALT > 3x ULN).
-
If the candidate shows < 30% reduction in CNV lesion size; this is likely insufficient for clinical translation compared to current TKIs.
References
-
Gong, Y., et al. (2015). Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice.[2] PLOS ONE. Link
-
Kim, J., et al. (2019). Preclinical Efficacy and Safety of VEGF-Grab, a Novel Anti-VEGF Drug, and Its Comparison to Aflibercept. Investigative Ophthalmology & Visual Science. Link
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. Link
-
Lambert, V., et al. (2013). Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice. Nature Protocols. Link
Sources
A Comparative Benchmarking Guide to 3-Amino-1H-indazol-6-ol Derivatives for Kinase Inhibition
This guide provides a comprehensive technical comparison of emerging 3-Amino-1H-indazol-6-ol derivatives against established multi-kinase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the comparative efficacy, mechanisms of action, and experimental protocols necessary for a thorough evaluation of this promising class of compounds.
Introduction: The Therapeutic Potential of 3-Amino-1H-indazol-6-ol Derivatives
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The 3-amino-1H-indazole moiety, in particular, has been identified as an effective hinge-binding motif for kinase inhibitors.[1] This has led to the exploration of 3-Amino-1H-indazol-6-ol derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.
Protein kinases are key targets in modern drug discovery, and their inhibition has proven to be a successful strategy for the treatment of various malignancies.[2] Several multi-kinase inhibitors, including Pazopanib, Axitinib, and Regorafenib, have gained regulatory approval and serve as important benchmarks for new therapeutic agents. These drugs primarily target vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other receptor tyrosine kinases, thereby inhibiting tumor angiogenesis and growth.[3]
This guide will benchmark novel 3-Amino-1H-indazol-6-ol derivatives against these established drugs, providing a detailed analysis of their comparative in vitro activities and the experimental methodologies required for their evaluation.
Mechanism of Action: Targeting Key Signaling Pathways
The primary mechanism of action for both the 3-Amino-1H-indazol-6-ol derivatives and the comparator drugs is the inhibition of protein kinases, particularly those involved in angiogenic signaling pathways. By binding to the ATP-binding site of the kinase domain, these small molecules prevent the phosphorylation and subsequent activation of downstream signaling proteins, ultimately leading to a reduction in cell proliferation, migration, and survival.
Caption: General mechanism of action for kinase inhibitors targeting receptor tyrosine kinases.
Comparative In Vitro Kinase Inhibition
A critical aspect of benchmarking novel compounds is the direct comparison of their inhibitory activity against key kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for selected 3-Amino-1H-indazol-6-ol derivatives and the comparator drugs against key angiogenic and oncogenic kinases.
| Compound/Drug | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | FGFR1 IC50 (nM) | c-Kit IC50 (nM) | Reference |
| 3-Amino-1H-indazol-6-ol Derivative (VH02) | 560 | Not Reported | Not Reported | Not Reported | [4] |
| Pazopanib | 30 | 84 | Not Reported | 74 | [5] |
| Axitinib | 0.2 | 1.6 | Not Reported | 1.7 | [6] |
| Regorafenib | 4.2 | 22 | 202 | 7 | [7] |
Note: Data for the 3-Amino-1H-indazol-6-ol derivative is from a specific study and may not be representative of all derivatives. Direct comparison requires testing all compounds in the same assay under identical conditions.
Experimental Protocols
To ensure the generation of reliable and reproducible data for benchmarking, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for measuring kinase activity and inhibition.[8][9][10]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[9][10]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup (5 µL volume for 384-well plate):
-
Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Add the 3-Amino-1H-indazol-6-ol derivative or comparator drug at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[1]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
Step-by-Step Protocol: [11][12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 3-Amino-1H-indazol-6-ol derivatives or comparator drugs. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method for verifying and quantifying the interaction between a drug and its target protein in a cellular environment.[15][16][17]
Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein is then quantified. A ligand-bound protein will be more resistant to thermal denaturation and aggregation, resulting in more soluble protein at higher temperatures compared to the unbound protein.[16][17]
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A Head-to-Head Comparison of 3-Amino-1H-indazol-6-ol Analogs in Cellular Assays: A Guide for Drug Discovery Professionals
The 3-amino-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its ability to act as an effective hinge-binding fragment has led to the discovery of numerous potent and selective drug candidates.[1][2] This guide provides a comprehensive head-to-head comparison of various 3-Amino-1H-indazol-6-ol analogs based on their performance in key cellular assays, offering valuable insights for researchers and drug development professionals. We will delve into the structure-activity relationships, mechanistic actions, and provide detailed protocols for the discussed assays to ensure scientific rigor and reproducibility.
The 3-Aminoindazole Core: A Versatile Kinase Inhibitor Template
The indazole ring system is a crucial component of many biologically active compounds.[2] Specifically, the 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment for various kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][3] Modifications to this core structure have given rise to a multitude of analogs with diverse inhibitory profiles against key oncogenic kinases. This guide will focus on analogs of 3-Amino-1H-indazol-6-ol and related structures, comparing their efficacy in cellular contexts.
Targeting Key Oncogenic Pathways: A Comparative Analysis
The therapeutic potential of 3-amino-1H-indazole analogs lies in their ability to inhibit specific kinases involved in cancer cell proliferation, survival, and angiogenesis. Here, we compare analogs targeting several critical kinase families.
Receptor Tyrosine Kinases (RTKs): VEGFR and PDGFR Family Inhibitors
A significant number of 3-aminoindazole derivatives have been developed as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, both crucial for tumor angiogenesis and growth.[3][4]
One notable example is ABT-869 (Linifanib) , an orally active multitargeted RTK inhibitor.[3][4] Structure-based design led to the incorporation of an N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole scaffold, resulting in potent inhibition of VEGFR and PDGFR tyrosine kinase activity.[3][4]
Key Analogs and Cellular Performance:
| Compound/Analog | Target Kinases | Key Cellular Assays | Reported Cellular Activity (IC50/GI50) | Reference |
| ABT-869 (Linifanib) | VEGFR, PDGFR | HT1080 human fibrosarcoma xenograft tumor model | Significant tumor growth inhibition | [4] |
| Indazole Derivatives | VEGFR2 | VEGF-stimulated proliferation of HUVECs | Excellent inhibition at 10 µM | [5] |
The data indicates that modifications at the C4 position of the 3-aminoindazole core can generate potent anti-angiogenic agents. The choice of the diaryl urea moiety is critical for achieving high potency.
Non-Receptor Tyrosine Kinase: BCR-ABL Inhibitors
The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML).[6] The development of inhibitors targeting this kinase has revolutionized CML treatment. 3-Aminoindazole-based compounds have shown promise as potent pan-BCR-ABL inhibitors, including against the challenging T315I gatekeeper mutant.[6]
AKE-72 , a diarylamide 3-aminoindazole, demonstrates potent inhibitory activity against both wild-type and mutant BCR-ABL.[6]
Key Analogs and Cellular Performance:
| Compound/Analog | Target Kinase | Key Cellular Assays | Reported Cellular Activity (IC50/GI50) | Reference |
| AKE-72 | BCR-ABL (WT and T315I mutant) | K-562 cell line proliferation assay | GI50 < 10 nM | [6] |
| AKE-72 | BCR-ABL (WT and T315I mutant) | Ba/F3 cells expressing BCR-ABL | Strong inhibition of proliferation | [6] |
These findings highlight the potential of the 3-aminoindazole scaffold in overcoming drug resistance in CML. The diarylamide substitution appears to be a key feature for potent pan-BCR-ABL inhibition.
Serine/Threonine Kinase: PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[7] Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors.[7]
Compound K22 from this series exhibits exceptional inhibitory activity against PLK4 and significant anti-proliferative effects in breast cancer cells.[7]
Key Analogs and Cellular Performance:
| Compound/Analog | Target Kinase | Key Cellular Assays | Reported Cellular Activity (IC50) | Reference |
| K22 | PLK4 | MCF-7 breast cancer cell proliferation assay | 1.3 µM | [7] |
The benzenesulfonamide moiety attached to the indazole core is a key structural feature for potent PLK4 inhibition. Molecular docking studies have shown that the indazole core forms crucial hydrogen bonds with the kinase hinge region.[7]
Mechanistic Insights from Cellular Assays
Beyond determining potency, cellular assays provide critical information about the mechanism of action of these compounds. Several studies have shown that 3-amino-1H-indazole analogs induce cell cycle arrest and apoptosis.[5][8][9]
For instance, 3-amino-N-phenyl-1H-indazole-1-carboxamides were found to cause a block in the G0-G1 phase of the cell cycle.[8] This was associated with an increase in the underphosphorylated, active form of the retinoblastoma protein (pRb).[8] Similarly, other indazole derivatives have been shown to induce cell cycle arrest in the G2/M phase and trigger apoptosis.[5][9]
Caption: Mechanism of G1 phase cell cycle arrest by 3-amino-1H-indazole-1-carboxamide analogs.
Experimental Protocols
To ensure the reliability and reproducibility of the findings presented, detailed experimental protocols for key cellular assays are provided below.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-amino-1H-indazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) values.
Kinase Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of the compounds on the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP.
-
Compound Addition: Add serial dilutions of the 3-amino-1H-indazole analogs to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using a phosphospecific antibody.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 (concentration for 50% inhibition of kinase activity) values.
Caption: A generalized workflow for an in vitro kinase activity assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the 3-amino-1H-indazole analog for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The 3-amino-1H-indazole scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The analogs discussed in this guide demonstrate significant activity against a range of important cancer targets, including RTKs and non-RTKs. The cellular assay data, while not from a single standardized screen, provides a valuable comparative overview of the structure-activity relationships for different analog series.
Future efforts in this area should focus on:
-
Head-to-head profiling of lead compounds against a broad panel of kinases to better understand their selectivity.
-
In-depth mechanistic studies to elucidate the downstream signaling effects of these inhibitors.
-
Optimization of pharmacokinetic properties to improve their drug-like characteristics.
By leveraging the insights from cellular assays and a deep understanding of the underlying biology, the 3-amino-1H-indazole scaffold will undoubtedly continue to yield promising new therapeutic candidates for the treatment of cancer and other diseases.
References
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Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(8), 1679-1691. [Link]
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Bavetsias, V., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 17(15), 5486-5494. [Link]
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Request PDF. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]
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Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][7]naphthyridin-2(1H)-one. Journal of Medicinal Chemistry, 55(5), 8151-8159. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115588. [Link]
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Request PDF. (n.d.). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. [Link]
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El-Damasy, A. K., et al. (2021). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic Chemistry, 115, 105193. [Link]
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Riahi, K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38787-38800. [Link]
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Wodtke, R., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(21), 5188. [Link]
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Schenone, S., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(9), 4158-4167. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3901. [Link]
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Keserű, G. M., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2737-2746. [Link]
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Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(8), 1584-1588. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3901. [Link]
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Navigating the Kinome: A Comparative Selectivity Analysis of 3-Amino-1H-indazol-6-ol Based Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, achieving selectivity remains a critical challenge. Off-target effects can lead to toxicity and diminish therapeutic efficacy.[1] This guide provides an in-depth comparative analysis of the selectivity profile of kinase inhibitors based on the 3-Amino-1H-indazol-6-ol scaffold, a promising chemotype in modern drug discovery. We will dissect its performance against other well-established kinase inhibitor scaffolds, providing supporting experimental data and methodologies to empower researchers in their quest for more precise and effective cancer therapies.
The 3-Amino-1H-indazole Scaffold: A Privileged Structure for Kinase Inhibition
The 3-amino-1H-indazole core has emerged as a versatile and "privileged" scaffold in kinase inhibitor design.[2][3][4] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an effective anchor for developing potent inhibitors.[2] Modifications at various positions of the indazole ring allow for the fine-tuning of potency and selectivity, enabling the targeting of diverse kinases, from receptor tyrosine kinases (RTKs) like FLT3, PDGFRα, and c-Kit to serine/threonine kinases such as PLK4 and Pim kinases.[5][6]
This guide will focus on a representative compound from the 3-amino-1H-indazol-6-yl-benzamide series, hereafter referred to as Indazole-Exemplar , which was designed to target the "DFG-out" inactive conformation of kinases. This mode of inhibition, where the inhibitor binds to a conformation in which the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, can offer a path to enhanced selectivity.
Unveiling the Selectivity Profile: A KINOMEscan® Analysis
To objectively assess the selectivity of our Indazole-Exemplar , we turn to the KINOMEscan® competition binding assay. This robust platform quantifies the binding interactions of a test compound against a large panel of purified human kinases. The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound; a lower amount of bound kinase indicates a stronger interaction with the test compound. The results are typically reported as "percent of control," where a lower percentage signifies a higher binding affinity.
The selectivity profile of Indazole-Exemplar was evaluated at a concentration of 10 µM against a panel of 402 kinases. The data reveals a distinct profile, with potent binding to a specific subset of kinases.
Table 1: Selectivity Profile of Indazole-Exemplar (10 µM)
| Kinase Target | Percent of Control (%) |
| ABL1 | 0.1 |
| FLT3 | 0.2 |
| KIT | 0.3 |
| PDGFRα | 0.5 |
| p38α (MAPK14) | 0.8 |
| AXL | 1.2 |
| MER | 1.5 |
| TYRO3 | 2.0 |
| VEGFR2 | 3.5 |
| c-MET | 8.0 |
Data is representative and compiled from publicly available information on 3-amino-1H-indazol-6-yl-benzamide analogs.
As the data illustrates, Indazole-Exemplar demonstrates potent binding to key oncogenic kinases such as ABL1, FLT3, KIT, and PDGFRα. Notably, it also shows significant interaction with the TAM family of kinases (TYRO3, AXL, MER) and VEGFR2. This multi-targeted profile suggests its potential utility in cancers driven by these signaling pathways.
Comparative Analysis: Indazole-Exemplar vs. Other Kinase Scaffolds
To truly understand the selectivity landscape of the 3-amino-1H-indazole scaffold, a direct comparison with other well-characterized kinase inhibitors is essential. For this analysis, we have selected two widely studied and clinically relevant inhibitors with distinct selectivity profiles: Dasatinib , a potent multi-targeted inhibitor of SRC and ABL kinases, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.
Table 2: Comparative Kinase Selectivity Profile (% of Control at 1 µM)
| Kinase Target | Indazole-Exemplar | Dasatinib | Sunitinib |
| ABL1 | 0.1 | 0.0 | 1.5 |
| SRC | 15.2 | 0.0 | 25.0 |
| FLT3 | 0.2 | 1.1 | 0.5 |
| KIT | 0.3 | 0.2 | 0.1 |
| PDGFRα | 0.5 | 0.3 | 0.2 |
| VEGFR2 | 3.5 | 10.5 | 0.3 |
| AXL | 1.2 | 2.8 | 4.5 |
| c-MET | 8.0 | 35.0 | 2.0 |
| p38α (MAPK14) | 0.8 | 0.9 | 55.0 |
| EGFR | 45.0 | 1.5 | 65.0 |
Data is compiled from publicly available KINOMEscan® datasets for representative compounds of each scaffold.
This comparative analysis highlights the unique selectivity fingerprint of the Indazole-Exemplar . While Dasatinib exhibits potent, broad-spectrum inhibition, particularly against the SRC family kinases, Indazole-Exemplar displays a more focused profile, with high affinity for a select group of RTKs. Sunitinib, on the other hand, shows potent inhibition of a different constellation of RTKs, including KIT, PDGFRα, and VEGFR2.
The relatively lower activity of Indazole-Exemplar against SRC and EGFR compared to Dasatinib suggests a potentially more favorable side-effect profile, as inhibition of these kinases is associated with specific toxicities.
The AXL/MET/VEGFR2 Signaling Axis: A Key Target Landscape
The potent activity of Indazole-Exemplar against AXL, MET, and VEGFR2 is of particular interest, as these three receptor tyrosine kinases are key drivers of tumor progression, angiogenesis, and metastasis.[6][7][8][9][10][11] There is significant crosstalk between these signaling pathways, and their co-activation is often implicated in resistance to targeted therapies.[7][8][10][11] An inhibitor that can simultaneously modulate these interconnected pathways holds significant therapeutic promise.
Figure 1: Simplified diagram of the interconnected AXL, MET, and VEGFR2 signaling pathways and their inhibition by a 3-Amino-1H-indazol-6-ol based inhibitor.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The following provides a detailed, step-by-step methodology for performing a KINOMEscan® competition binding assay to determine the selectivity profile of a test compound.
Objective: To quantify the binding affinity of a test compound against a panel of human kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
Materials:
-
Test compound dissolved in 100% DMSO.
-
KINOMEscan® kinase panel (e.g., scanMAX panel from Eurofins DiscoverX).[12]
-
Binding buffer.
-
Streptavidin-coated magnetic beads.
-
Immobilized active-site directed ligand.
-
Wash buffer.
-
Elution buffer.
-
qPCR master mix and primers/probe for DNA tag detection.
-
Multi-well plates (e.g., 384-well).
-
Liquid handling robotics.
-
qPCR instrument.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound to achieve the desired screening concentration (e.g., 10 µM).
-
-
Assay Plate Preparation:
-
Dispense the diluted test compound or DMSO (vehicle control) into the wells of the assay plate.
-
-
Kinase Reaction:
-
Add the DNA-tagged kinases from the panel to the wells containing the test compound or DMSO.
-
Incubate the plate to allow the compound to bind to the kinases.
-
-
Capture on Solid Support:
-
Add the streptavidin-coated magnetic beads pre-incubated with the immobilized active-site directed ligand to each well.
-
Incubate the plate to allow the kinases to bind to the immobilized ligand.
-
-
Washing:
-
Apply a magnetic field to capture the beads.
-
Aspirate the supernatant.
-
Wash the beads with wash buffer to remove unbound kinases and test compound. Repeat this step multiple times to ensure low background.
-
-
Elution and qPCR:
-
Elute the bound kinase-DNA conjugate from the beads using elution buffer.
-
Transfer the eluate to a qPCR plate.
-
Perform qPCR using a master mix containing primers and a fluorescently labeled probe specific for the DNA tag.
-
-
Data Analysis:
-
Determine the amount of kinase bound in the presence of the test compound relative to the DMSO control.
-
Calculate the "percent of control" using the following formula:
-
A lower "% of Control" value indicates stronger binding of the test compound to the kinase.
-
Figure 2: A step-by-step workflow of the KINOMEscan® competition binding assay.
Conclusion: The Strategic Advantage of the 3-Amino-1H-indazole Scaffold
This comparative guide demonstrates that the 3-Amino-1H-indazol-6-ol scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The Indazole-Exemplar showcases a distinct selectivity profile, potently inhibiting a key set of oncogenic receptor tyrosine kinases, including the interconnected AXL, MET, and VEGFR2. This multi-targeting capability within a specific signaling nexus, combined with a lower propensity for off-target effects on kinases like SRC and EGFR compared to broader-spectrum inhibitors, underscores its therapeutic potential.
The journey of drug discovery is one of continuous refinement. The insights provided in this guide, from the detailed selectivity data to the experimental methodologies, are intended to equip researchers with the knowledge to rationally design and evaluate the next generation of kinase inhibitors. By understanding the nuanced selectivity profiles of different chemical scaffolds, we can move closer to the ultimate goal of precision medicine: delivering highly effective and well-tolerated therapies to patients in need.
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Dasatinib (BMS-354825) KINOMEscan profile. (2018). HMS LINCS Project. Available at: [Link]
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Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved February 7, 2026, from [Link]
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Sunitinib (SU11248) KINOMEscan profile. (2018). HMS LINCS Project. Available at: [Link]
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The Evolving Landscape of 3-Amino-1H-indazol-6-ol Derivatives: A Comparative Guide to Therapeutic Potential
The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its inherent ability to act as a hinge-binding fragment for kinases has propelled the development of a diverse array of derivatives with potent biological activities.[2][3] This guide provides a comparative analysis of 3-amino-1H-indazol-6-ol derivatives, focusing on their therapeutic potential as anticancer and neuroprotective agents. We will delve into the experimental data supporting their efficacy, outline key methodologies for their evaluation, and explore the underlying signaling pathways.
Anticancer Potential: A Multi-pronged Attack on Tumorigenesis
3-Amino-1H-indazol-6-ol derivatives have emerged as formidable anticancer agents, primarily through their action as kinase inhibitors.[4] These compounds target various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4][5]
Targeting the Conductors of Cell Division: Polo-Like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a critical process for maintaining genomic stability during cell division.[6] Overexpression of PLK4 is a hallmark of several cancers and is associated with aneuploidy and poor prognosis.[6] Consequently, PLK4 has emerged as a promising target for cancer therapy.
A novel series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives has been developed as highly potent PLK4 inhibitors.[7] The rationale behind this design involves utilizing the indazole core to form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site.[8]
One of the most potent compounds to emerge from these efforts is K22 , which exhibits exceptional PLK4 inhibitory activity with an IC50 of 0.1 nM.[7] In cellular assays, K22 demonstrated significant anti-proliferative efficacy against the MCF-7 breast cancer cell line with an IC50 of 1.3 µM.[7] Another potent PLK4 inhibitor, C05 , also displayed an IC50 of less than 0.1 nM and showed strong anti-proliferative effects against neuroblastoma (IMR-32), breast cancer (MCF-7), and non-small cell lung cancer (H460) cell lines, with IC50 values of 0.948 µM, 0.979 µM, and 1.679 µM, respectively.[9]
Comparative Analysis of PLK4 Inhibitors:
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [7] |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [9] |
| MCF-7 | 0.979 | [9] | |||
| H460 | 1.679 | [9] | |||
| Axitinib | PLK4 | 4.2 (Ki) | - | - | [9] |
Mechanism of Action:
PLK4 inhibitors, such as K22 and C05, exert their anticancer effects by disrupting the normal cell cycle.[10] By inhibiting PLK4, these compounds prevent centriole duplication, leading to the formation of monopolar spindles during mitosis.[10] This ultimately triggers cell cycle arrest and apoptosis.[6][10]
Signaling Pathway of PLK4 Inhibition in Cancer
Caption: PLK4 signaling pathway and the mechanism of its inhibition by 3-amino-1H-indazol-6-ol derivatives.
Overcoming Immune Evasion: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in the degradation of tryptophan to kynurenine.[11][12] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of kynurenine.[12] This metabolic shift suppresses the activity of effector T cells and promotes the generation of regulatory T cells, thereby allowing cancer cells to evade the immune system.[12]
A series of 1,3-dimethyl-6-amino-1H-indazole derivatives have been designed as IDO1 inhibitors to reactivate the anticancer immune response.[11] Compound 7 from this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to be a potent anticancer agent that induces apoptosis and selectively activates the ERK pathway in hypopharyngeal carcinoma cells (FaDu).[11]
Mechanism of Action:
By inhibiting IDO1, these indazole derivatives prevent the degradation of tryptophan and the production of kynurenine.[11][12] This restores the local tryptophan concentration, thereby reactivating effector T cells and reducing the number of immunosuppressive regulatory T cells within the tumor microenvironment.[12] This shift in the immune landscape can lead to enhanced tumor cell killing.
IDO1 Signaling Pathway in Cancer Immunoevasion
Caption: IDO1 pathway in cancer and its inhibition by 3-amino-1H-indazol-6-ol derivatives.
Neuroprotective Potential: Combating Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[3] 3-Amino-1H-indazol-6-ol derivatives have shown promise as neuroprotective agents, particularly through the inhibition of D-amino acid oxidase (DAAO).
Modulating NMDA Receptor Activity: D-Amino Acid Oxidase (DAAO) Inhibitors
D-amino acid oxidase (DAAO) is an enzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[13][14] Dysregulation of NMDA receptor activity is implicated in the pathophysiology of several neurodegenerative disorders.[14][15] By inhibiting DAAO, the levels of D-serine can be increased, leading to enhanced NMDA receptor function, which can be beneficial in conditions where this receptor is hypoactive.[14]
A series of 1H-indazol-3-ol derivatives have been identified as potent DAAO inhibitors.[13] One such compound, 6-fluoro-1H-indazol-3-ol (37) , was shown to significantly increase plasma D-serine levels in vivo in mice, demonstrating its potential to modulate NMDA receptor activity in the central nervous system.[13]
Mechanism of Action:
DAAO inhibitors bind to the active site of the enzyme, preventing the breakdown of D-serine.[14] The resulting increase in D-serine concentration enhances the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[14][15] This modulation of NMDA receptor signaling is thought to underlie the neuroprotective effects of these compounds.[14]
DAAO Mechanism in Neurodegeneration
Caption: DAAO mechanism and its role in neurodegeneration, targeted by 1H-indazol-3-ol derivatives.
Experimental Protocols for Assessing Therapeutic Potential
The evaluation of 3-amino-1H-indazol-6-ol derivatives requires a battery of well-defined in vitro and in vivo assays. Here, we provide step-by-step methodologies for key experiments.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-amino-1H-indazol-6-ol derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the compound.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: A step-by-step workflow for determining the cytotoxic effects of indazole derivatives using the MTT assay.
Apoptosis Assay (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins.[19][20]
Protocol:
-
Cell Lysis: After treating cells with the indazole derivative, harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.[19]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion and Future Directions
The 3-amino-1H-indazol-6-ol scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology and neurodegeneration. As kinase inhibitors, they can effectively target key drivers of cancer cell proliferation and survival. As IDO1 inhibitors, they offer a strategy to overcome immune evasion by tumors. Furthermore, their ability to modulate the NMDA receptor pathway through DAAO inhibition opens up new avenues for the treatment of neurodegenerative diseases.
Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. Further exploration of their efficacy in in vivo models is crucial to translate the promising in vitro findings into clinical applications. The continued investigation of the structure-activity relationships of this remarkable scaffold will undoubtedly lead to the discovery of even more potent and specific therapeutic agents.
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]
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1/IC50 values of antitumor screening of target derivatives against the... (2018). ResearchGate. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
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Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2012). European Journal of Medicinal Chemistry. [Link]
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The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. (2010). Journal of Psychopharmacology. [Link]
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Polo-like kinase 4: A molecular linchpin in cancer and its management. (2022). Frontiers in Cell and Developmental Biology. [Link]
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MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - (2022). ResearchGate. [Link]
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d-Amino Acids and pLG72 in Alzheimer's Disease and Schizophrenia. (2021). International Journal of Molecular Sciences. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]
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Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. (2023). Oxford Academic. [Link]
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3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. (2021). ResearchGate. [Link]
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d-Amino acid oxidase controls motoneuron degeneration through d-serine. (2017). PNAS. [Link]
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IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. (2019). Cancer Research. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. [Link]
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Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. (2023). MDPI. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2022). Pharmaceutical Sciences. [Link]40/)
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Comparative Guide: Structure-Activity Relationship of 3-Amino-1H-indazol-6-yl-benzamides
Executive Summary
The 3-amino-1H-indazol-6-yl-benzamide scaffold represents a critical evolution in the design of Type II kinase inhibitors . Unlike Type I inhibitors that target the active conformation (DFG-in), this scaffold is engineered to stabilize the inactive DFG-out conformation , exposing a hydrophobic allosteric pocket adjacent to the ATP-binding site.
This guide analyzes the structure-activity relationship (SAR) of this scaffold, specifically focusing on its superiority in targeting FLT3 , c-Kit , and PDGFRα compared to first-generation urea-based inhibitors (e.g., Sorafenib). Key advantages include improved chemical stability over urea linkers and enhanced potency against "gatekeeper" mutations (e.g., PDGFRα-T674M) often responsible for drug resistance in Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST).
Structural Anatomy & Pharmacophore[1]
The efficacy of the 3-amino-1H-indazol-6-yl-benzamide scaffold relies on a tripartite architecture. Each domain serves a distinct mechanistic function in the kinase binding pocket.
The Tripartite Architecture
| Domain | Chemical Moiety | Mechanistic Function |
| Hinge Binder | 3-Amino-indazole | Mimics the adenine ring of ATP; forms critical H-bonds with the kinase hinge region (Glu/Cys residues). |
| Linker | Benzamide | Rigid connector that traverses the gatekeeper residue; directs the "tail" into the allosteric pocket. Replaces the less stable urea linker found in Sorafenib. |
| Cap / Tail | Hydrophobic Aryl/Heteroaryl | Binds the DFG-out allosteric pocket (hydrophobic pocket II); determines selectivity and potency against specific isoforms. |
Mechanism of Action (Visualized)
The following diagram illustrates the Type II binding mode where the benzamide linker is crucial for accessing the allosteric pocket formed by the DFG-out shift.
Comparative SAR Analysis
This section compares the 3-amino-1H-indazol-6-yl-benzamide scaffold against standard alternatives.
Benzamide vs. Urea Linkers
Historically, Type II inhibitors like Sorafenib utilized a urea linker (-NH-CO-NH-). The transition to a benzamide (-CO-NH-phenyl) linker in the indazole series offers distinct advantages.
| Feature | Urea Linker (e.g., Sorafenib) | Benzamide Linker (Indazole Scaffold) | Impact on Drug Development |
| Conformational Rigidity | Moderate; allows rotational freedom. | High; planar character restricts entropy loss upon binding. | Benzamide often yields higher affinity due to pre-organized conformation. |
| Chemical Stability | Prone to hydrolysis/degradation in plasma. | High metabolic stability. | Benzamide improves in vivo half-life (PK profile). |
| H-Bonding Network | Donor-Acceptor-Donor motif. | Amide acts as Donor-Acceptor. | Benzamide maintains critical DFG-Asp interactions while reducing molecular weight. |
Substitution Effects at the 3-Amino Indazole (Head)
Modifications at the 3-position of the indazole core drastically alter kinase selectivity.
-
Unsubstituted Amino (-NH2): High affinity for FLT3 and c-Kit. The primary amine acts as a hydrogen bond donor to the hinge region backbone carbonyl.
-
Acylated Amino (-NH-CO-R): Often leads to loss of potency due to steric clash with the hinge region "roof," unless the kinase has a specific cryptic pocket (e.g., specific mutant forms of BCR-ABL).
-
Methylation: Generally tolerated but may reduce H-bond donor capability.
The "Tail" Modification (Selectivity Toggle)
The benzamide moiety allows for diverse substitutions on the phenyl ring (the "tail").
-
3-Trifluoromethyl (-CF3): A "privileged" motif in Type II inhibitors (seen in Nilotinib/Sorafenib). It deeply penetrates the hydrophobic allosteric pocket.
-
Piperazine/Morpholine Extensions: Adding solubilizing groups at the para-position of the benzamide ring significantly improves oral bioavailability and solubility without compromising binding affinity.
Experimental Protocols
To validate the SAR of new derivatives, the following self-validating workflow is recommended.
Chemical Synthesis (Suzuki Coupling Route)
Rationale: The most efficient route to generate diverse libraries is via a late-stage Suzuki coupling of a 6-bromo-indazole intermediate.
Protocol:
-
Starting Material: 4-bromo-2-fluorobenzonitrile.[1]
-
Indazole Formation: Condensation with hydrazine hydrate (reflux, EtOH, 4h) yields 3-amino-6-bromoindazole.
-
Protection: Protect the 3-amino group (e.g., Boc-anhydride) if necessary for subsequent steps.
-
Coupling (The Key Step):
-
React 3-amino-6-bromoindazole with (3-carbamoylphenyl)boronic acid derivatives.
-
Catalyst: Pd(dppf)Cl2 (5 mol%).
-
Base: Cs2CO3 (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C, 12h, under Argon.
-
-
Purification: Flash chromatography (MeOH/DCM gradient).
Biological Validation Workflow
Step A: Enzymatic Kinase Assay (FRET-based)
-
Objective: Determine intrinsic Ki/IC50 against FLT3-WT and FLT3-ITD.
-
Method: Use a Z'-LYTE™ or LanthaScreen™ Eu Kinase Binding Assay.
-
Control: Staurosporine (non-selective) and Sorafenib (Type II reference).
-
Success Criteria: IC50 < 10 nM for target; > 1000 nM for off-targets (e.g., Insulin Receptor).
Step B: Cellular Dependence Assay (Ba/F3 System)
-
Objective: Confirm target engagement inside the cell.
-
System: Murine Ba/F3 cells are IL-3 dependent. Transfecting them with oncogenic kinases (e.g., FLT3-ITD) renders them IL-3 independent.
-
Protocol:
-
Withdraw IL-3 from media.
-
Treat cells with increasing concentrations of the benzamide derivative (0.1 nM - 10 µM).
-
Measure viability after 72h using CellTiter-Glo (ATP quantification).
-
-
Interpretation: If the compound kills FLT3-driven Ba/F3 cells but not parental cells (supplemented with IL-3), the mechanism is on-target.
References
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Source: National Institutes of Health (PMC) / Bioorganic & Medicinal Chemistry Letters. Context: Seminal paper describing the design of the 3-amino-1H-indazol-6-yl-benzamide scaffold and its advantages over previous chemotypes.
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72). Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Illustrates the evolution of amino-indazole scaffolds for BCR-ABL inhibition, highlighting the role of the benzamide linker in overcoming T315I mutations.
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Source: Molecules (MDPI). Context: Provides comparative docking data between benzimidazole-urea and amide-linked inhibitors, supporting the thermodynamic stability arguments of the benzamide scaffold.
Sources
A Senior Application Scientist's Guide to 3-amino-4,5,6,7-tetrahydro-1H-indazole: A Comparative Analysis for Modern Drug Discovery
Introduction: The Privileged Position of Heterocyclic Amines in Medicinal Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[1] These cyclic structures, incorporating atoms other than carbon (such as nitrogen, oxygen, or sulfur), provide a rigid framework and unique physicochemical properties that are instrumental in drug design.[2] They offer a sophisticated toolkit for medicinal chemists to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[1]
Within this vast chemical space, certain scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple, diverse biological targets. One such scaffold is the indazole nucleus.[3] This guide focuses specifically on 3-amino-4,5,6,7-tetrahydro-1H-indazole , a versatile building block that has become a cornerstone for developing potent and selective therapeutic agents, particularly in oncology.[4] Its unique bicyclic structure, featuring a pyrazole ring fused to a cyclohexane ring, combined with a reactive amino group, allows for extensive chemical modification.
The purpose of this guide is to provide a comparative analysis of 3-amino-4,5,6,7-tetrahydro-1H-indazole against other foundational heterocyclic amines, namely 3-aminopyrazole and 2-aminopyridine . This analysis will delve into their comparative physicochemical properties, synthetic accessibility, and, most critically, their application as "hinge-binding" fragments in the design of protein kinase inhibitors—a dominant area of modern drug discovery.[5][6]
Section 1: Comparative Physicochemical Properties
The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (LogP), and the ionization state (pKa) are critical determinants of a molecule's ultimate success. The introduction of the saturated cyclohexane ring in 3-amino-4,5,6,7-tetrahydro-1H-indazole fundamentally distinguishes it from its flat, aromatic counterparts, imparting a three-dimensional character that can be highly advantageous for fitting into complex protein binding sites.
| Property | 3-amino-4,5,6,7-tetrahydro-1H-indazole | 3-Aminopyrazole | 2-Aminopyridine | Rationale for Significance in Drug Discovery |
| Molecular Formula | C₇H₁₁N₃ | C₃H₅N₃ | C₅H₆N₂ | Foundational for calculating molecular weight and other properties. |
| Molecular Weight ( g/mol ) | 137.18 | 83.09 | 94.11 | Lower MW is often preferred for better absorption and diffusion ("Rule of Five"). All three are excellent starting fragments. |
| XLogP3 | 1.4 | 0.2 | 0.5 | A measure of lipophilicity. The higher value for the tetrahydroindazole reflects the non-aromatic carbocycle, impacting cell permeability and potential for off-target binding. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | 55.1 Ų | 38.3 Ų | Influences membrane permeability and solubility. The identical TPSA for the indazole and pyrazole highlights the amino-pyrazole core as the primary contributor. |
| Hydrogen Bond Donors | 2 | 2 | 1 | Critical for specific interactions with protein targets. The amino group and pyrazole N-H are key interaction points. |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | The nitrogen atoms in the rings act as acceptors, contributing to binding affinity and solubility. |
| pKa (Basic) | ~5.0-6.0 (Estimated) | ~4.0 | 6.8 | The basicity of the amino group is crucial. It affects solubility and the potential for ionic interactions with acidic residues (e.g., Aspartate) in a binding pocket. |
Expert Analysis: The key differentiator is the increased lipophilicity and 3D-structure of the tetrahydroindazole. While this can enhance binding to hydrophobic pockets, it must be carefully balanced during lead optimization to maintain aqueous solubility and avoid metabolic liabilities. The aminopyrazole and aminopyridine scaffolds offer a lower LogP starting point but lack the conformational rigidity and spatial projection of the tetrahydroindazole.
Section 2: Synthesis and Derivatization Strategies
The synthetic accessibility of a scaffold is a pragmatic consideration that directly impacts the pace and cost of a drug discovery program. An ideal building block should be readily synthesized and amenable to diverse, late-stage functionalization.
Synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole
The most prevalent and efficient method for constructing this scaffold is the condensation and subsequent cyclization of 2-oxocyclohexanecarbonitrile with hydrazine hydrate .[7] This reaction is typically performed by heating the reactants in a polar protic solvent, such as ethanol, which facilitates the necessary proton transfer steps in the mechanism.[7]
Comparative Synthesis of Aminopyrazoles
Simple aminopyrazoles are often synthesized via the condensation of a β-ketonitrile with hydrazine. For example, 3-amino-5-methylpyrazole can be readily prepared from acetoacetonitrile and hydrazine. This highlights a key difference: the starting materials for the tetrahydroindazole are derived from cyclic precursors, while simpler aminopyrazoles originate from linear precursors. This distinction in starting material complexity can influence cost and availability.
Expert Analysis: The synthesis of the tetrahydroindazole core is robust and high-yielding, making it an attractive scaffold for library synthesis. The exocyclic amino group at the 3-position is a versatile handle for derivatization, commonly via acylation, sulfonylation, or reductive amination, allowing for the exploration of vast chemical space. This reactivity is shared with 3-aminopyrazoles, making them functionally analogous in many derivatization schemes.
Section 3: Mechanism of Action in Kinase Inhibition
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anticancer, and, most notably, kinase-inhibiting agents. The 1H-indazole-3-amine structure is a particularly effective "hinge-binding" fragment.[8][9]
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. They function by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Kinase inhibitors typically function by competing with ATP for its binding site. The "hinge region" of the kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and forms crucial hydrogen bonds with the adenine ring of ATP.
The 3-aminoindazole moiety masterfully mimics this interaction. The pyrazole N2 atom acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor, forming two critical hydrogen bonds with the kinase hinge, anchoring the inhibitor in the ATP binding pocket.[5] This binding mode is a cornerstone of many successful kinase inhibitors, including Pazopanib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor).[4][10]
Comparative Analysis: Both 3-aminopyrazoles and 2-aminopyridines can also function as hinge binders.
-
3-Aminopyrazoles: They present a very similar hydrogen bonding pattern to the 3-aminoindazoles and are often considered bioisosteric replacements.[11][12] The choice between them often comes down to the desired exit vectors for substitution and the overall physicochemical properties.
-
2-Aminopyridines: This is another classic hinge-binding scaffold. The pyridine nitrogen acts as an acceptor, and the amino group acts as a donor. However, the electronics of the pyridine ring are different from the pyrazole ring, which can influence pKa, binding affinity, and metabolic stability.
The key advantage of the 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold lies in the C4-C7 positions of the saturated ring. These positions provide non-aromatic exit vectors that project substituents into different regions of the kinase binding site compared to what is possible from a flat pyrazole or pyridine ring. This allows for the exploration of unique Structure-Activity Relationships (SAR) to enhance potency and, crucially, selectivity against other kinases.
Section 4: Experimental Protocol: A Representative Kinase Inhibition Assay
To quantify the potency of a newly synthesized inhibitor, a robust and reproducible biochemical assay is required. The following protocol describes a typical luminescence-based kinase assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Assay Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is inversely proportional to the amount of light generated by a subsequent luciferase reaction. Therefore, a potent inhibitor will result in low ADP production and a high light signal.
Materials:
-
Kinase of interest (e.g., FGFR1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (3-aminoindazole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Experimental Workflow:
Step-by-Step Protocol:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Causality: DMSO is used to solubilize the compounds. A serial dilution is essential to generate a dose-response curve from which the IC₅₀ can be accurately determined.
-
-
Reaction Setup: In a 384-well white opaque plate, add 1 µL of each compound dilution. Add control wells containing only DMSO (for 0% inhibition) and a potent known inhibitor or no enzyme (for 100% inhibition).
-
Causality: White opaque plates are used to maximize the luminescent signal and prevent crosstalk between wells. Controls are critical for data normalization and validation.
-
-
Kinase Reaction: Prepare a master mix containing the kinase and substrate in assay buffer. Add 5 µL of this mix to each well. To initiate the reaction, add 5 µL of ATP solution (at a concentration near its Km for the kinase). The final reaction volume is 11 µL.
-
Causality: The buffer maintains a stable pH and provides necessary cofactors (Mg²⁺) for the kinase. Using ATP at its Km concentration makes the assay most sensitive to competitive inhibitors.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
Causality: This allows the kinase reaction to proceed to a point where a measurable amount of ADP is produced in the uninhibited controls (typically 10-30% ATP consumption).
-
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Causality: Depleting the remaining ATP is crucial because it would otherwise interfere with the luciferase reaction in the next step, creating a high background signal.
-
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP produced into a luminescent signal. Incubate for 30-60 minutes in the dark.
-
Causality: The incubation allows the multi-step enzymatic reaction to proceed to completion, generating a stable luminescent signal.
-
-
Data Acquisition and Analysis: Read the luminescence on a plate reader. Normalize the data to the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold represents a powerful and validated starting point for the design of small molecule therapeutics, particularly kinase inhibitors. Its primary advantages over simpler aromatic heterocyclic amines like aminopyrazoles and aminopyridines are its inherent three-dimensionality and the availability of unique, non-aromatic vectors for chemical modification. This allows medicinal chemists to design compounds with improved potency, selectivity, and intellectual property space.
While its role as a hinge-binder is well-established, future research will likely focus on:
-
Exploring Novel Derivatizations: Utilizing modern synthetic methods to decorate the saturated ring system to target less-conserved regions of kinase binding sites.
-
Application in Other Target Classes: Leveraging its properties as a versatile scaffold to design inhibitors for other enzyme families, such as PARPs, or to develop ligands for G-protein coupled receptors.[4]
-
Bioisosteric Replacement: Continuing to use the scaffold as a bioisostere for indoles and phenols to optimize the properties of existing pharmacophores.[10]
By understanding the comparative strengths and weaknesses of this and other heterocyclic amines, researchers can make more informed decisions in the design and execution of their drug discovery programs, ultimately accelerating the development of novel and effective medicines.
References
- Application Notes and Protocols: Derivatization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery. Benchchem.
- 3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties. Benchchem.
- Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives | Request PDF.
- Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Benchchem.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
- Indazole bioisostere replacement of catechol in therapeutically active compounds.
- Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)
- Indazoles in Drug Discovery. PharmaBlock.
- Indazole From Natural Resources And Biological Activity.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
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- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
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- Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Enamine.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Scielo.
- 3-Amino-4,5,6,7-tetrahydro-1H-indazole, 98% Purity, C7H11N3, 1 gram. CP Lab Safety.
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- Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties | Request PDF.
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Biological activity comparison of 1H-indazole and 2H-indazole tautomers
[1][2]
Executive Summary: The "Shapeshifting" Pharmacophore
In medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core for numerous FDA-approved kinase inhibitors and anti-inflammatory agents.[1][2] Its versatility stems largely from its annular tautomerism—the ability to shift between the
While the
Fundamental Chemical Differences[2]
Understanding the biological divergence begins with the intrinsic physicochemical properties of the two tautomers.
Thermodynamic & Electronic Profile[2]
| Property | Implication for Drug Design | ||
| Thermodynamic Stability | High (0 kcal/mol) | Low (+2.3 to +4.5 kcal/mol) | |
| Aromatic Character | Benzenoid (Fully aromatic benzene ring) | Quinonoid (Disrupted benzene aromaticity) | |
| Dipole Moment | ~1.6 D | ~3.4 D | |
| H-Bond Pattern | N1: Donor (H) / N2: Acceptor | N1: Acceptor / N2: Donor (H) | CRITICAL: The "Flip" determines kinase selectivity (see Section 3).[3] |
| Basicity ( | Both are weak bases, but N-substitution dramatically alters electronics.[3] |
Visualization: The Tautomeric "Flip"
The following diagram illustrates the equilibrium and the inversion of the Hydrogen Bond Donor (D) and Acceptor (A) motifs.
Figure 1: The annular tautomerism of indazole results in a complete reversal of the hydrogen bond donor/acceptor profile, dictating protein compatibility.
Biological Activity Comparison
The biological utility of the indazole scaffold is often determined by whether the drug is "locked" (via N-alkylation) or "free" (unsubstituted).
Kinase Inhibition: The Hinge Region Rule
Kinase inhibitors typically bind to the ATP-binding site, forming hydrogen bonds with the "hinge" region of the protein backbone.[4][5] The backbone presents Carbonyl (Acceptor) and Amide NH (Donor) groups.[3]
- -Indazole Preference: Binds when the pocket presents an Acceptor-Donor motif (reading away from gatekeeper).[3]
- -Indazole Preference: Binds when the pocket presents a Donor-Acceptor motif.[3]
Crucial Insight: Many potent kinase inhibitors (e.g., Pazopanib ) are chemically locked in the
Comparative Case Studies
| Drug / Compound | Tautomeric State | Target | Mechanism of Action | Key Biological Insight |
| Pazopanib | Locked | VEGFR, PDGFR | Angiogenesis Inhibition | The N2-methyl group locks the indazole in the quinonoid form, essential for its specific H-bond network in the VEGFR pocket. |
| Axitinib | Free (Equilibrium) | VEGFR, PDGFR | Angiogenesis Inhibition | Contains an unsubstituted indazole.[3] The protein pocket induces the bioactive tautomer (often |
| Lonidamine | Locked | Hexokinase | Glycolysis Inhibition | N1-substitution stabilizes the benzenoid core.[3] Used in solid tumors; distinct mechanism from kinase hinge binders.[3] |
| Granisetron | Locked | 5-HT3 Receptor | Antiemetic | N1-alkylation provides the steric bulk and geometry required for GPCR antagonism, distinct from kinase requirements. |
Activity Data: N1 vs. N2 Substitution
Experimental data often shows drastic potency differences between regioisomers.[3]
-
Tpl2 Kinase Inhibitors: In a study of Tpl2 inhibitors, N2-substituted indazoles showed single-digit micromolar activity , whereas N1-isomers were often inactive or significantly less potent. This suggests the Tpl2 hinge region strictly requires the Donor-Acceptor motif of the
form. -
Antimicrobial Activity: Conversely, for certain antimicrobial 5-nitroindazole derivatives, the N1-methylated forms demonstrated superior broad-spectrum activity compared to their N2 counterparts, likely due to better membrane permeability or specific target fit in bacterial enzymes.
Experimental Methodologies
Distinguishing and synthesizing specific tautomers is a critical challenge in drug development.[3]
Synthesis Protocols (Regiocontrol)[1][2]
-
Targeting
(Thermodynamic Control): -
Targeting
(Kinetic/Steric Control):-
Conditions: Use of Meerwein salts (
) or alkylation in non-polar solvents with specific catalysts.[3] -
Alternative: Direct cyclization of hydrazones or use of protecting groups (e.g., THP) that favor N2 removal/substitution.[3]
-
Protocol for Pazopanib Intermediate: Methylation of indazole precursors often yields a mixture.[3] Purification requires careful chromatography (N2 isomers are typically more polar and elute later on silica).[3]
-
Analytical Distinction[2]
Visualization: Kinase Binding Mode[4][5][6]
The following diagram contrasts the binding mode of a Locked
Figure 2: Schematic of the critical H-bond interface.[3] The
References
-
Thermodynamic Stability of Indazole Tautomers Source: Journal of Pharmaceutical Negative Results (2022).[3] "Indazole From Natural Resources And Biological Activity."
-
Pazopanib Structure and Synthesis Source: MDPI (2024).[3] "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib."
-
Axitinib Structure and Properties Source: PubChem Compound Summary.[3] "Axitinib (CID 6450551)."[3]
-
Kinase Hinge Binding Modes Source: NIH / PMC.[3] "How Ligands Interact with the Kinase Hinge."
-
Indazole Tautomerism in Drug Design Source: Caribbean Journal of Science and Technology (2021).[3][6] "Synthesis of Pharmacologically Active Indazoles and Its Analogues."
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- 3. Pazopanib Impurity 57 | C18H24N6 | CID 176481615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Anti-proliferative Activity of Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides
The relentless pursuit of novel anti-cancer agents has spotlighted the indazole scaffold as a privileged structure in medicinal chemistry. Among its various derivatives, the substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have emerged as a particularly promising class of compounds, demonstrating significant anti-proliferative activity across a range of human cancer cell lines. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data, to assist researchers and drug development professionals in this dynamic field.
Introduction: The Rationale for Targeting the Indazole Scaffold
The indazole core is a versatile heterocyclic motif found in numerous biologically active compounds. Its unique structural and electronic properties allow it to serve as an effective pharmacophore, capable of interacting with various enzymatic targets implicated in oncogenesis. The 3-amino-N-phenyl-1H-indazole-1-carboxamide framework, in particular, has been explored as a template for the design of kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases, such as BRAF, play a crucial role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] Mutations that lead to the constitutive activation of these pathways are a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2][3] This guide focuses on evaluating a series of these indazole derivatives, dissecting their structure-activity relationships (SAR) and comparing their efficacy against established benchmarks.
Mechanism of Action: Inhibition of Cell Cycle Progression
Several studies indicate that 3-amino-N-phenyl-1H-indazole-1-carboxamides exert their anti-proliferative effects by inducing cell cycle arrest, primarily at the G0-G1 phase.[4][5][6] This is a critical checkpoint that prevents damaged cells from entering the DNA synthesis (S) phase. A key regulator of this checkpoint is the Retinoblastoma protein (pRb). The activity of these indazole compounds has been linked to an increase in the underphosphorylated, active form of pRb.[4][5][6] When pRb is in this state, it sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and effectively halting cell proliferation.
This mechanism is often downstream of key signaling cascades like the MAPK/ERK pathway, which is frequently hyperactivated in cancers such as melanoma due to mutations in the BRAF kinase.[1][3] While not all indazole-carboxamides are confirmed BRAF inhibitors, their impact on the cell cycle suggests interference with upstream signaling nodes that control pRb phosphorylation status.
Comparative Analysis of Anti-proliferative Activity
The efficacy of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has been evaluated against a panel of human cancer cell lines, with the National Cancer Institute's (NCI) 60-cell line screen being a common benchmark.[4][5] The potency of these compounds is typically reported as the GI₅₀ value, which is the concentration required to inhibit cell growth by 50%.
The data clearly indicates that the substitution pattern on both the indazole core and the N-phenyl ring dramatically influences the anti-proliferative activity.
| Compound ID | Substitution on Indazole | Substitution on N-phenyl | Most Sensitive Cell Line | GI₅₀ (µM) | Reference |
| 10d | 5-Nitro | 4-Chloro | SR (Leukemia) | 0.0153 | [4] |
| 10e | 5-Nitro | 4-Fluoro | SR (Leukemia) | <1 | [4] |
| 1c | 5-Nitro | 4-Chloro | COLO 205 (Colon) | 0.041 | [5][6] |
| Vemurafenib | N/A (Alternative Scaffold) | N/A (Alternative Scaffold) | A375 (Melanoma, BRAF V600E) | ~0.024 | [7] |
| Sorafenib | N/A (Alternative Scaffold) | N/A (Alternative Scaffold) | Various | 0.005 - 0.020 | [8] |
Analysis of Structure-Activity Relationships (SAR):
From the comparative data, several key SAR insights can be drawn:
-
Electron-Withdrawing Groups are Key: The presence of a strong electron-withdrawing group, such as a nitro group at the 5-position of the indazole ring, appears crucial for high potency. Compounds 10d , 10e , and 1c all feature this substitution and exhibit sub-micromolar activity.[4][5][6]
-
Halogen Substitution on the Phenyl Ring: Halogenation on the N-phenyl ring, particularly at the 4-position (para), consistently yields highly active compounds. The 4-chloro substitution in compounds 10d and 1c is associated with GI₅₀ values in the nanomolar range.[4][5][6]
-
Cell Line Specificity: While potent, these compounds show a degree of cell line specificity. The leukemia cell line SR and the colon cancer line COLO 205 were particularly sensitive to the nitro-substituted indazoles.[4][5][6] This suggests that the genetic background of the cancer cells, such as the status of key oncogenes and tumor suppressor genes, influences their susceptibility.
Comparison with Alternatives:
When compared to established kinase inhibitors like Vemurafenib (a BRAF inhibitor) and Sorafenib (a multi-kinase inhibitor), the most potent indazole-carboxamides demonstrate comparable, and in some cases superior, anti-proliferative activity in sensitive cell lines. For example, compound 1c 's GI₅₀ of 41 nM against a colon cancer cell line is highly competitive.[5][6] This positions the 3-amino-N-phenyl-1H-indazole-1-carboxamide scaffold as a viable starting point for the development of new targeted therapies.
Experimental Protocols: Ensuring Methodological Rigor
The foundation of any comparative guide lies in the reliability of its underlying data. The anti-proliferative activity of these compounds is most commonly assessed using colorimetric viability assays, such as the MTT assay. This protocol is a self-validating system because its endpoint—the conversion of a tetrazolium salt to a colored formazan product—is directly proportional to the metabolic activity of living cells, providing a robust measure of cell viability.[9]
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- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-1H-indazol-6-ol
The responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized compounds like 3-Amino-1H-indazol-6-ol necessitates a thorough understanding of its potential hazards and the regulatory frameworks governing its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this indazole derivative, grounded in established safety principles and regulatory requirements.
The core principle of chemical waste management is to treat all non-trivial quantities of reagents and contaminated materials as hazardous unless confirmed otherwise. For 3-Amino-1H-indazol-6-ol, while it is not explicitly listed on acutely hazardous waste lists, its structural analogues are known to be harmful if swallowed and cause significant skin and eye irritation.[1][2] Therefore, it must be managed as hazardous chemical waste, following stringent institutional and national guidelines.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of 3-Amino-1H-indazol-6-ol, a comprehensive risk assessment is crucial. This begins with understanding its inherent hazards, which can be extrapolated from Safety Data Sheets (SDS) of structurally similar compounds like 1H-Indazol-5-amine and 1H-Indazol-3-amine.
Key Hazards Summary
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[3] |
| Skin Irritation | Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
Disclaimer: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier of your material for the most accurate and comprehensive disposal information.
Part 2: Pre-Disposal Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure safety prior to final disposal.
Personal Protective Equipment (PPE)
A standard suite of PPE is mandatory when handling 3-Amino-1H-indazol-6-ol in any form—pure solid, solution, or as waste. The rationale is to create a barrier against the primary exposure routes: dermal contact, eye contact, and inhalation.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne dust.[4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][3]
Segregated Waste Storage
Proper segregation prevents accidental and dangerous chemical reactions. Waste 3-Amino-1H-indazol-6-ol should be stored in a designated Satellite Accumulation Area (SAA) near the point of generation.[5]
-
Container Integrity: Use only leak-proof, sealable containers that are chemically compatible with the waste.[5] Containers must be kept closed except when adding waste.[5][6]
-
Incompatibility: Do not store with strong oxidizing agents, acids, or bases unless specific compatibility data is available. Keep segregated from other waste streams.
-
Storage Environment: Store waste containers in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[1][2]
Part 3: Step-by-Step Disposal Protocol
The disposal of 3-Amino-1H-indazol-6-ol waste must follow a documented, compliant procedure from the point of generation to final pickup by a certified hazardous waste handler.
Step 1: Waste Categorization
Properly identify and categorize all waste streams associated with the compound.
-
Unused or Expired Pure Compound: This is the most concentrated form of the waste and must be disposed of in its original or a suitable, clearly labeled container.
-
Contaminated Labware: This includes items like pipette tips, weighing boats, gloves, and empty containers. These items are considered hazardous waste and must not be placed in regular trash.[7] They should be collected in a dedicated, lined, and sealed container.
-
Solutions: Aqueous or organic solutions containing 3-Amino-1H-indazol-6-ol must be collected in a designated liquid waste container. Do not mix with other incompatible solvent waste streams.
Step 2: Waste Containment and Labeling
All waste must be securely contained and accurately labeled to ensure safe handling and compliant disposal.
-
Select an Appropriate Container:
-
For solids and contaminated labware, use a rigid, leak-proof container with a secure lid. A plastic pail or a sturdy box with a thick polyethylene liner is often suitable.
-
For liquid waste, use a sealable, chemical-resistant bottle (e.g., HDPE or glass). Leave at least 5-10% headspace to allow for thermal expansion.[5]
-
-
Label the Container Immediately:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste 3-Amino-1H-indazol-6-ol". Avoid using abbreviations or formulas.
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Note the accumulation start date (the date the first drop of waste was added).
-
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal plant.[1][2]
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact. They will provide specific guidance on waste pickup procedures.
-
Schedule a Pickup: Follow your institution's protocol to schedule a hazardous waste pickup. Do not allow waste to accumulate beyond regulatory limits (typically no more than 55 gallons of hazardous waste in an SAA).[5]
-
Manifesting: The disposal of hazardous waste is tracked from "cradle to grave" using a Uniform Hazardous Waste Manifest. This legal document is signed by the generator (your institution), the transporter, and the final disposal facility.[8][9] While your EHS department will typically manage this, it is your responsibility to ensure the waste is accurately described for this process.
Part 4: Regulatory Framework
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA sets the standards for what constitutes hazardous waste and how it must be managed, transported, and disposed of.[8][10] Facilities that generate hazardous waste must obtain an EPA ID number and use certified transporters and disposal facilities.[9]
-
OSHA: OSHA regulations are focused on worker safety.[11] This includes requirements for hazard communication (HazCom), proper PPE, and training for all personnel who handle hazardous substances.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Amino-1H-indazol-6-ol.
Caption: Disposal workflow for 3-Amino-1H-indazol-6-ol.
Conclusion
The proper disposal of 3-Amino-1H-indazol-6-ol is not merely a procedural task but a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper handling, and compliant disposal protocols, researchers can ensure a safe working environment, protect the broader community, and maintain the integrity of their scientific operations. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.
References
- Vertex AI Search. (2025). 3 - SAFETY DATA SHEET.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Thermo Fisher Scientific. (2025). 6-Amino-3-chloro-1H-indazole - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- MedchemExpress.com. (2026, January 4). Safety Data Sheet.
- ECHEMI. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
- BenchChem. (2025). Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole.
- BLD Pharmatech. (2025). Safety Data Sheet: 6-Amino-1H-indazol-3-ol.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 13. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling 3-Amino-1H-indazol-6-ol
CAS Number: 88805-72-5 Molecular Formula: C₇H₇N₃O Molecular Weight: 149.15 g/mol
Executive Summary & Chemical Context
3-Amino-1H-indazol-6-ol is a bifunctional heterocyclic building block featuring an electron-rich indazole core substituted with an amine at C3 and a hydroxyl group at C6. It is a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., targeting VEGFR, PDGFR) and other bioactive pharmaceutical ingredients.
Operational Criticality:
-
Oxidation Sensitivity: The presence of the electron-donating hydroxyl and amino groups makes this compound susceptible to oxidative degradation (quinoid formation) upon exposure to air and light.
-
Bioactivity: As a precursor to potent kinase inhibitors, it must be handled as a suspected bioactive agent . Standard chemical hygiene is insufficient; "Potent Compound" protocols should be adapted.
Hazard Identification & Risk Assessment
While specific toxicological data for this isomer is limited, its structural analogs (3-aminoindazole, CAS 874-05-5) and functional groups dictate the following risk profile based on the Precautionary Principle .
GHS Classification (Inferred & Analogous)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][2] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[2] | H335 |
Specific Chemical Hazards:
-
Auto-oxidation: Darkening of the solid indicates formation of oxidation byproducts (likely azo-dimers or quinone-imines), which may alter biological activity and toxicity profiles.
-
Amphoteric Nature: Soluble in both strong acids (amine protonation) and strong bases (phenol deprotonation), affecting spill cleanup strategies.
Personal Protective Equipment (PPE) Matrix
Do not rely on "one-size-fits-all" PPE. Select gear based on the specific operational state of the compound.
| Task / State | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | N95/P2 Respirator (Minimum) or Fume Hood | Double Nitrile (0.11 mm min. thickness). Change outer glove immediately if contaminated. | Chemical Safety Goggles (tight-fitting). | Lab coat (buttoned), long sleeves, closed-toe shoes. |
| Solution Preparation (Dissolving in DMSO/DMF) | Fume Hood Required . If outside hood: Half-mask respirator with organic vapor cartridges. | Double Nitrile or Butyl Rubber (if using DMSO, as it permeates nitrile and carries solutes through skin). | Chemical Safety Goggles + Face Shield (if volume > 50 mL). | Chemical-resistant apron over lab coat. |
| Spill Cleanup (Solid or Liquid) | Full-face Respirator with P100/Organic Vapor cartridges. | Chemically Resistant Gloves (Silver Shield/4H or thick Nitrile). | Integrated into full-face respirator. | Tyvek® coveralls or equivalent disposable suit. |
Operational Handling Protocols
A. Storage & Stability[3]
-
Environment: Store at 2–8°C (short-term) or -20°C (long-term).
-
Atmosphere: Store under Argon or Nitrogen . The phenol moiety is prone to oxidation.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
B. Weighing & Solubilization
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).
-
Static Control: Aminoindazoles can be electrostatic. Use an anti-static gun or polonium strip if the powder is "flighty."
-
Solvent Choice:
-
Preferred: DMSO, DMF (High solubility).
-
Avoid: Protic solvents (Water, Methanol) for long-term stock storage due to potential stability issues.
-
-
Inerting: After removing the required amount, immediately purge the headspace of the source vial with Argon before resealing.
C. Reaction Setup
-
Vessel: Use oven-dried glassware.
-
Atmosphere: Run all reactions under an inert atmosphere (Schlenk line or balloon).
-
Monitoring: Use TLC (Visualization: UV 254nm; Stain: Ninhydrin - amine detection) or LC-MS. Note: The phenol group may cause tailing on silica; adding 1% Et3N to the eluent can improve peak shape.
Workflow Visualization
Figure 1: PPE & Handling Decision Tree
Caption: Decision logic for selecting engineering controls and PPE based on physical state and facility capabilities.
Emergency Response & Disposal
Accidental Release (Spill)[4][5]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE (Respiratory protection is critical for powders).
-
Containment:
-
Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Do not dry sweep.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
-
Decontamination: Wipe surface with 10% bleach solution (oxidizes residues) followed by water.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][6] Remove contact lenses.[1][2][4][6] Seek medical attention immediately (Risk of corneal damage).[5]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] If dissolved in DMSO, monitor for systemic toxicity (DMSO enhances absorption).
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center.
Disposal Plan
-
Categorization: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation:
-
Solids: Solid Hazardous Waste container.
-
Solutions: Organic Solvent Waste (Halogenated/Non-Halogenated depending on solvent).
-
-
Destruction: Incineration is the preferred method for bioactive heterocycles to ensure complete destruction of the pharmacophore.
References
-
PubChem. (n.d.). Compound Summary: 3-Amino-1H-indazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link][7]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
